Potassium citrate monohydrate
説明
特性
Key on ui mechanism of action |
After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium. |
|---|---|
CAS番号 |
6100-05-6 |
分子式 |
C6H10KO8 |
分子量 |
249.24 g/mol |
IUPAC名 |
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |
InChIキー |
KXXBTYROZQVYLL-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K+] |
正規SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[K] |
Color/Form |
WHITE CRYSTALS, GRANULES, OR POWDER TRANSPARENT CRYSTALS |
他のCAS番号 |
6100-05-6 |
物理的記述 |
Liquid; NKRA Dry Powder; Liquid White, hygroscopic, granular powder or transparent crystals Monohydrate: White odorless solid; [Merck Index] White odorless crystalline granules; [MSDSonline] |
関連するCAS |
6100-05-6 (Parent) 866-84-2 (anhydrous) |
溶解性 |
1 G DISSOLVES IN 0.65 ML WATER 1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL ALMOST INSOL IN ALCOHOL |
同義語 |
Anhydrous, Potassium Citrate Citrate, Potassium Potassium Citrate Potassium Citrate Anhydrous |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Potassium Citrate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of potassium citrate (B86180) monohydrate (K₃C₆H₅O₇ · H₂O). It is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical characteristics, analytical methodologies, and its mechanism of action in biological systems. This document includes quantitative data presented in a structured format, detailed experimental protocols for property determination, and a visualization of its key metabolic pathway.
Introduction
Potassium citrate monohydrate is the monohydrate form of the potassium salt of citric acid.[1] It presents as a white, granular or crystalline powder and is known for its hygroscopic nature.[2][3] The compound is odorless and possesses a saline taste.[2] In the pharmaceutical and food industries, it is widely utilized as an alkalizing agent, a buffering agent, a sequestrant, and a potassium supplement.[4][5] Its therapeutic application in the management of urinary calculi (kidney stones) is of significant interest in drug development.[6]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for formulation development, quality control, and understanding the compound's behavior in various applications.
Table 1: Quantitative Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₅K₃O₇ · H₂O | [7][8] |
| Molecular Weight | 324.41 g/mol | [6][9] |
| Appearance | White or transparent, granular or crystalline powder | [4][10] |
| Melting Point | Decomposes at approximately 275 °C (527 °F). Loses water of crystallization at 180 °C (356 °F). | [4][6][9][10][11] |
| Density | Approximately 1.98 g/cm³ | [4][6][7][9] |
| pH | 7.5 - 9.0 (for a 1% or 50 g/L aqueous solution) | [6][10][11][12] |
| Solubility in Water | Very soluble. Approximately 1.8 g/mL at 20 °C and 2 g/mL at 80 °C. Another source indicates 640 mg/mL at 25 °C. | [9][10] |
| Solubility in Other Solvents | Practically insoluble in ethanol. Soluble in glycerin. | [6][9] |
| Hygroscopicity | It is hygroscopic and deliquescent in moist air. | [2][13] |
| Loss on Drying | Between 3.0% and 6.0% when dried at 180 °C for 4 hours. | [14] |
Experimental Protocols
This section details the methodologies for determining key chemical properties of this compound, with a focus on procedures outlined in the United States Pharmacopeia (USP).
Assay (Purity Determination)
The assay determines the purity of this compound. The USP method involves a non-aqueous titration.[7]
Principle: Potassium citrate, a salt of a weak acid, is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid). The endpoint is determined visually using an indicator.
Procedure:
-
Accurately weigh approximately 200 mg of this compound.
-
Dissolve the sample in 25 mL of glacial acetic acid.
-
Add 2 drops of crystal violet as an indicator.
-
Titrate with 0.1 N perchloric acid until the color changes to green.
-
Perform a blank determination to make any necessary corrections.
-
Each mL of 0.1 N perchloric acid is equivalent to 10.21 mg of C₆H₅K₃O₇.[7]
Determination of Alkalinity and pH
This test confirms the alkaline nature of potassium citrate in solution.
Procedure for Alkalinity:
-
Dissolve 1.0 g of this compound in 20 mL of water.
-
The resulting solution should be alkaline to litmus (B1172312) paper.
-
Add 0.20 mL of 0.10 N sulfuric acid.
-
Add 1 drop of phenolphthalein (B1677637) indicator. No pink color should be produced.[14]
Procedure for pH Measurement:
-
Prepare a 50 g/L aqueous solution of this compound.
-
Calibrate a pH meter using standard buffer solutions.
-
Immerse the calibrated electrode in the sample solution.
-
Record the stable pH reading. The expected range is between 7.5 and 9.0.[11]
Loss on Drying (Water Content)
This gravimetric method determines the amount of water in the hydrated salt.
Procedure:
-
Accurately weigh a sample of this compound.
-
Dry the sample in an oven at 180 °C for 4 hours.
-
Cool the sample in a desiccator and re-weigh.
-
The percentage loss in weight should be between 3.0% and 6.0%.[14]
Thermal Decomposition Analysis
Thermogravimetric Analysis (TGA) can be employed to study the thermal decomposition of this compound.
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Illustrative Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed sample (e.g., 5-10 mg) of this compound into a crucible.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The resulting TGA curve will show mass loss steps corresponding to dehydration and subsequent decomposition. The dehydration of the monohydrate is expected to occur around 180-215 °C, followed by decomposition at higher temperatures.[4][15]
Mechanism of Action in Renal Physiology
In a clinical context, particularly for the prevention of kidney stones, the chemical properties of this compound are directly linked to its physiological mechanism of action. When ingested, it dissociates into potassium and citrate ions.[10] The citrate is metabolized in the body to bicarbonate, leading to an increase in blood and urinary pH.[1]
The primary mechanisms for preventing kidney stones are:
-
Increased Urinary Citrate: Citrate in the urine chelates with calcium, forming a soluble complex. This reduces the concentration of free calcium ions available to form insoluble calcium oxalate (B1200264) or calcium phosphate (B84403) crystals.[6][10]
-
Increased Urinary pH: The alkaline load from citrate metabolism raises the urinary pH. This increases the solubility of uric acid, thereby preventing the formation of uric acid stones. It also inhibits the crystallization of calcium oxalate.[6][10]
The following diagram illustrates the simplified pathway of how orally administered potassium citrate influences urinary chemistry to prevent stone formation.
Stability and Storage
This compound is a stable compound under normal conditions.[6] However, due to its hygroscopic nature, it should be stored in tightly sealed containers in a cool, dry place to prevent moisture absorption.[4][13]
Incompatibilities
Aqueous solutions of potassium citrate are slightly alkaline and will react with acidic substances.[6][10] It is incompatible with strong oxidizing agents.[6][10] Additionally, it may cause the precipitation of alkaloidal salts from their aqueous or alcoholic solutions. The presence of calcium or strontium salts can lead to the precipitation of their respective citrates.[6][10]
Conclusion
This compound possesses a unique set of chemical properties that make it a versatile excipient and active pharmaceutical ingredient. Its high solubility, buffering capacity, and physiological role in urine alkalinization and citrate enhancement are central to its applications. A thorough understanding of its properties, supported by robust analytical methods, is critical for its effective and safe use in research, drug development, and manufacturing.
References
- 1. Renal metabolism of citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HOW POTASSIUM CITRATE PILLS WORK | Kidney Stone Program [kidneystones.uchicago.edu]
- 3. 1M Potassium Citrate Buffer, pH 6.0 [protocols.io]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mims.com [mims.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. researchgate.net [researchgate.net]
- 9. Potassium assay in potassium citrate and citric acid oral solution | Metrohm [metrohm.com]
- 10. What is the mechanism of Potassium Citrate? [synapse.patsnap.com]
- 11. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 12. drugfuture.com [drugfuture.com]
- 13. uspnf.com [uspnf.com]
- 14. Renal handling of citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Tripotassium Citrate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for tripotassium citrate (B86180) monohydrate (K₃C₆H₅O₇·H₂O), a crucial compound in the pharmaceutical, food, and beverage industries. This document details the core chemical reactions, experimental protocols, purification methods, and quantitative data to support research, development, and manufacturing activities.
Executive Summary
Tripotassium citrate monohydrate is a potassium salt of citric acid widely utilized for its buffering, sequestering, and emulsifying properties. In pharmaceutical applications, it serves as a potassium source and an active ingredient for treating urinary tract stones.[1] The primary industrial synthesis route involves the neutralization of citric acid with a high-purity potassium source, followed by crystallization.[1][2] This guide will focus on the prevalent methods using potassium hydroxide (B78521) and potassium carbonate as the neutralizing agents, providing detailed experimental parameters and purification techniques.
Core Synthesis Pathway: Neutralization of Citric Acid
The fundamental principle behind the synthesis of trithis compound is the acid-base neutralization reaction between citric acid (a tribasic acid) and a suitable potassium source.[2][3] The reaction proceeds to completion to form the tribasic potassium salt.
The general chemical equation for the neutralization of citric acid (C₆H₈O₇) is as follows:
-
With Potassium Hydroxide (KOH): C₆H₈O₇ + 3KOH → K₃C₆H₅O₇ + 3H₂O[2]
-
With Potassium Carbonate (K₂CO₃): 2C₆H₈O₇ + 3K₂CO₃ → 2K₃C₆H₅O₇ + 3H₂O + 3CO₂[2]
The choice between potassium hydroxide and potassium carbonate can impact the reaction conditions and final product purity. Potassium hydroxide is a strong base that reacts exothermically and vigorously with citric acid.[3] While this can lead to a more complete reaction, it may also necessitate more stringent temperature control and can be corrosive to equipment.[4] Potassium carbonate, a weaker base, reacts less aggressively, but the reaction may be less complete.[4] Potassium bicarbonate is also a viable, though less common, potassium source.[2][5]
Thermodynamic Considerations
The neutralization reaction of citric acid with a strong base like potassium hydroxide is an exothermic process, releasing heat.[3] While specific thermodynamic data for the synthesis reaction is not extensively published, studies on the thermodynamic properties of tripotassium citrate in aqueous solutions indicate complex interactions with the solvent that are temperature and concentration-dependent.[6] Researchers should consider the exothermic nature of the reaction for process safety and control.
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of trithis compound. The data presented is a synthesis of information from various patents and technical documents.
Synthesis via Potassium Hydroxide Neutralization
This method is favored for its high reaction efficiency.
Experimental Workflow:
Caption: Workflow for Tripotassium Citrate Synthesis.
Methodology:
-
Dissolution: Dissolve citric acid in purified water. The concentration can vary, but a common starting point is a 10-50% w/v solution.[4]
-
Neutralization: Slowly add a potassium hydroxide solution (e.g., 48-50% w/v) to the citric acid solution with constant stirring. The reaction is exothermic, and the temperature should be controlled, typically between 50-80°C.[4] The pH of the solution should be monitored and adjusted to a final value of approximately 7.5-9.0.
-
Purification:
-
Activated Carbon Treatment: Add activated carbon to the solution (e.g., 0.3-1% w/v) and maintain the temperature (e.g., 50-70°C) for a period (e.g., 30-60 minutes) to decolorize the solution.[7][8]
-
Filtration: Filter the solution to remove the activated carbon and any other insoluble impurities. A multi-stage filtration process, starting with a coarser filter and moving to finer filters (e.g., 1 µm followed by 0.45 µm), can be employed for higher purity.[7]
-
-
Concentration: Concentrate the purified solution by evaporation under reduced pressure (e.g., -0.08 to -0.09 MPa) at a temperature of 55-70°C until the solution becomes saturated or reaches a specific gravity of approximately 1.42-1.44 g/mL.[9]
-
Crystallization: Cool the concentrated solution to induce crystallization. The cooling rate can influence crystal size and purity.
-
Isolation and Drying: Separate the crystals from the mother liquor via centrifugation. The crystals are then dried, for instance, in a fluidized bed dryer or under vacuum at a temperature of 40-70°C, to obtain the final trithis compound product.[4]
Synthesis via Potassium Carbonate Neutralization
This method is an alternative that avoids the handling of highly corrosive potassium hydroxide.
Methodology:
-
Dissolution: Prepare an aqueous solution of citric acid.
-
Neutralization: Slowly add potassium carbonate to the citric acid solution with stirring. The reaction will produce carbon dioxide gas, so addition must be controlled to prevent excessive foaming.[2] The reaction temperature is typically maintained in a similar range to the potassium hydroxide method.
-
Subsequent Steps: The purification, concentration, crystallization, and drying steps are analogous to those described for the potassium hydroxide method.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various sources for the synthesis of trithis compound.
| Parameter | Potassium Hydroxide Method | Potassium Carbonate Method | Source(s) |
| Reactant Ratio (Molar) | Citric Acid : KOH ≈ 1 : 3 | 2Citric Acid : K₂CO₃ ≈ 2 : 3 | [2][3] |
| Reaction Temperature | 50 - 80°C | 50 - 80°C | [4] |
| Final pH | 7.5 - 9.0 | 6.5 - 7.2 | [8] |
| Concentration Temperature | 55 - 70°C | 55 - 70°C | [4][9] |
| Concentration Vacuum | -0.08 to -0.09 MPa | -0.08 to -0.09 MPa | [9] |
| Final Product Purity | > 99% | > 99% | [4][7] |
| Yield | ~70% (based on citric acid) | Not specified | [4] |
Advanced Purification Techniques
For pharmaceutical-grade tripotassium citrate, more advanced purification methods may be employed to remove specific impurities.
Ion Exchange Chromatography
Ion exchange chromatography can be used to remove ionic impurities. In one patented process, a triammonium (B15348185) citrate solution is passed through an ion exchange resin column, and then a potassium hydroxide solution is used to elute the tripotassium citrate.[7]
Experimental Workflow for Ion Exchange Purification:
Caption: Ion Exchange Purification Workflow.
Macroporous Adsorption Resins
Macroporous adsorption resins can be utilized to remove non-ionic impurities and color bodies. The crude tripotassium citrate solution is passed through the resin column, and the purified solution is collected.[4]
Conclusion
The synthesis of trithis compound is a well-established process centered around the neutralization of citric acid. The choice of potassium source and the rigor of the purification steps are critical in determining the final product's quality and suitability for its intended application. For researchers and drug development professionals, a thorough understanding of the reaction parameters and purification techniques is essential for producing high-purity trithis compound that meets stringent regulatory standards. The methodologies and data presented in this guide provide a solid foundation for the development and optimization of this important synthesis pathway.
References
- 1. Tripotassium Citrate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 2. nbinno.com [nbinno.com]
- 3. quora.com [quora.com]
- 4. CN103012115A - Production process of medicinal potassium citrate - Google Patents [patents.google.com]
- 5. biollachemicals.com [biollachemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Production process of medicinal potassium citrate - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN105061196A - Method for extracting potassium citrate from last potassium citrate mother solution - Google Patents [patents.google.com]
- 9. CN100491320C - Method for producing potassium citrate by continuous concentration and crystallization and device for realizing the method - Google Patents [patents.google.com]
The Solubility Profile of Potassium Citrate Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of potassium citrate (B86180) monohydrate in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering critical data for formulation, manufacturing, and experimental design.
Core Solubility Data
Potassium citrate monohydrate, a common potassium salt of citric acid, exhibits a high degree of solubility in aqueous solutions and limited solubility in most organic solvents. Its solubility is a key determinant in its application as a buffering agent, sequestrant, and therapeutic agent.
Quantitative Solubility Data Summary
The following table summarizes the quantitative solubility of this compound in different solvents at various temperatures.
| Solvent | Temperature (°C) | Solubility | Units |
| Water | 20 | 180 | g/100 mL[1][2] |
| Water | 25 | 64 | g/100 mL |
| Water | 80 | 200 | g/100 mL[1][2] |
| Glycerol | 20 | 40 | g/100 mL[3] |
| Ethanol (95%) | 20 | Practically Insoluble | -[3][4][5] |
| Methanol (B129727) | - | Data not readily available | - |
| Acetone (B3395972) | - | Data not readily available | - |
Experimental Protocols for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of this compound were not found in the public domain literature, a generalized methodology for determining the solubility of a solid in a liquid can be described. This protocol is based on the equilibrium solubility method.
General Experimental Protocol for Equilibrium Solubility Determination
This protocol outlines the steps to determine the solubility of a compound like this compound in a given solvent at a specific temperature.
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed, temperature-controlled vessel.
-
The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, specified temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle.
-
A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm pore size) to prevent any undissolved solid particles from being transferred.
-
-
Quantification of Solute:
-
A precisely measured volume or weight of the clear, saturated solution is taken.
-
The concentration of this compound in the aliquot is determined using a suitable analytical method. Common techniques include:
-
Gravimetric Analysis: The solvent is evaporated from the aliquot, and the mass of the remaining solid residue is measured.
-
Titration: A chemical titration can be performed if a suitable reaction with a known stoichiometry exists. For potassium citrate, an acid-base titration could be employed.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used to determine the concentration of the citrate ion.
-
Inductively Coupled Plasma (ICP) Spectroscopy: This method can be used to determine the concentration of potassium ions.
-
-
-
Calculation of Solubility:
-
The solubility is calculated from the concentration of the solute in the saturated solution and is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for determining the equilibrium solubility of a solid in a liquid.
References
An In-depth Technical Guide to the Hygroscopic Nature of Potassium Citrate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium citrate (B86180) monohydrate (K₃C₆H₅O₇·H₂O) is a widely utilized excipient and active pharmaceutical ingredient known for its high hygroscopicity and deliquescent properties. This technical guide provides a comprehensive overview of its interaction with atmospheric moisture, a critical factor influencing its stability, handling, and formulation development. This document details the physicochemical properties of potassium citrate monohydrate, outlines experimental protocols for determining its hygroscopicity, and discusses the implications of its moisture-sensitive nature in pharmaceutical applications.
Introduction
Potassium citrate, the potassium salt of citric acid, is a white, crystalline powder. The monohydrate form is particularly noted for its tendency to absorb moisture from the atmosphere, a property known as hygroscopicity.[1][2] At a certain critical relative humidity (CRH), it will absorb enough moisture to dissolve and form a liquid solution, a phenomenon called deliquescence.[1][2] Understanding and quantifying the hygroscopic nature of this compound is paramount for drug development professionals to ensure product quality, stability, and efficacy.
This guide serves as a technical resource, consolidating key data and methodologies for the characterization of this compound's hygroscopicity.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for interpreting its hygroscopic behavior.
| Property | Value | References |
| Molecular Formula | K₃C₆H₅O₇·H₂O | [1][3] |
| Molecular Weight | 324.41 g/mol | [4] |
| Appearance | White, granular crystals or crystalline powder | [1][3] |
| Odor | Odorless | [1][2] |
| Taste | Saline | [2] |
| Solubility in Water | Very soluble; 1.8 g in 1 ml of 20°C water | [5][6] |
| Solubility in other solvents | Practically insoluble in ethanol | [7] |
| pH of 1% solution | 7.5–9.0 | [5] |
| Decomposition Temperature | Decomposes upon heating | [1] |
| Hygroscopicity | Highly hygroscopic and deliquescent | [1][2][5] |
Hygroscopicity Profile
The hygroscopic nature of a substance is characterized by its tendency to absorb moisture from the air. This behavior is quantified through its moisture sorption isotherm and its critical relative humidity (CRH).
Moisture Sorption Isotherm
A moisture sorption isotherm is a graphical representation of the relationship between the water activity (a_w) or relative humidity (RH) of the surrounding environment and the moisture content of the material at a constant temperature.[8] For a highly hygroscopic and deliquescent material like this compound, the isotherm will typically show a sharp increase in moisture uptake as the relative humidity approaches the CRH.
Note: A specific, experimentally determined moisture sorption isotherm for this compound was not available in the public domain at the time of this writing. The general shape of the isotherm for a deliquescent solid is a Type III isotherm according to the Brunauer classification.
Critical Relative Humidity (CRH)
The CRH is the specific relative humidity at which a crystalline solid begins to absorb a significant amount of moisture from the atmosphere, leading to deliquescence.[9] Below the CRH, the material will remain in its solid crystalline form.
Experimental Protocols for Hygroscopicity Determination
Several established methods can be employed to characterize the hygroscopic nature of this compound.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[11][12] This method is ideal for generating moisture sorption isotherms and determining the kinetics of water vapor uptake.[13]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance.
-
Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant and monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a set threshold).
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to study the desorption behavior and any hysteresis.
-
Data Analysis: The change in mass at each RH step is used to calculate the moisture content of the sample. Plotting the equilibrium moisture content against the corresponding relative humidity generates the moisture sorption isotherm.
Static Gravimetric Method (European Pharmacopoeia)
The European Pharmacopoeia outlines a static gravimetric method for classifying the hygroscopicity of substances.[14] This method involves exposing a sample to a constant, high-humidity environment for a fixed period and measuring the weight gain.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound.
-
Exposure: Place the sample in a desiccator containing a saturated solution of ammonium (B1175870) chloride, which maintains a relative humidity of approximately 79.5% at 25°C.
-
Equilibration: Store the desiccator at 25°C ± 1°C for 24 hours.
-
Measurement: After 24 hours, remove the sample and immediately weigh it again.
-
Classification: Calculate the percentage increase in mass. The hygroscopicity is classified as follows:
-
Slightly hygroscopic: Increase in mass is less than 2% and equal to or greater than 0.2%.
-
Hygroscopic: Increase in mass is less than 15% and equal to or greater than 2%.
-
Very hygroscopic: Increase in mass is equal to or greater than 15%.
-
Deliquescent: Sufficient water is absorbed to form a liquid.
-
Given its known properties, this compound is expected to be classified as "very hygroscopic" or "deliquescent" by this method.
Karl Fischer Titration
Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[15] It can be used to quantify the amount of moisture absorbed by this compound after exposure to various humidity conditions.
Methodology:
-
Sample Preparation: A sample of this compound that has been exposed to a specific relative humidity for a defined period is accurately weighed.
-
Titration: The sample is introduced into the Karl Fischer titrator, where it is dissolved in a suitable solvent (e.g., anhydrous methanol). The water in the sample reacts with the Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent).
-
Endpoint Detection: The endpoint of the titration is detected electrochemically.
-
Calculation: The amount of Karl Fischer reagent consumed is directly proportional to the amount of water in the sample.
Implications for Drug Development and Formulation
The pronounced hygroscopicity of this compound has several important implications for pharmaceutical development:
-
Handling and Storage: Due to its tendency to absorb moisture and deliquesce, this compound must be handled and stored in controlled environments with low relative humidity.[5][10] Airtight containers are essential to prevent moisture uptake.[5]
-
Flowability and Caking: Moisture absorption can lead to powder agglomeration and caking, which can negatively impact powder flow during manufacturing processes such as tableting and capsule filling.
-
Chemical Stability: The presence of absorbed water can accelerate chemical degradation pathways, such as hydrolysis, of both the potassium citrate itself and other moisture-sensitive active ingredients in a formulation.
-
Physical Stability: Changes in hydration state can lead to alterations in the crystal structure and physical properties of the material.
-
Formulation Design: When formulating with this compound, it is crucial to select other excipients that are compatible and do not exacerbate its hygroscopic tendencies. The use of desiccants in packaging may be necessary to protect the final drug product.
Conclusion
This compound is a highly hygroscopic and deliquescent material, a characteristic that is of critical importance in its application within the pharmaceutical industry. While specific quantitative data such as a detailed moisture sorption isotherm and a precise critical relative humidity are not widely published, its moisture-sensitive nature is well-documented. The experimental protocols outlined in this guide, including Dynamic Vapor Sorption and the static gravimetric method, provide robust approaches for characterizing its hygroscopic behavior. A thorough understanding and control of the interaction between this compound and atmospheric moisture are essential for ensuring the stability, quality, and performance of pharmaceutical products containing this versatile compound.
References
- 1. annexechem.com [annexechem.com]
- 2. Potassium citrate - Wikipedia [en.wikipedia.org]
- 3. annexechem.com [annexechem.com]
- 4. Potassium Citrate | C6H7K3O8 | CID 2735208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6100-05-6 [chemicalbook.com]
- 6. This compound CAS#: 6100-05-6 [m.chemicalbook.com]
- 7. phexcom.com [phexcom.com]
- 8. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 9. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 10. ingredi.com [ingredi.com]
- 11. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 12. mt.com [mt.com]
- 13. aqualab.com [aqualab.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. digicollections.net [digicollections.net]
A Technical Guide to Potassium Citrate Monohydrate for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of potassium citrate (B86180) monohydrate, a compound of significant interest in pharmaceutical and research applications. This document outlines its fundamental chemical properties, details relevant experimental protocols, and illustrates its primary mechanism of action in a clinical context.
Core Chemical and Physical Properties
Potassium citrate monohydrate, the monohydrate form of the potassium salt of citric acid, is a white, crystalline, and hygroscopic powder.[1][2] It is odorless and possesses a saline taste.[2][3] In pharmaceutical formulations, it is widely utilized for its ability to regulate pH, act as a buffering agent, and serve as a sequestrant.[1][4]
The key quantitative properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| CAS Number | 6100-05-6 |
| Molecular Formula | C₆H₅K₃O₇·H₂O[1][4][5][6] |
| Molecular Weight | 324.41 g/mol [3][6] |
| Melting Point | 275 °C (decomposes)[3][6] |
| Density | 1.98 g/cm³[3][6] |
| pH (1% aqueous solution) | 7.5 - 9.0[3] |
| Water Solubility | Soluble[3] |
Mechanism of Action in Kidney Stone Prevention
In a clinical setting, potassium citrate is primarily used for the prevention and management of kidney stones, particularly those composed of calcium oxalate (B1200264) and uric acid.[7][8] Its therapeutic effect is mediated through a multi-faceted mechanism of action following oral administration. Upon absorption, the citrate is metabolized to bicarbonate, which leads to an increase in urinary pH, making the urine more alkaline.[2][9] This change in pH increases the solubility of uric acid, thereby preventing the formation of uric acid stones.[7]
Furthermore, the increased urinary citrate concentration allows it to form a complex with calcium, which reduces the saturation of calcium oxalate and inhibits the formation of new crystals.[7][9][10]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended to serve as a guide for researchers in their experimental design.
This protocol outlines the preparation of a 1M potassium citrate buffer solution with a final pH of 6.0.
Materials:
-
This compound (293.5 g)
-
Citric acid monohydrate (26.3 g)
-
5 M Potassium hydroxide (B78521) (KOH) solution
-
Purified water
-
1000 mL volumetric flask
-
pH meter
Procedure:
-
Add 700 mL of purified water to a beaker.
-
Dissolve 293.5 g of this compound and 26.3 g of citric acid monohydrate in the water.[11]
-
Adjust the pH of the solution to 6.0 by adding 5 M KOH.[11]
-
Transfer the solution to a 1000 mL volumetric flask and add purified water to the mark.[11]
-
Sterilize the buffer by autoclaving.[11]
This protocol describes the quantification of potassium in a potassium citrate and citric acid oral solution using ion chromatography (IC), as adapted from USP guidelines.
Instrumentation:
-
Ion Chromatograph with a non-suppressed conductivity detector
-
Metrosep C 6 - 150/4.0 column
-
858 Professional Sample Processor with a peristaltic pump
Reagents and Standards:
-
USP Reference Standard this compound
-
Nitric acid eluent
-
Ultrapure water
Procedure:
-
Standard Preparation: Prepare a standard solution of potassium using the USP Reference Standard this compound.[12]
-
Sample Preparation:
-
Create a sample stock solution by quantitatively transferring a measured volume of the oral solution to a volumetric flask and diluting with ultrapure water.[12]
-
Prepare the final sample solution for injection by further diluting the stock solution with ultrapure water to a nominal concentration within the calibration range.[12]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard and sample solutions into the IC system.
-
Quantify the potassium concentration based on a linear calibration curve generated from a series of standards.[12]
-
This protocol provides an overview of a process for producing medicinal potassium citrate.
Materials:
-
Ammonium (B1175870) citrate or Citric acid
-
Potassium carbonate or Potassium hydroxide solution
-
Purified water
-
Macroporous adsorption resin or Ion exchange resin
-
Activated carbon
Procedure:
-
Solution Preparation: Dissolve ammonium citrate or citric acid in purified water with stirring and gentle heating to create a solution.[13]
-
Ion Exchange: Pass the solution through a macroporous adsorption resin or an ion exchange resin column.[13]
-
Elution: Elute the column with a potassium carbonate or potassium hydroxide solution to obtain a potassium citrate eluate.[13]
-
Concentration: Concentrate the eluate under reduced pressure.[13]
-
Purification:
-
Crystallization and Drying: The purified solution can then be crystallized and dried to obtain the final this compound product.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Potassium Citrate | C6H7K3O8 | CID 2735208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. annexechem.com [annexechem.com]
- 5. americanelements.com [americanelements.com]
- 6. 6100-05-6 CAS | tri-POTASSIUM CITRATE | Buffer Substances | Article No. 05347 [lobachemie.com]
- 7. What is the mechanism of Potassium Citrate? [synapse.patsnap.com]
- 8. chemignition.com [chemignition.com]
- 9. droracle.ai [droracle.ai]
- 10. Articles [globalrx.com]
- 11. 1M Potassium Citrate Buffer, pH 6.0 [protocols.io]
- 12. metrohm.com [metrohm.com]
- 13. Production process of medicinal potassium citrate - Eureka | Patsnap [eureka.patsnap.com]
A Comprehensive Technical Guide to the Safe Handling of Potassium citrate monohydrate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential information on the safe handling, storage, and emergency procedures for potassium citrate (B86180) monohydrate in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Chemical and Physical Properties
Potassium citrate monohydrate is a potassium salt of citric acid.[1] It is a white, crystalline powder that is odorless and has a saline taste.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the air, and in its monohydrate form, it is deliquescent.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₆H₅K₃O₇·H₂O | [2][3] |
| Molecular Weight | 324.41 g/mol | [3] |
| Appearance | White crystalline powder or granules | [2][3] |
| Melting Point | Decomposes at 275 °C | [4] |
| Solubility | Soluble in water and glycerol; Insoluble in alcohol | [4][5] |
| Density | Approximately 1.98 g/cm³ | [2][4] |
| pH | A 1% solution has a pH of 7.5–9.0 | [4][6] |
Hazard Identification and Toxicity
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is generally not classified as a hazardous substance.[5] However, it may cause mild irritation to the eyes, skin, and respiratory tract.[7] Ingestion of large amounts may lead to gastrointestinal irritation.[7]
Table 2: Toxicological Data
| Test | Result | Species | References |
| LD50, Oral | 5,400 mg/kg bw | Mouse | [8] |
| LD50, Intravenous | 176 mg/kg | Dog | [9][10] |
Safe Handling and Storage Protocols
Proper handling and storage procedures are essential to minimize risks when working with this compound.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this chemical to determine the necessary PPE. The following are general recommendations:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7][11]
-
Hand Protection: Impervious gloves are recommended to prevent skin contact.[8]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to minimize skin contact.[7]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[7]
Engineering Controls
Ensure adequate ventilation in the work area to keep airborne concentrations of dust low.[7] If user operations generate dust, fume, or mist, use process enclosures or local exhaust ventilation.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7] It should be stored away from incompatible substances such as strong oxidizing agents.[4][7] Due to its hygroscopic nature, it is important to protect it from moisture.[12]
Experimental Workflow for Safe Handling
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.
Emergency Procedures
In the event of an emergency, follow these first aid and spill response protocols.
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures | References |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. | [7] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists. | [7] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid if cough or other symptoms appear. | [7] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. | [7] |
Accidental Release Measures
For a small spill, use appropriate tools to put the spilled solid in a convenient waste disposal container. For a large spill, use a shovel to put the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and dispose of it according to local and regional authority requirements. Avoid generating dusty conditions and ensure adequate ventilation.[7]
Fire Fighting Measures
This compound is not flammable.[8] However, in the event of a fire, use an extinguishing media suitable for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][13] Fire may produce irritating and/or toxic gases, including carbon monoxide and carbon dioxide.[8] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Logical Relationship for Emergency Response
The following diagram illustrates the decision-making process for responding to an incident involving this compound.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[9]
Conclusion
While this compound is not considered a highly hazardous substance, it is imperative that researchers, scientists, and drug development professionals adhere to the safety guidelines outlined in this document.[5] By following proper handling, storage, and emergency procedures, the risks associated with this chemical can be effectively managed, ensuring a safe and productive laboratory environment.
References
- 1. Potassium citrate - Wikipedia [en.wikipedia.org]
- 2. annexechem.com [annexechem.com]
- 3. annexechem.net [annexechem.net]
- 4. lookchem.com [lookchem.com]
- 5. Potassium Citrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. This compound | 6100-05-6 [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. redox.com [redox.com]
- 9. pccarx.com [pccarx.com]
- 10. hillbrothers.com [hillbrothers.com]
- 11. media.laballey.com [media.laballey.com]
- 12. lobachemie.com [lobachemie.com]
- 13. carlroth.com:443 [carlroth.com:443]
Discovery and history of potassium citrate synthesis
An In-Depth Technical Guide to the Discovery and Synthesis of Potassium Citrate (B86180)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the historical discovery and the evolution of synthesis methods for potassium citrate. It details the foundational discoveries of its precursors, citric acid and potassium, and outlines both historical and modern production protocols. Quantitative data is presented for comparative analysis, and key processes are visualized to elucidate the underlying chemical and biochemical pathways.
Part 1: Foundational Discoveries
The history of potassium citrate is intrinsically linked to the discovery and isolation of its constituent parts: citric acid and potassium.
The Isolation of Citric Acid
The journey began in 1784 when Swedish-German chemist Carl Wilhelm Scheele first crystallized citric acid from lemon juice.[1] Scheele's method involved adding lime (calcium hydroxide) to the juice to precipitate calcium citrate, which was then filtered and treated with sulfuric acid to yield purified citric acid.[2] For over a century, this extraction from citrus fruits, primarily lemons containing 7-9% citric acid, remained the sole commercial source.[3][4]
The turn of the 20th century marked a significant shift towards biotechnological production. In 1893, C. Wehmer discovered that Penicillium mold could produce citric acid from sugar.[5] However, it was the work of James Currie in 1917 that identified strains of the fungus Aspergillus niger as highly efficient producers, paving the way for industrial-scale fermentation.[5] By 1952, the submerged fermentation technique was developed, which remains the dominant method for citric acid production today, accounting for over 90% of the world's supply.[5][6]
The Discovery of Potassium
For centuries, chemists did not distinguish between "mineral alkali" (sodium carbonate) and "vegetable alkali" (potassium carbonate). The latter was derived from the ashes of burnt wood in pots, giving rise to the name "potash." In 1807, Sir Humphry Davy, using the newly invented electric battery, successfully isolated the element potassium through the electrolysis of molten caustic potash (potassium hydroxide (B78521), KOH). This made potassium the first metal to be isolated by electrolysis.
Part 2: The Synthesis of Potassium Citrate
While a specific individual is not credited with the "discovery" of potassium citrate, its first synthesis was a logical and inevitable outcome of 19th-century chemical exploration following the isolation of its precursors. The term "citrate" for a salt of citric acid was coined around 1794.[1] The synthesis is a straightforward acid-base neutralization reaction.
The primary method for producing potassium citrate involves reacting an aqueous solution of citric acid with a potassium source, such as potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or potassium bicarbonate (KHCO₃).[7][8] The reaction proceeds until the citric acid is completely neutralized. The resulting salt solution is then filtered, concentrated by evaporation, and cooled to induce crystallization, yielding tripotassium citrate, typically as a monohydrate (K₃C₆H₅O₇·H₂O).[8][9]
The balanced chemical equations for these reactions are:
-
With Potassium Hydroxide: C₆H₈O₇ + 3KOH → K₃C₆H₅O₇ + 3H₂O[8]
-
With Potassium Carbonate: 2C₆H₈O₇ + 3K₂CO₃ → 2K₃C₆H₅O₇ + 3H₂O + 3CO₂[8][10]
Part 3: Data Presentation
Table of Key Historical Milestones
| Year | Event | Key Individual(s) | Significance |
| 1784 | First isolation and crystallization of citric acid from lemon juice. | Carl Wilhelm Scheele | Provided the pure acid precursor for subsequent chemical synthesis.[1] |
| 1794 | The term "citrate" is first used to describe a salt of citric acid. | - | Marks the chemical classification of citrate salts.[1] |
| 1807 | Isolation of elemental potassium via electrolysis of caustic potash. | Sir Humphry Davy | Provided the pure alkali metal precursor. |
| 1893 | Discovery of citric acid production by Penicillium fermentation. | C. Wehmer | Opened the door to biotechnological production of citric acid.[5] |
| 1917 | Identification of Aspergillus niger as a superior microorganism for citric acid fermentation. | James Currie | Established the foundation for industrial-scale fermentation.[5] |
| 1952 | Development of large-scale submerged fermentation for citric acid production. | Miles Laboratories | Became the dominant and most efficient industrial production method.[5] |
| 1985 | First FDA approval of potassium citrate for medical use (renal tubular acidosis). | - | Solidified its role as a key pharmaceutical agent.[11] |
Table of Physicochemical and Quantitative Data
| Property / Parameter | Value | Notes |
| Chemical Formula | K₃C₆H₅O₇ (Anhydrous) K₃C₆H₅O₇·H₂O (Monohydrate) | Monohydrate is the common commercial form.[5] |
| Molar Mass | 306.39 g/mol (Anhydrous) 324.41 g/mol (Monohydrate) | [12][13] |
| Appearance | White, granular or crystalline powder. | [9] |
| Taste / Odor | Saline taste, odorless. | [9] |
| Density | ~1.98 g/cm³ | [7][9] |
| Melting Point | Decomposes at ~230°C. Loses water of crystallization at 180°C. | [7][9] |
| Solubility in Water | Highly soluble (~167 g/100 mL at 20°C). | [5] |
| Solubility in Ethanol (B145695) | Practically insoluble. | [7][9] |
| pH (Saturated Solution) | ~8.5 (alkaline) | [9] |
| Purity (Pharmaceutical) | ≥ 99.0% | Typical specification from pharmacopeias.[14][15] |
| Typical Yield | ~70% (based on citric acid) | Varies based on crystallization efficiency.[14] |
Part 4: Experimental Protocols
Protocol 1: Laboratory Synthesis via Neutralization
This protocol describes a representative laboratory-scale synthesis of potassium citrate monohydrate from citric acid and potassium carbonate.
Materials:
-
Citric Acid Monohydrate (C₆H₈O₇·H₂O)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Deionized Water
-
Activated Carbon (optional, for decolorization)
-
pH meter or pH indicator strips
Methodology:
-
Dissolution: Prepare a solution by dissolving 21.0 g (0.1 mol) of citric acid monohydrate in 50 mL of deionized water in a 250 mL beaker. Gentle heating may be applied to aid dissolution.
-
Neutralization: Slowly add 20.7 g (0.15 mol) of potassium carbonate to the citric acid solution in small portions while stirring continuously. Note: This reaction is exothermic and will produce CO₂ effervescence; addition must be slow to avoid overflow.
-
pH Adjustment: After the effervescence ceases, check the pH of the solution. It should be slightly alkaline (pH 7.5-8.5). If the solution is still acidic, add small amounts of potassium carbonate until the target pH is reached.
-
Decolorization (Optional): If the solution is colored, add a small amount (e.g., 0.5 g) of activated carbon and heat the solution to 80-90°C for 15-20 minutes while stirring.[12][16]
-
Filtration: Filter the hot solution through a fluted filter paper to remove the activated carbon (if used) or any other insoluble impurities.
-
Concentration & Crystallization: Transfer the clear filtrate to an evaporating dish and heat gently to evaporate the water until the solution is concentrated to about half its original volume or until crystals start to form on the surface.
-
Cooling: Remove the dish from the heat, cover it, and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the potassium citrate crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities. Dry the crystals in a desiccator or a low-temperature oven (40-50°C) to a constant weight.[14]
Protocol 2: Industrial Production Process Overview
This protocol outlines the major steps in a typical industrial process, starting from the fermentation broth of citric acid.
Methodology:
-
Upstream (Fermentation): Produce citric acid using submerged fermentation of a carbohydrate substrate (e.g., molasses) with a high-yield strain of Aspergillus niger. This process takes 5-10 days under controlled pH, temperature, and aeration.[6]
-
Broth Filtration: Separate the fungal mycelium from the citric acid-rich fermentation broth using filtration, often with high-permeability membrane filters.[16][17]
-
Citric Acid Purification:
-
Add calcium hydroxide (limewater) to the broth to precipitate calcium citrate.
-
Filter and wash the calcium citrate precipitate.
-
Treat the precipitate with sulfuric acid to form soluble citric acid and insoluble calcium sulfate (B86663) (gypsum), which is then filtered off.
-
The resulting citric acid solution is treated with activated carbon for decolorization and purified via ion exchange chromatography.[2]
-
-
Neutralization Reaction:
-
Purification of Potassium Citrate Solution: Filter the resulting potassium citrate solution to remove any final impurities.
-
Concentration and Crystallization:
-
Feed the solution into a continuous forced-circulation evaporator/crystallizer system.
-
Concentrate the solution under vacuum (e.g., -0.08 MPa) at a controlled temperature (e.g., 55-63°C) until the specific gravity reaches a target value (e.g., 1.42-1.44 g/mL).[20]
-
-
Downstream Processing:
Part 5: Mandatory Visualizations
Caption: Industrial production workflow from fermentation to final product.
Caption: General workflow for the chemical synthesis of potassium citrate.
Caption: The Citric Acid Cycle, the source of the citrate precursor.
References
- 1. etymonline.com [etymonline.com]
- 2. Calcium citrate - Wikipedia [en.wikipedia.org]
- 3. US20200325081A1 - Potassium citrate mixture formed from a dry fertilizer and methods thereof - Google Patents [patents.google.com]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. annexechem.com [annexechem.com]
- 6. Potassium Citrate | 866-84-2 [amp.chemicalbook.com]
- 7. Potassium citrate - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. phexcom.com [phexcom.com]
- 10. gauthmath.com [gauthmath.com]
- 11. Tripotassium citrate | C6H5K3O7 | CID 13344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. expertmarketresearch.com [expertmarketresearch.com]
- 13. digicollections.net [digicollections.net]
- 14. CN103012115A - Production process of medicinal potassium citrate - Google Patents [patents.google.com]
- 15. Production process of medicinal potassium citrate - Eureka | Patsnap [eureka.patsnap.com]
- 16. scispace.com [scispace.com]
- 17. CN105111070A - Preparation method of potassium citrate - Google Patents [patents.google.com]
- 18. Preparation method of potassium citrate - Eureka | Patsnap [eureka.patsnap.com]
- 19. CN107286010A - A kind of preparation method of potassium citrate - Google Patents [patents.google.com]
- 20. CN100491320C - Method for producing potassium citrate by continuous concentration and crystallization and device for realizing the method - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Preparation of Potassium Citrate Buffer in Enzymatic Assays
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium citrate (B86180) buffer is a versatile and widely utilized buffer system in enzymatic assays, offering stable pH control within the acidic to neutral range. Its efficacy is rooted in the tribasic nature of citric acid, which provides a broad buffering capacity. This document provides detailed application notes and standardized protocols for the preparation of potassium citrate buffer solutions, ensuring reproducibility and accuracy in enzymatic studies. Key considerations, including potential enzyme inhibition and the influence of ionic strength, are also discussed to aid in experimental design and data interpretation.
Introduction
The precise control of pH is paramount in enzymatic assays to ensure optimal enzyme activity and stability.[1][2][3] Enzyme structure, and consequently its catalytic function, is highly dependent on the hydrogen ion concentration of the surrounding medium.[2] Potassium citrate buffer is an effective choice for maintaining a constant pH in the range of 3.0 to 6.2.[4][5] This buffer system is particularly advantageous due to the three pKa values of citric acid (pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40), which allow for buffering over a wide pH range.[6]
These application notes provide comprehensive protocols for the preparation of potassium citrate buffers, alongside critical information for their use in sensitive enzymatic assays.
Principle of Buffering Action
A potassium citrate buffer consists of a weak acid (citric acid, H₃C₆H₅O₇) and its conjugate base (citrate, C₆H₅O₇³⁻), typically introduced as a potassium salt (e.g., tripotassium citrate). The buffering mechanism relies on the equilibrium between the different ionization states of citric acid, which can donate or accept protons to resist changes in pH. The Henderson-Hasselbalch equation is the fundamental principle governing the pH of this buffer system.[7]
The equilibrium of the citrate buffer system can be visualized as follows:
Caption: Chemical equilibrium of the polyprotic citric acid buffer system.
Key Considerations for Enzymatic Assays
While potassium citrate is a robust buffer, researchers should be aware of the following considerations:
-
Enzyme Inhibition: Citrate is a known metabolic intermediate and can act as a regulator or inhibitor for certain enzymes.[8][9][10] For instance, citrate can inhibit key glycolytic enzymes such as phosphofructokinase (PFK) and pyruvate (B1213749) kinase.[8][9][10] It also acts as a product inhibitor for citrate synthase.[11] Therefore, it is crucial to verify the compatibility of potassium citrate buffer with the specific enzyme under investigation.
-
Ionic Strength: The ionic strength of the buffer can significantly impact enzyme activity by influencing protein conformation and substrate binding.[12][13] The ionic strength of a potassium citrate buffer will vary with its concentration and pH. It is advisable to maintain a consistent ionic strength across different experimental conditions, which may require adjustment with a salt like potassium chloride (KCl).
-
Divalent Cation Chelation: Citrate can chelate divalent cations such as Mg²⁺ and Ca²⁺, which are essential cofactors for many enzymes. If the enzyme of interest requires such cations, the use of a citrate buffer may not be suitable, or the concentration of the cations may need to be adjusted accordingly.
Experimental Protocols
Materials and Reagents
-
Citric acid monohydrate (C₆H₈O₇·H₂O, MW: 210.14 g/mol ) or anhydrous citric acid (C₆H₈O₇, MW: 192.12 g/mol )
-
Tripotassium citrate monohydrate (K₃C₆H₅O₇·H₂O, MW: 324.41 g/mol )
-
Potassium hydroxide (B78521) (KOH) or hydrochloric acid (HCl) for pH adjustment
-
High-purity, deionized water
-
Calibrated pH meter
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bar
Preparation of 0.1 M Potassium Citrate Buffer
This protocol describes the preparation of a 0.1 M potassium citrate buffer by combining stock solutions of 0.1 M citric acid and 0.1 M tripotassium citrate.
1. Preparation of Stock Solutions:
-
0.1 M Citric Acid Solution: Dissolve 21.014 g of citric acid monohydrate in deionized water and make up the final volume to 1 L in a volumetric flask.
-
0.1 M Tripotassium Citrate Solution: Dissolve 32.441 g of trithis compound in deionized water and make up the final volume to 1 L in a volumetric flask.
2. Mixing Stock Solutions for Desired pH:
Combine the volumes of the 0.1 M citric acid and 0.1 M tripotassium citrate stock solutions as indicated in the table below to achieve the desired pH.
| Desired pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.1 M Tripotassium Citrate (mL) |
| 3.0 | 82.0 | 18.0 |
| 3.2 | 77.5 | 22.5 |
| 3.4 | 73.0 | 27.0 |
| 3.6 | 68.5 | 31.5 |
| 3.8 | 63.5 | 36.5 |
| 4.0 | 59.0 | 41.0 |
| 4.2 | 54.0 | 46.0 |
| 4.4 | 49.5 | 50.5 |
| 4.6 | 44.5 | 55.5 |
| 4.8 | 39.0 | 61.0 |
| 5.0 | 33.0 | 67.0 |
| 5.2 | 27.5 | 72.5 |
| 5.4 | 22.5 | 77.5 |
| 5.6 | 18.0 | 82.0 |
| 5.8 | 13.5 | 86.5 |
| 6.0 | 9.5 | 90.5 |
| 6.2 | 6.5 | 93.5 |
3. pH Verification and Adjustment:
After mixing, verify the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to the final desired value using small volumes of 1 M KOH or 1 M HCl.
4. Final Volume Adjustment:
Bring the final volume of the buffer to the desired total (e.g., 100 mL or 1 L) with deionized water.
5. Sterilization and Storage:
For long-term storage and to prevent microbial growth, the buffer solution can be sterilized by autoclaving or filtration through a 0.22 µm filter. Store the buffer at 4°C.
Workflow for Potassium Citrate Buffer Preparation
The following diagram illustrates the general workflow for preparing a potassium citrate buffer solution.
Caption: A step-by-step workflow for the preparation of potassium citrate buffer.
Data Summary
The following table summarizes the key properties of the reagents used in the preparation of potassium citrate buffer.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) |
| Citric Acid Monohydrate | C₆H₈O₇·H₂O | 210.14 |
| Anhydrous Citric Acid | C₆H₈O₇ | 192.12 |
| Trithis compound | K₃C₆H₅O₇·H₂O | 324.41 |
Conclusion
Potassium citrate buffer is a reliable and effective buffer system for a wide range of enzymatic assays, provided that its potential interactions with the enzyme of interest are carefully considered. The protocols and data presented in these application notes are intended to facilitate the preparation of accurate and reproducible potassium citrate buffers, thereby contributing to the generation of high-quality data in research and development settings.
References
- 1. Potassium Citrate Buffer pH 7.0 [morphisto.de]
- 2. peakproteins.com [peakproteins.com]
- 3. Buffers - ITW Reagents [itwreagents.com]
- 4. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. interchim.fr [interchim.fr]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. Buffers for Biochemical Reactions [promega.sg]
- 8. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]
- 9. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Citrate synthase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Crystallization Screening with Potassium Citrate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing potassium citrate (B86180) monohydrate as a precipitant in protein crystallization screening. The information is intended to assist researchers in designing, executing, and optimizing crystallization experiments to obtain high-quality protein crystals suitable for structural analysis.
Introduction to Potassium Citrate Monohydrate in Protein Crystallization
This compound is a widely used and effective precipitating agent in macromolecular crystallization. As a salt, it functions by reducing the solubility of the protein in a controlled manner, thereby promoting the formation of a crystalline lattice. The citrate ion, a trivalent carboxylate, is particularly effective in interacting with protein surface charges and promoting ordered packing. It is a component of many commercially available sparse matrix and grid screening kits, such as those from Hampton Research.[1][2]
The use of potassium citrate is advantageous due to its high solubility in water, the ability to buffer solutions, and its role in the Hofmeister series, which influences protein stability and solubility. It is often used in combination with other precipitants, such as polyethylene (B3416737) glycols (PEGs), to fine-tune crystallization conditions.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is crucial for its effective use in crystallization experiments.
| Property | Value | Reference |
| Chemical Formula | K₃C₆H₅O₇·H₂O | N/A |
| Molecular Weight | 324.41 g/mol | N/A |
| Appearance | White, crystalline powder | N/A |
| Solubility in Water | Highly soluble | N/A |
| pH (1% solution) | 7.5 - 9.0 | N/A |
Data Presentation: Exemplary Crystallization Conditions
The following tables summarize successful crystallization conditions for various proteins where potassium citrate was a key component of the precipitant solution. This data can serve as a starting point for designing new crystallization screens.
Table 1: Crystallization Conditions for Various Proteins Using Potassium Citrate
| Protein | Protein Concentration (mg/mL) | Precipitant Composition | pH | Temperature (°C) | Crystal Morphology | Reference |
| Bacteriorhodopsin D85S | Not Specified | 0.125 M Potassium acetate, 0.1 M Sodium citrate, 35% PEG 1500 | 6.5 | Not Specified | Rods | N/A |
| VCP/Vimp | Not Specified | 0.44 M Sodium chloride, 0.1 M Sodium citrate, 6% PEG 1500 | 6.0 | Not Specified | Rhombohedral | N/A |
| 19S Lid | Not Specified | 0.15 M Sodium acetate, 0.1 M Sodium citrate, 15% PEG 8000 | 5.5 | Not Specified | Rectangular prism | N/A |
| AlaRS | Not Specified | 0.15 M Magnesium sulfate, 0.1 M Sodium citrate, 15% PEG 5000 MME | 5.5 | Not Specified | Not Specified | N/A |
| Cbb3 | Not Specified | 0.125 M Sodium chloride, 0.1 M Sodium citrate, 15% PEG 1500 | 6.5 | Not Specified | Hexagonal | N/A |
| Thaumatin | 5 - 15 | 0.05 - 0.15 M Sodium potassium tartrate, 50 mM Acetate buffer | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocols
Detailed methodologies for initial screening and optimization of crystallization conditions using potassium citrate are provided below. The two most common techniques, hanging drop and sitting drop vapor diffusion, are described.
Protein Sample Preparation
The quality of the protein sample is paramount for successful crystallization.
-
Purity: The protein sample should be highly pure (>95%), as confirmed by SDS-PAGE.[4]
-
Homogeneity: The sample should be monodisperse, with minimal aggregation. This can be assessed by techniques such as dynamic light scattering (DLS).
-
Concentration: A typical starting concentration for screening is 5-20 mg/mL.[5] The optimal concentration is protein-dependent and may need to be determined empirically.
-
Buffer: The protein should be in a low ionic strength buffer (e.g., 20 mM HEPES or Tris) at a pH where the protein is stable and soluble. Avoid phosphate (B84403) buffers if the crystallization screen contains divalent cations, as this can lead to the formation of salt crystals.
Initial Screening with a Potassium Citrate-Containing Screen
Objective: To identify initial crystallization "hits" from a broad range of conditions.
Materials:
-
Purified protein sample
-
Commercial or custom-made crystallization screen containing potassium citrate conditions (e.g., Hampton Research Crystal Screen™)
-
Crystallization plates (24- or 96-well)
-
Pipettes and tips
-
Microscope for observing crystals
Protocol: Hanging Drop Vapor Diffusion
-
Prepare the Plate: Apply a thin, even layer of vacuum grease to the rim of each reservoir in a 24-well plate.
-
Add Reservoir Solution: Pipette 500 µL of the potassium citrate-containing screening solution into a reservoir.
-
Prepare the Coverslip: On a clean, siliconized glass coverslip, pipette a 1 µL drop of the protein solution.
-
Add Reservoir Solution to the Drop: Add 1 µL of the reservoir solution to the protein drop. Avoid mixing, allowing for diffusion to occur naturally.
-
Seal the Well: Invert the coverslip and place it over the reservoir, ensuring a complete seal with the vacuum grease.
-
Incubate: Store the plate in a vibration-free environment at a constant temperature (typically 4°C or 20°C).
-
Observe: Regularly inspect the drops under a microscope over several days to weeks, looking for the formation of crystals, precipitate, or clear drops. Record all observations.
Protocol: Sitting Drop Vapor Diffusion
-
Prepare the Plate: Use a 96-well sitting drop plate with individual reservoirs and posts for the drops.
-
Add Reservoir Solution: Pipette 80-100 µL of the potassium citrate-containing screening solution into the reservoir.
-
Prepare the Drop: Pipette 100-200 nL of the protein solution onto the sitting drop post.
-
Add Reservoir Solution to the Drop: Add 100-200 nL of the reservoir solution to the protein drop.
-
Seal the Plate: Seal the plate with a clear adhesive film.
-
Incubate and Observe: Follow steps 6 and 7 from the hanging drop protocol.
Optimization of a Crystallization Hit
Objective: To refine the initial hit to produce larger, higher-quality crystals.
Principle: Once a promising condition is identified, a systematic grid screen is set up to vary the concentrations of the key components (protein, precipitant, and salt) and the pH.[6]
Example Optimization Strategy:
If an initial hit is observed in a condition containing 0.1 M Sodium Citrate pH 5.6, 1.0 M Ammonium Sulfate, and 0.5 M Potassium Citrate , a grid screen can be designed as follows:
Table 2: Example of a Grid Screen for Optimization
| 0.8 M Ammonium Sulfate | 1.0 M Ammonium Sulfate | 1.2 M Ammonium Sulfate | |
| 0.4 M Potassium Citrate, pH 5.4 | Condition 1 | Condition 2 | Condition 3 |
| 0.5 M Potassium Citrate, pH 5.6 | Condition 4 | Initial Hit | Condition 6 |
| 0.6 M Potassium Citrate, pH 5.8 | Condition 7 | Condition 8 | Condition 9 |
Protocol: Optimization Grid Screen (using Sitting Drop)
-
Prepare Stock Solutions: Prepare concentrated stock solutions of each component (e.g., 2 M Ammonium Sulfate, 1 M Potassium Citrate, and a buffer at the desired pH).
-
Prepare Reservoir Solutions: In a 96-well deep well block, prepare the different reservoir solutions by mixing the stock solutions and water to the final desired concentrations as outlined in the grid screen table.
-
Set Up Crystallization Plate: Using a multichannel pipette or a liquid handling robot, dispense the reservoir solutions into a 96-well sitting drop plate.
-
Set Up Drops: Dispense the protein solution and the corresponding reservoir solution into the sitting drop posts. The ratio of protein to reservoir solution can also be varied (e.g., 1:1, 2:1, 1:2) to explore different equilibration pathways.
-
Seal, Incubate, and Observe: Seal the plate and incubate as before, carefully observing and documenting the results to identify the optimal condition for crystal growth.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in protein crystallization screening.
Caption: Experimental workflow for protein crystallization.
Caption: Logical relationships in crystallization screening.
Troubleshooting
| Observation | Possible Cause | Suggested Action |
| All drops are clear | Protein and/or precipitant concentration is too low. | Increase protein concentration; use a screen with higher precipitant concentrations.[7] |
| Heavy precipitate in most drops | Protein and/or precipitant concentration is too high. | Decrease protein concentration; dilute the screening solutions.[7] |
| Microcrystals or showers of small needles | Nucleation is too rapid. | Decrease precipitant and/or protein concentration; try a different temperature; use additives to slow down crystal growth.[6] |
| Salt crystals form | Buffer incompatibility with screen components (e.g., phosphate with divalent cations). | Exchange the protein buffer to a non-precipitating one (e.g., HEPES, Tris). |
By following these application notes and protocols, researchers can effectively employ this compound in their protein crystallization screening efforts, increasing the likelihood of obtaining high-quality crystals for structural studies.
References
- 1. Protein Crystallization [www-structmed.cimr.cam.ac.uk]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
- 4. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 5. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hamptonresearch.com [hamptonresearch.com]
Application of Potassium Citrate in Pharmaceutical Tablet Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium citrate (B86180) (K₃C₆H₅O₇) is a multifunctional ingredient used in the pharmaceutical industry as both an Active Pharmaceutical Ingredient (API) and an excipient in tablet formulations.[1][2] As an API, it is primarily used for the prevention of kidney stones by alkalinizing the urine.[3][4][5] In its role as an excipient, potassium citrate serves as a buffering agent, a sequestering agent, and can contribute to the disintegration of tablets. Its saline taste and hygroscopic nature are important considerations during formulation development.[5] This document provides detailed application notes, experimental protocols, and quantitative data to guide the use of potassium citrate in pharmaceutical tablet formulation.
Physicochemical Properties of Potassium Citrate
Potassium citrate is a white, granular powder or transparent prismatic crystals. It is odorless and has a cooling, saline taste. It is a stable but hygroscopic material and should be stored in an airtight container in a cool, dry place. Aqueous solutions of potassium citrate are slightly alkaline.
| Property | Value | Reference |
| Molecular Formula | C₆H₅K₃O₇ (anhydrous), C₆H₅K₃O₇·H₂O (monohydrate) | [5] |
| Molecular Weight | 306.40 g/mol (anhydrous), 324.41 g/mol (monohydrate) | [5] |
| Solubility in Water | 1 in 0.65 parts water | [5] |
| Solubility in Ethanol (95%) | Practically insoluble | [5] |
| pH (saturated aqueous solution) | ~8.5 | [5] |
| Melting Point | 230°C (loses water of crystallization at 180°C) | [5] |
| Density | 1.98 g/cm³ | [5] |
Applications in Tablet Formulation
Potassium citrate's primary roles in tablet formulation are as an active pharmaceutical ingredient and as a versatile excipient.
As an Active Pharmaceutical Ingredient (API)
Potassium citrate is widely formulated into tablets for the management of renal tubular acidosis and for the prevention of calcium oxalate (B1200264) and uric acid kidney stones.[3][4] It functions by increasing urinary citrate and pH, which helps to inhibit the formation of stones.[5] Formulations are available as immediate-release, extended-release, and effervescent tablets.
As a Pharmaceutical Excipient
-
Buffering Agent: Potassium citrate is an effective buffering agent, helping to maintain a stable pH in the tablet formulation. This is crucial for the stability of pH-sensitive APIs. The citrate ion can accept protons, resisting pH changes.
-
Disintegrant: In effervescent tablet formulations, potassium citrate reacts with an acid source in the presence of water to produce carbon dioxide, which aids in the rapid disintegration of the tablet.[5]
-
Sequestering Agent: Potassium citrate can chelate metal ions, which can help to prevent the degradation of APIs that are sensitive to metal-catalyzed oxidation.
Quantitative Data from Formulation Studies
The following tables summarize quantitative data from a study on the formulation of effervescent potassium citrate tablets, demonstrating the impact of different manufacturing methods on tablet properties.[5]
Table 1: Composition of Effervescent Potassium Citrate Tablet Formulations [5]
| Formulation Code | Potassium Citrate (mg) | Citric Acid (mg) | Tartaric Acid (mg) | Sodium Bicarbonate (mg) |
| F1 | 2700 | 900 | 450 | 1350 |
| F2 | 2700 | 750 | 375 | 1125 |
| F3 | 2700 | 600 | 300 | 900 |
Table 2: Physicochemical Properties of Effervescent Tablets Prepared by Different Methods [5]
| Formulation Code | Manufacturing Method | Hardness (N) | Friability (%) | Effervescence Time (s) | pH of Solution |
| F1 | Direct Compression | 15 - 22 | < 1 | ≤ 180 | < 6 |
| F1 | Fusion Method | 20 - 25 | < 1 | ≤ 180 | < 6 |
| F1 | Wet Granulation (with PVP) | > 60 | < 1 | ≤ 180 | < 6 |
| F2 | Direct Compression | 15 - 22 | < 1 | ≤ 180 | < 6 |
| F2 | Fusion Method | 20 - 25 | < 1 | ≤ 180 | < 6 |
| F2 | Wet Granulation (with PVP) | > 60 | < 1 | ≤ 180 | < 6 |
| F3 | Direct Compression | 15 - 22 | < 1 | ≤ 180 | < 6 |
| F3 | Fusion Method | 20 - 25 | < 1 | ≤ 180 | < 6 |
| F3 | Wet Granulation (with PVP) | > 60 | < 1 | ≤ 180 | < 6 |
Note: The study found that wet granulation with a PVP solution resulted in tablets with significantly higher hardness compared to direct compression and fusion methods.[5]
Experimental Protocols
The following are detailed protocols for common tablet manufacturing processes and quality control tests applicable to formulations containing potassium citrate.
Tablet Manufacturing Protocols
Protocol 1: Wet Granulation Method
This method is suitable for improving the flow and compressibility of powder blends and is particularly effective for producing robust tablets containing potassium citrate.[5]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Potassium Citrate
-
Filler (e.g., Microcrystalline Cellulose, Lactose)
-
Disintegrant (e.g., Croscarmellose Sodium, Sodium Starch Glycolate)
-
Binder Solution (e.g., Polyvinylpyrrolidone (PVP) in purified water or ethanol)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide)
Equipment:
-
Weighing balance
-
Sieves
-
Planetary mixer or high-shear granulator
-
Tray dryer or fluid bed dryer
-
Milling equipment (e.g., oscillating granulator)
-
Blender (e.g., V-blender, bin blender)
-
Tablet press
Procedure:
-
Weighing and Blending: Accurately weigh the API, potassium citrate, filler, and intra-granular portion of the disintegrant. Transfer the powders to a blender and mix until a uniform powder blend is achieved.
-
Granulation: Transfer the powder blend to a planetary mixer or high-shear granulator. Slowly add the binder solution while mixing until a suitable wet mass is formed. The endpoint can be determined by the ability of the mass to form a non-crumbling ball when squeezed.
-
Wet Milling: Pass the wet mass through a suitable sieve to produce granules of a uniform size.
-
Drying: Spread the wet granules on trays and dry in a tray dryer at a controlled temperature (e.g., 50-60°C) until the desired moisture content is reached. Alternatively, use a fluid bed dryer.
-
Dry Milling: Mill the dried granules to break any agglomerates and achieve a uniform particle size distribution.
-
Final Blending: Transfer the milled granules to a blender. Add the extra-granular portion of the disintegrant, glidant, and lubricant (screened through a fine mesh sieve) and blend for a short period (e.g., 3-5 minutes) to ensure uniform distribution.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.
Protocol 2: Direct Compression Method
This method is simpler and more cost-effective than wet granulation but requires that the powder blend has good flowability and compressibility.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Potassium Citrate
-
Directly Compressible Filler/Binder (e.g., Microcrystalline Cellulose, Spray-dried Lactose)
-
Disintegrant (e.g., Crospovidone)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide)
Equipment:
-
Weighing balance
-
Sieves
-
Blender (e.g., V-blender, bin blender)
-
Tablet press
Procedure:
-
Weighing and Sieving: Accurately weigh all ingredients. Pass the API, potassium citrate, filler/binder, and disintegrant through a suitable sieve to break any lumps.
-
Blending: Transfer the sieved powders to a blender and mix until a uniform blend is achieved.
-
Lubrication: Add the sieved lubricant and glidant to the powder blend and mix for a short duration (typically 2-5 minutes). Avoid over-mixing, as this can negatively impact tablet hardness.
-
Compression: Compress the final blend into tablets using a tablet press with the appropriate tooling.
Quality Control Testing Protocols
The following are standard protocols for evaluating the quality of manufactured tablets.
Protocol 3: Tablet Hardness Test
This test measures the crushing strength of the tablet.
Equipment:
-
Tablet hardness tester
Procedure:
-
Calibrate the hardness tester according to the manufacturer's instructions.
-
Place a single tablet diametrically between the jaws of the tester.
-
Start the tester to apply a compressive force to the tablet.
-
Record the force in Newtons (N) or kiloponds (kp) required to fracture the tablet.
-
Repeat the test for a representative sample of tablets (typically 10 tablets) from the batch.
-
Calculate the average hardness and the standard deviation.
Protocol 4: Tablet Friability Test (USP <1216>)
This test assesses the ability of uncoated tablets to withstand abrasion during handling, packaging, and shipping.
Equipment:
-
Friabilator with a standard drum
Procedure:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g. For tablets with a unit weight greater than 650 mg, take a sample of 10 whole tablets.
-
Carefully de-dust the tablets.
-
Accurately weigh the tablet sample (W_initial).
-
Place the tablets in the friabilator drum.
-
Rotate the drum 100 times at 25 ± 1 rpm.
-
Remove the tablets from the drum and carefully de-dust them again.
-
Accurately weigh the tablets (W_final).
-
Calculate the percentage of weight loss using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
A maximum weight loss of not more than 1.0% is generally considered acceptable for most products.
Protocol 5: Tablet Disintegration Test (USP <701>)
This test determines the time it takes for a tablet to break up into smaller particles when placed in a liquid medium.
Equipment:
-
Disintegration tester with a basket-rack assembly
-
Beakers
-
Thermostatically controlled water bath
Procedure:
-
Fill the beakers of the disintegration tester with the specified liquid medium (e.g., purified water, simulated gastric fluid) and maintain the temperature at 37 ± 2°C.
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
If specified, add a disc to each tube.
-
Immerse the basket-rack assembly in the liquid medium and start the apparatus.
-
Observe the tablets until all have disintegrated. Disintegration is considered complete when no residue of the tablet, other than fragments of insoluble coating or capsule shell, remains on the screen of the apparatus.
-
Record the disintegration time. For immediate-release tablets, the time is typically required to be within 30 minutes.
Protocol 6: Tablet Dissolution Test (USP <711>)
This test measures the rate and extent of drug release from the tablet.
Equipment:
-
Dissolution apparatus (e.g., USP Apparatus 1 - Basket, or USP Apparatus 2 - Paddle)
-
Thermostatically controlled water bath
-
Sample collection vials
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare the dissolution medium as specified in the product monograph and de-aerate if necessary.
-
Assemble the dissolution apparatus and place the specified volume of dissolution medium in each vessel.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Place one tablet in each vessel.
-
Start the apparatus at the specified rotation speed.
-
At predetermined time points, withdraw samples of the dissolution medium from each vessel.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the drug concentration in each sample using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Conclusion
Potassium citrate is a valuable and versatile ingredient in pharmaceutical tablet formulation, serving as both an active ingredient and a functional excipient. Its application as a buffering agent and in effervescent systems is particularly noteworthy. The choice of manufacturing process, such as wet granulation or direct compression, significantly impacts the final properties of tablets containing potassium citrate. The protocols and data presented in this document provide a comprehensive guide for researchers and formulation scientists to effectively utilize potassium citrate in the development of robust and high-quality tablet dosage forms. Further investigation into the quantitative effects of potassium citrate as an excipient in a wider range of tablet formulations would be a valuable area of future research.
References
- 1. Table 1 from Formulation, characterization and physicochemical evaluation of potassium citrate effervescent tablets. | Semantic Scholar [semanticscholar.org]
- 2. Formulation, Characterization and Physicochemical Evaluation of Potassium Citrate Effervescent Tablets [apb.tbzmed.ac.ir]
- 3. Formulation, Characterization and Physicochemical Evaluation of Potassium Citrate Effervescent Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for Potassium Citrate Monohydrate as a pH Regulator in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells. Fluctuations in pH can adversely affect cell growth, viability, metabolism, and the production of biologics. While traditional buffering systems, such as bicarbonate-CO2 and synthetic buffers like HEPES, are widely used, there is growing interest in alternative buffering agents that may offer additional metabolic benefits. Potassium citrate (B86180) monohydrate presents itself as a promising candidate for pH regulation in cell culture media. As a tribasic acid, citric acid offers a wide buffering range, and its conjugate base, citrate, is a key intermediate in the central carbon metabolism of all aerobic organisms.[1] This document provides detailed application notes and protocols for the use of potassium citrate monohydrate as a pH regulator in cell culture media for various applications, including the cultivation of Chinese Hamster Ovary (CHO), hybridoma, and Human Embryonic Kidney 293 (HEK293) cells.
Chemical Properties and Buffering Capacity
Potassium citrate is the potassium salt of citric acid. Citric acid is a weak tricarboxylic acid with three pKa values, making it an effective buffer over a broad pH range. The pKa values of citric acid are approximately 3.13, 4.76, and 6.40.[1] This allows for buffering capacity in the acidic to neutral pH range, which is relevant for cell culture applications where the optimal pH is typically between 7.0 and 7.4. By adjusting the ratio of citric acid to its conjugate base (potassium citrate), a stable pH can be maintained in the culture medium.
Metabolic Role of Citrate
Beyond its buffering capabilities, citrate is a central metabolite with multiple roles in cellular function:
-
Tricarboxylic Acid (TCA) Cycle: Citrate is the initial intermediate of the TCA cycle, a key energy-generating pathway.[2]
-
Fatty Acid Synthesis: In the cytosol, citrate is converted to acetyl-CoA, the primary building block for fatty acid and cholesterol biosynthesis.[3]
-
Regulation of Glycolysis: Cytosolic citrate acts as an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a key regulatory enzyme of glycolysis.[2] This feedback mechanism can help modulate glucose consumption.
-
Intracellular pH Regulation: The transport of citrate across the plasma membrane can influence intracellular pH.[4][5]
The dual function of potassium citrate as both a pH buffer and a metabolite makes it an intriguing component for cell culture media optimization.
Data Presentation: Effects on Cell Culture Performance
The use of citrate in cell culture media has been shown to impact cell growth, viability, and productivity. The following tables summarize quantitative data from studies investigating the effects of citrate supplementation.
Table 1: Effect of Sodium Citrate on CHO Cell Growth and Monoclonal Antibody (mAb) Production
| Cell Line | Citrate Concentration (mM) | Effect on Cell Growth | Effect on mAb Productivity | Reference |
| CHO | 0.125 - 1 | Maintained similar growth levels to control | 30-40% enhancement | [3] |
Table 2: Effect of Potassium Acetate (B1210297) on Hybridoma Cell Growth and Antibody Production
| Cell Line | Potassium Acetate Concentration (g/L) | Effect on Cell Growth | Effect on Antibody Concentration | Reference |
| Cp9B Hybridoma | 1 | No decrease in cell density (in perfusion) | Increased from 28 µg/mL to 38 µg/mL | [6][7] |
Note: While this study used potassium acetate, it provides relevant data on the impact of a potassium salt of a weak acid on hybridoma cells.
Experimental Protocols
Protocol 1: Preparation of a Potassium Citrate-Buffered Cell Culture Medium (e.g., for CHO cells)
This protocol describes the preparation of a chemically defined cell culture medium using this compound as the primary buffering agent.
Materials:
-
Basal medium powder (e.g., DMEM/F-12, lacking sodium bicarbonate)
-
This compound (C₆H₇K₃O₇·H₂O)
-
Citric Acid Monohydrate (C₆H₈O₇·H₂O)
-
Cell culture grade water
-
Other necessary supplements (e.g., amino acids, vitamins, glucose, growth factors)
-
Sodium chloride (for osmolality adjustment)
-
1 M HCl and 1 M KOH for pH adjustment
-
Sterile filters (0.22 µm)
-
Osmometer
Procedure:
-
Calculate Buffer Components:
-
To achieve a target pH of 7.2, a specific ratio of citric acid to potassium citrate is required. This can be estimated using the Henderson-Hasselbalch equation with the relevant pKa of citric acid (pKa3 ≈ 6.4).
-
For a starting point, aim for a total citrate concentration in the range of 10-20 mM.
-
Example Calculation for 1 L of medium with 15 mM total citrate at pH 7.2:
-
pH = pKa + log([Citrate³⁻]/[HCitrate²⁻])
-
7.2 = 6.4 + log([Citrate³⁻]/[HCitrate²⁻])
-
0.8 = log([Citrate³⁻]/[HCitrate²⁻])
-
[Citrate³⁻]/[HCitrate²⁻] = 10^0.8 ≈ 6.31
-
Let x = [HCitrate²⁻], then [Citrate³⁻] = 6.31x
-
x + 6.31x = 15 mM => 7.31x = 15 mM => x ≈ 2.05 mM (from citric acid)
-
[Citrate³⁻] ≈ 12.95 mM (from potassium citrate)
-
-
Weigh the corresponding amounts of citric acid monohydrate (MW: 210.14 g/mol ) and this compound (MW: 324.41 g/mol ).
-
-
Dissolve Basal Medium Components:
-
In approximately 80% of the final volume of cell culture grade water, dissolve the basal medium powder and other supplements according to the manufacturer's instructions. Do not add sodium bicarbonate.
-
-
Add Potassium Citrate Buffer:
-
Add the calculated amounts of this compound and citric acid monohydrate to the medium and stir until fully dissolved.
-
-
Adjust pH:
-
Measure the pH of the solution and carefully adjust to the target pH (e.g., 7.2) using 1 M KOH or 1 M HCl.
-
-
Adjust Osmolality:
-
Measure the osmolality of the medium using an osmometer. The target osmolality for most mammalian cell lines is between 280 and 320 mOsm/kg.[8]
-
If the osmolality is low, add sodium chloride in small increments, measuring the osmolality after each addition until the target range is reached.[9]
-
If the osmolality is too high, it can be adjusted by adding sterile cell culture grade water, though this will dilute all components and require recalculation.
-
-
Final Volume and Sterilization:
-
Bring the medium to the final volume with cell culture grade water.
-
Sterilize the medium by passing it through a 0.22 µm filter.
-
Store the prepared medium at 2-8°C, protected from light.
-
Protocol 2: Evaluation of Potassium Citrate as a pH Regulator in a Fed-Batch Culture
This protocol outlines a method to compare the performance of a potassium citrate-buffered medium against a standard bicarbonate-buffered medium in a fed-batch culture of antibody-producing cells (e.g., hybridoma or CHO).
Materials:
-
Antibody-producing cell line (e.g., CHO, hybridoma)
-
Potassium citrate-buffered medium (prepared as in Protocol 1)
-
Control medium (e.g., standard formulation with sodium bicarbonate)
-
CO₂ incubator
-
Shake flasks or bioreactors
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Analyzers for glucose, lactate (B86563), and antibody concentration (e.g., YSI analyzer, ELISA)
-
pH meter
Procedure:
-
Cell Culture Initiation:
-
Thaw and expand the cells in their standard growth medium.
-
Adapt the cells to the potassium citrate-buffered medium by sequential passaging with increasing ratios of the experimental medium to the standard medium.
-
-
Fed-Batch Culture Setup:
-
Inoculate shake flasks or bioreactors with the adapted cells at a defined seeding density (e.g., 0.5 x 10⁶ cells/mL) in both the potassium citrate-buffered medium and the control medium.
-
For the control culture, maintain a 5-10% CO₂ atmosphere. For the potassium citrate-buffered culture, a lower CO₂ atmosphere (e.g., 0-5%) may be sufficient.
-
Maintain cultures at 37°C with appropriate agitation.
-
-
Sampling and Analysis:
-
Take daily samples from each culture to measure:
-
Viable cell density and viability
-
pH of the culture medium
-
Glucose and lactate concentrations
-
Antibody titer
-
-
-
Feeding Strategy:
-
Implement a pre-defined feeding strategy for both conditions, providing a concentrated nutrient feed to replenish consumed components.
-
-
Data Analysis:
-
Plot the time-course data for viable cell density, pH, glucose, lactate, and antibody concentration for both conditions.
-
Calculate key performance indicators such as the maximum viable cell density, specific growth rate, and specific productivity of the antibody.
-
Compare the performance of the potassium citrate-buffered medium to the control medium.
-
Protocol 3: Measurement of Intracellular pH (pHi)
This protocol describes a method to measure the intracellular pH of cells cultured in potassium citrate-buffered medium using the fluorescent indicator BCECF-AM.[1][10]
Materials:
-
Cells cultured in potassium citrate-buffered medium
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or fluorescence microscope with ratiometric capabilities
-
Nigericin (B1684572) and high-potassium buffer for calibration
Procedure:
-
Dye Loading:
-
Prepare a stock solution of BCECF-AM in DMSO (e.g., 1 mM).
-
Dilute the BCECF-AM stock solution in the cell culture medium to a final working concentration of 2-5 µM.
-
Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C.
-
-
Washing:
-
Gently wash the cells twice with pre-warmed HBSS to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
The ratio of the fluorescence intensities (F490/F440) is proportional to the intracellular pH.
-
-
Calibration:
-
To obtain absolute pHi values, a calibration curve must be generated.
-
Treat cells with a high-potassium buffer containing the ionophore nigericin at a series of known pH values. Nigericin equilibrates the intracellular and extracellular pH.
-
Measure the fluorescence ratio at each known pH and plot a calibration curve of fluorescence ratio versus pH.
-
-
Data Analysis:
-
Use the calibration curve to convert the fluorescence ratios of the experimental samples to intracellular pH values.
-
Visualizations
Signaling and Metabolic Pathways
Experimental Workflow
Conclusion
This compound offers a compelling alternative to conventional buffering systems in cell culture. Its ability to maintain a stable pH, coupled with its central role in cellular metabolism, may provide advantages for specific cell lines and bioproduction processes. The protocols and information provided herein offer a framework for researchers to explore the potential benefits of incorporating potassium citrate into their cell culture media formulations. Careful optimization of the buffer concentration and osmolality is essential to achieve optimal cell culture performance. Further research is warranted to fully elucidate the impact of potassium citrate on various cell lines and production platforms.
References
- 1. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular Citrate Is a Trojan Horse for Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citrate transport and metabolism in mammalian cells: prostate epithelial cells and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Membrane Na+-Coupled Citrate Transporter (SLC13A5) and Neonatal Epileptic Encephalopathy | MDPI [mdpi.com]
- 6. Optimization of monoclonal antibody production: combined effects of potassium acetate and perfusion in a stirred tank bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of monoclonal antibody production: combined effects of potassium acetate and perfusion in a stirred tank bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Potassium Citrate as a Sequestering Agent in Biochemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium citrate (B86180), the potassium salt of citric acid, is a highly effective sequestering agent widely utilized in various biochemical and pharmaceutical applications. Its primary function as a sequestering agent, or chelator, stems from the ability of the citrate ion to form stable complexes with multivalent metal cations. This sequestration prevents these metal ions from participating in undesirable reactions, thereby controlling enzymatic activity, preventing precipitation of insoluble salts, and enhancing the stability of formulations.
The citrate ion, a tricarboxylic acid, possesses three carboxyl groups and one hydroxyl group, which can coordinate with metal ions. This multi-dentate chelation results in the formation of stable, water-soluble complexes, effectively removing the metal ions from the solution and rendering them biologically inactive in certain contexts. This property is particularly valuable in managing the activity of metalloenzymes, preventing blood coagulation, and in various drug formulation strategies.
Mechanism of Action: Sequestration of Metal Ions
Potassium citrate dissociates in aqueous solutions to yield potassium ions (K⁺) and citrate ions (C₆H₅O₇³⁻). The citrate anion acts as a chelating agent by binding to divalent and trivalent metal ions, such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺). This binding action forms a stable complex, reducing the concentration of free metal ions in the solution[1][2]. By sequestering these ions, potassium citrate can modulate various biochemical pathways where these metals act as cofactors or catalysts[1].
For instance, in enzymatic reactions requiring metal ion cofactors, the addition of potassium citrate can inhibit enzyme activity by making the essential metal ions unavailable to the enzyme. Conversely, it can also be used to prevent the inhibitory effects of trace metal contaminants in a reaction mixture.
Applications in Biochemical Reactions and Drug Development
The sequestering properties of potassium citrate are leveraged in a multitude of applications:
-
Anticoagulation: In blood collection and extracorporeal circuits like continuous renal replacement therapy (CRRT), citrate is used to chelate ionized calcium, a critical factor in the blood coagulation cascade, thereby preventing clotting[3][4][5].
-
Enzyme Assays: It can be used to study the metal ion dependence of enzymes by selectively removing metal ion cofactors[6].
-
Drug Formulation: Potassium citrate is used as a stabilizer and buffering agent in pharmaceutical preparations. By sequestering metal ions, it can prevent the oxidative degradation of active pharmaceutical ingredients (APIs) that is catalyzed by metal ions[7][8].
-
Nucleic Acid Manipulation: Although less common than EDTA, the principle of chelating magnesium ions (Mg²⁺), a cofactor for DNases, can be applied to protect DNA from degradation during extraction procedures[9].
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of potassium citrate as a sequestering agent.
| Application Area | Parameter | Typical Value/Range | Reference |
| Anticoagulation (CRRT) | Target Post-Filter Ionized Calcium | < 0.35 mmol/L | [3] |
| Blood Citrate Concentration | 4-6 mmol/L | [3] | |
| Heavy Metal Reduction in Rice | Potassium Citrate Concentration | Up to 200 ppm | [10] |
| Lead Reduction | 98.96% | [10] | |
| Cadmium Reduction | 92.77% | [10] | |
| Improvement in Calcium Balance | Daily Potassium Citrate Dose | 60-90 mmol | [7][11] |
| Reduction in 24-hour Urine Calcium | 46 - 59 mg/day | [7][11] |
Experimental Protocols
Protocol 1: Inhibition of the Blood Coagulation Cascade via Calcium Sequestration
This protocol describes a typical application of citrate as an anticoagulant in an ex vivo setting, such as for blood sample collection or in an extracorporeal circuit.
Objective: To prevent the coagulation of whole blood by sequestering ionized calcium.
Materials:
-
Whole blood
-
Potassium citrate solution (e.g., 3.2% or 3.8% w/v)
-
Blood collection tubes
-
Centrifuge
Procedure:
-
Prepare a sterile solution of 3.2% or 3.8% (w/v) potassium citrate in deionized water.
-
For blood collection, add the potassium citrate solution to the collection tube in a 1:9 ratio of anticoagulant to blood (e.g., 0.5 mL of 3.2% potassium citrate for a 4.5 mL blood draw).
-
Draw the blood sample directly into the tube containing the potassium citrate.
-
Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.
-
The chelation of ionized calcium by citrate will prevent the activation of the coagulation cascade.
-
The blood sample can now be processed for downstream applications, such as plasma separation by centrifugation.
Protocol 2: General Protocol for Studying Metalloenzyme Inhibition by Potassium Citrate
This protocol provides a general framework for investigating the role of metal ions in enzyme activity using potassium citrate as a sequestering agent.
Objective: To determine if a specific enzyme's activity is dependent on divalent metal cations by observing inhibition with potassium citrate.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer appropriate for the enzyme
-
Potassium citrate stock solution (e.g., 1 M, pH adjusted to the assay buffer pH)
-
Metal ion solution (e.g., 1 M MgCl₂ or CaCl₂)
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Baseline Enzyme Activity:
-
Set up a reaction mixture containing the assay buffer, substrate, and enzyme at their optimal concentrations.
-
Initiate the reaction and measure the initial reaction rate (V₀). This will serve as the control.
-
-
Inhibition by Potassium Citrate:
-
Prepare a series of reaction mixtures as in step 1, but with increasing concentrations of potassium citrate (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM).
-
Pre-incubate the enzyme with the potassium citrate in the assay buffer for a short period (e.g., 5-10 minutes) before adding the substrate to initiate the reaction.
-
Measure the initial reaction rate for each concentration of potassium citrate.
-
A decrease in enzyme activity with increasing potassium citrate concentration suggests that the enzyme requires a metal ion cofactor that is being sequestered.
-
-
Rescue of Enzyme Activity:
-
To confirm that the inhibition is due to metal ion chelation, perform a "rescue" experiment.
-
Set up a reaction mixture with a concentration of potassium citrate that showed significant inhibition.
-
Add an excess of the suspected metal ion cofactor (e.g., Mg²⁺ or Ca²⁺) to this mixture.
-
Measure the initial reaction rate.
-
If the enzyme activity is restored to a level near the baseline, it confirms that the inhibition by potassium citrate was due to the sequestration of that specific metal ion.
-
Visualizations
Caption: Inhibition of the blood coagulation cascade by potassium citrate.
Caption: Workflow of metalloenzyme inhibition by potassium citrate.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Functional Characterization and Metal Ion Specificity of the Metal-Citrate Complex Transporter from Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. youtube.com [youtube.com]
- 5. sketchviz.com [sketchviz.com]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. A method for enzymatic determination of citrate in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Potassium Citrate Monohydrate in Controlled-Release Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of potassium citrate (B86180) monohydrate in controlled-release drug delivery systems. The primary focus is on wax matrix-based extended-release tablets, a common formulation for this active pharmaceutical ingredient (API). Additionally, the potential application in osmotic pump and hydrogel-based systems is discussed. Detailed experimental protocols for formulation and testing are provided to guide researchers in the development of robust and effective controlled-release products containing potassium citrate monohydrate.
Introduction to this compound in Controlled-Release Systems
Potassium citrate is utilized in the management of renal tubular acidosis (RTA) with calcium stones, hypocitraturic calcium oxalate (B1200264) nephrolithiasis, and uric acid lithiasis.[1] Its therapeutic efficacy is primarily attributed to its ability to increase urinary pH and citrate levels.[2] Controlled-release formulations are essential for potassium citrate due to its high solubility and the large doses required, which can cause gastrointestinal irritation with immediate-release products. Extended-release formulations provide a sustained therapeutic effect, reduce dosing frequency, and improve patient compliance.
The most prevalent controlled-release technology for potassium citrate is the wax matrix system. This approach involves embedding the highly water-soluble potassium citrate within an inert, hydrophobic wax matrix, which controls the diffusion and release of the drug over an extended period.
Mechanism of Action: Urinary Alkalinization
Oral potassium citrate is absorbed and metabolized in the body to bicarbonate. This metabolic conversion creates an alkaline load, which in turn increases the pH of the urine. The citrate itself also plays a role by complexing with calcium in the urine, which reduces the saturation of calcium oxalate. Furthermore, the elevated urinary pH increases the ionization of uric acid to the more soluble urate ion, thereby preventing the formation of uric acid stones.[2]
Wax Matrix-Based Controlled-Release Systems
Application Notes
Wax matrix tablets are a well-established technology for the controlled release of highly water-soluble drugs like this compound. The principle involves the incorporation of the drug into a matrix of hydrophobic wax, most commonly carnauba wax.[3][4] As the tablet passes through the gastrointestinal tract, the drug is gradually released from the matrix through diffusion and erosion.
The high solubility and large dose of potassium citrate present formulation challenges. A hydrophobic wax matrix is employed to retard the drug release and maintain an acceptable tablet size.[3] The manufacturing process often involves a heat granulation step to ensure the proper incorporation of the drug within the wax matrix, leading to robust tablets with consistent dissolution profiles.[4]
Table 1: Representative Formulations of Potassium Citrate Extended-Release Wax Matrix Tablets
| Component | Formulation 1 (10 mEq) | Formulation 2 (15 mEq) | Function |
| This compound | 1080 mg | 1620 mg | Active Ingredient |
| Carnauba Wax | 177 mg | 265.5 mg | Release-Controlling Agent |
| Magnesium Stearate (B1226849) | 13 mg | 19.5 mg | Lubricant |
Data sourced from patent literature.[3]
Experimental Protocols
This protocol describes a common method for preparing wax matrix tablets using heat granulation.
Materials and Equipment:
-
This compound
-
Carnauba Wax
-
Magnesium Stearate
-
Fitzmill or equivalent comminuting mill
-
Sigma blade mixer or equivalent jacketed mixer
-
Rotary tablet press
-
Sieves (e.g., Mesh 8, 12, 18, 30)
Procedure:
-
Comminution: Pass the this compound through a comminuting mill (e.g., Fitzmill D6, knives forward) with an appropriate screen (e.g., perforated screen mesh 8).[5]
-
Initial Mixing: Mix the comminuted potassium citrate with carnauba wax in a sigma mixer for approximately 20 minutes.[5]
-
Heat Granulation:
-
Cooling and Sizing:
-
Cool the resulting granules.
-
Comminute the cooled granules through a Fitzmill with an appropriate screen (e.g., perforated screen mesh 12).[5]
-
-
Final Blending:
-
Pass magnesium stearate through a fine-mesh sieve (e.g., mesh 30).
-
Add the sieved magnesium stearate to the granules and mix for a short duration (e.g., 1-3 minutes).[6]
-
-
Compression: Compress the final blend into tablets of the desired shape, size, and hardness using a rotary tablet press.[6]
This protocol is based on the USP monograph for Potassium Citrate Extended-Release Tablets.[7]
Materials and Equipment:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (900 mL)
-
Water bath maintained at 37 ± 0.5 °C
-
Potassium Citrate Extended-Release Tablets
-
Deionized water (dissolution medium)
-
Analytical instrumentation for potassium or citrate quantification (e.g., Atomic Absorption Spectrophotometer or HPLC)
Procedure:
-
Apparatus Setup:
-
Set up the USP Apparatus 2 with 900 mL of deionized water as the dissolution medium in each vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed to 50 rpm.[7]
-
-
Sample Introduction: Place one tablet in each dissolution vessel.
-
Sampling: Withdraw samples at specified time points (e.g., 30 minutes, 1 hour, and 3 hours).[7]
-
Sample Preparation and Analysis:
-
Filter the withdrawn samples.
-
Dilute the filtered samples quantitatively with the dissolution medium to a suitable concentration for analysis.
-
Analyze the samples for potassium or citrate content using a validated analytical method.
-
-
Data Analysis: Calculate the percentage of the labeled amount of potassium citrate dissolved at each time point.
Table 2: USP Dissolution Acceptance Criteria for Potassium Citrate Extended-Release Tablets
| Time Point | Percentage Dissolved |
| 30 minutes | Not more than 45% |
| 1 hour | Not more than 60% |
| 3 hours | Not less than 80% |
Data sourced from USP monograph.[7]
Osmotic Pump-Based Controlled-Release Systems
Application Notes
Osmotic drug delivery systems (ODDS) provide a zero-order release profile, which is independent of the gastrointestinal pH and motility. An elementary osmotic pump consists of an osmotic core containing the drug and an osmotic agent, coated with a semipermeable membrane. A small orifice is drilled through the membrane. When the tablet is in an aqueous environment, water enters the core through the semipermeable membrane, dissolving the drug and the osmotic agent. The resulting osmotic pressure forces the drug solution out of the orifice at a constant rate.
Potassium citrate, being highly water-soluble, can act as its own osmotic agent. However, to modulate the release rate, other osmogens like sodium chloride or potassium chloride can also be included in the formulation. The semipermeable membrane is typically composed of polymers like cellulose (B213188) acetate. The release rate is controlled by the properties of the membrane (thickness and permeability) and the osmotic pressure of the core formulation.
While specific commercial formulations of this compound in osmotic pumps are not widely documented, the principles of ODDS are well-suited for a high-dose, highly soluble drug like potassium citrate.
Hydrogel-Based Controlled-Release Systems
Application Notes
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. In a drug delivery context, a drug can be loaded into the hydrogel matrix, and its release is controlled by diffusion through the swollen matrix and/or erosion of the hydrogel.
For this compound, a hydrogel-based system could offer mucoadhesive properties, prolonging the residence time of the dosage form in the upper gastrointestinal tract and allowing for more complete drug absorption. Polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC), sodium carboxymethylcellulose, and carbomers are commonly used to form hydrogels. The release rate of the drug can be tailored by modifying the polymer type, concentration, and crosslinking density.
As with osmotic pumps, specific hydrogel formulations for this compound are not extensively reported in the literature, but the technology presents a viable approach for achieving sustained release.
In-Vivo Bioequivalence Studies
Application Notes
For generic controlled-release potassium citrate products, in-vivo bioequivalence studies are required to demonstrate that they perform similarly to the reference listed drug. These studies are typically single-dose, two-treatment, two-period crossover studies conducted in healthy subjects under both fasting and fed conditions.[8]
The key pharmacokinetic parameters are based on the urinary excretion of potassium and citrate. Baseline excretion levels are measured and subtracted from the post-dose excretion to determine the net effect of the drug.[8]
Table 3: Key Parameters for Bioequivalence Studies of Extended-Release Potassium Citrate
| Parameter | Description |
| Study Design | Single-dose, two-treatment, two-period crossover |
| Conditions | Fasting and Fed |
| Analytes | Potassium and Citrate in urine |
| Primary Endpoints | Cumulative urinary excretion and maximal rate of urinary excretion |
| Bioequivalence Acceptance Criteria | 90% Confidence Interval for the ratio of the geometric means of the primary endpoints should be within 80-125% |
Data sourced from FDA guidance.[8]
Conclusion
This compound is effectively formulated into controlled-release dosage forms, with wax matrix tablets being the most established technology. These formulations provide sustained therapeutic action and improve patient tolerability. The provided protocols for formulation and testing offer a foundation for researchers and drug developers working with this important therapeutic agent. While osmotic pump and hydrogel systems are promising alternatives, further research is needed to develop specific formulations for this compound using these advanced drug delivery platforms.
References
- 1. Potassium citrate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. What is the mechanism of Potassium Citrate? [synapse.patsnap.com]
- 3. EP2900222B1 - Method for producing extended-release potassium citrate wax matrix tablet - Google Patents [patents.google.com]
- 4. US9295659B2 - High dose extended-release potassium citrate wax matrix tablet - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. data.epo.org [data.epo.org]
- 7. Potassium Citrate Extended-Release Tablets [drugfuture.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Methodology for Studying the Prevention of Calcium Oxalate Crystallization with Potassium Citrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to investigate the inhibitory effects of potassium citrate (B86180) on calcium oxalate (B1200264) (CaOx) crystallization, a key process in the formation of kidney stones. The included protocols are designed to offer detailed, step-by-step guidance for conducting key in vitro experiments to assess the efficacy of potassium citrate and other potential inhibitors of CaOx stone formation.
Introduction
Calcium oxalate urolithiasis is a prevalent condition characterized by the formation of stones in the urinary tract.[1][2] Potassium citrate is a well-established therapeutic agent for the prevention of recurrent calcium-containing kidney stones.[2][3][4] Its efficacy stems from multiple mechanisms, primarily by increasing urinary citrate levels and raising urinary pH.[3][4][5] Citrate acts as a natural inhibitor of calcium salt crystallization by chelating with calcium ions in the urine, thereby reducing the saturation of calcium oxalate and inhibiting the nucleation, growth, and aggregation of CaOx crystals.[5][6][7][8][9][10]
These protocols are essential for preclinical research and drug development aimed at identifying and characterizing new therapeutic agents for the prevention of kidney stones. The methodologies described herein allow for the quantitative assessment of a compound's ability to interfere with the critical stages of CaOx crystal formation.
Mechanism of Action of Potassium Citrate
Potassium citrate exerts its inhibitory effects on calcium oxalate crystallization through several key mechanisms:
-
Increased Urinary Citrate: Oral potassium citrate supplementation leads to an increase in urinary citrate excretion.[4][6][11] Citrate in the urine complexes with calcium, forming soluble calcium citrate and reducing the availability of free calcium ions to bind with oxalate.[5][10][11] This directly lowers the supersaturation of calcium oxalate.[8][9]
-
Increased Urinary pH: The metabolism of citrate produces bicarbonate, which leads to an increase in urinary pH, making the urine more alkaline.[3][4][5] While a higher pH can increase the saturation of calcium phosphate, it has an inhibitory effect on the formation of uric acid stones and can also influence the crystallization of calcium oxalate.[8]
-
Direct Inhibition of Crystal Formation: Beyond its chelating properties, citrate has been shown to directly inhibit the nucleation, growth, and aggregation of calcium oxalate crystals.[7][9][12] It can be adsorbed onto the surface of CaOx crystals, preventing further growth and aggregation.[13]
Data Presentation: Efficacy of Potassium Citrate
The following tables summarize quantitative data from various studies, demonstrating the impact of potassium citrate on key parameters related to calcium oxalate crystallization.
Table 1: Effect of Potassium Citrate on Urinary Parameters
| Parameter | Before Potassium Citrate | After Potassium Citrate | Percentage Change | Reference |
| Urinary Citrate (mg/L) | 264 ± 74 | 381 ± 109 | +44.3% | [13] |
| 289 ± 83 | 492 ± 118 | +70.2% | [14] | |
| Urinary pH | 5.96 ± 0.43 | 6.46 ± 0.50 | +8.4% | [13] |
| 6.01 ± 0.35 | 6.42 ± 0.45 | +6.8% | [14] | |
| Urinary Calcium (mg/24h) | 180 ± 8 | 216 ± 10 | +20% | [15] |
| CaOx Crystallite Size (nm) | 524 ± 320 | 354 ± 173 | -32.4% | [13][16] |
| Zeta Potential (mV) | -4.85 ± 2.87 | -8.77 ± 3.03 | -80.8% | [13][16] |
Table 2: In Vitro Inhibition of Calcium Oxalate Crystallization by Potassium Citrate
| Assay | Parameter | Control | Potassium Citrate | % Inhibition | Reference |
| Nucleation | Turbidity (Absorbance at 620 nm) | Varies | Dose-dependent decrease | Up to 61% | [17] |
| Aggregation | % Aggregation | Varies | Dose-dependent decrease | Significant inhibition | [9] |
| Crystal Growth | Crystal Size (µm) | Varies | Reduced size | Significant reduction | [13] |
Experimental Protocols
The following are detailed protocols for the primary in vitro assays used to evaluate the inhibitory potential of potassium citrate on calcium oxalate crystallization.
Calcium Oxalate Nucleation Assay
This assay determines the effect of an inhibitor on the initial formation of calcium oxalate crystals.
Principle: The formation of CaOx crystals from a supersaturated solution of calcium chloride and sodium oxalate is monitored by measuring the turbidity of the solution over time using a spectrophotometer. An effective inhibitor will delay the onset of nucleation and/or reduce the rate of crystal formation.
Materials:
-
Calcium chloride (CaCl₂) solution (e.g., 10 mM)
-
Sodium oxalate (Na₂C₂O₄) solution (e.g., 1 mM)
-
Tris-HCl buffer (e.g., 0.05 M, pH 6.5) containing NaCl (e.g., 0.15 M)
-
Potassium citrate (or test compound) stock solution
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading absorbance at 620 nm
Protocol:
-
Prepare working solutions of CaCl₂ and Na₂C₂O₄ in the Tris-HCl buffer.
-
In a 96-well plate or cuvette, add the Tris-HCl buffer.
-
Add the desired concentration of potassium citrate (or test compound) to the wells/cuvettes. For a control, add an equal volume of the buffer.
-
Add the CaCl₂ solution to each well/cuvette and mix gently.
-
Initiate the crystallization by adding the Na₂C₂O₄ solution to each well/cuvette.
-
Immediately place the plate/cuvette in the spectrophotometer and measure the absorbance at 620 nm at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes) at 37°C.
-
The percentage inhibition of nucleation is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
Calcium Oxalate Aggregation Assay
This assay assesses the ability of an inhibitor to prevent the clumping of pre-formed calcium oxalate crystals.
Principle: A suspension of calcium oxalate monohydrate (COM) crystals is prepared, and the rate of aggregation is measured by the decrease in absorbance over time as the crystals clump and settle. An inhibitor will slow down the rate of aggregation.
Materials:
-
Calcium oxalate monohydrate (COM) crystal slurry (e.g., 1 mg/mL in Tris-HCl buffer)
-
Tris-HCl buffer (e.g., 0.05 M, pH 6.5) containing NaCl (e.g., 0.15 M)
-
Potassium citrate (or test compound) stock solution
-
Spectrophotometer cuvettes
-
Spectrophotometer capable of reading absorbance at 620 nm
Protocol:
-
Prepare a fresh suspension of COM crystals in the Tris-HCl buffer.
-
In a spectrophotometer cuvette, add the Tris-HCl buffer.
-
Add the desired concentration of potassium citrate (or test compound). For a control, add an equal volume of the buffer.
-
Add the COM crystal slurry to the cuvette and mix by gentle inversion.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at 620 nm at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 60-180 minutes) at 37°C.
-
The percentage inhibition of aggregation is calculated by comparing the rate of decrease in absorbance in the presence and absence of the inhibitor.
Calcium Oxalate Crystal Growth Assay
This assay measures the effect of an inhibitor on the growth of existing calcium oxalate seed crystals.
Principle: The depletion of oxalate from a supersaturated solution in the presence of COM seed crystals is monitored over time. An inhibitor will reduce the rate of oxalate depletion, indicating an inhibition of crystal growth.
Materials:
-
Calcium chloride (CaCl₂) solution (e.g., 4 mM)
-
Sodium oxalate (Na₂C₂O₄) solution (e.g., 4 mM)
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4) containing NaCl (e.g., 90 mM)
-
COM crystal slurry (seed crystals) (e.g., 1.5 mg/mL in sodium acetate (B1210297) buffer, pH 5.7)
-
Potassium citrate (or test compound) stock solution
-
Spectrophotometer capable of measuring absorbance at 214 nm
Protocol:
-
In a reaction vessel, combine the Tris-HCl buffer, CaCl₂ solution, and the desired concentration of potassium citrate (or test compound). For a control, add an equal volume of buffer instead of the inhibitor.
-
Add the Na₂C₂O₄ solution to the mixture.
-
Initiate the crystal growth by adding a small volume of the COM crystal slurry (seed crystals).
-
At regular time intervals, take aliquots of the reaction mixture and centrifuge to remove the crystals.
-
Measure the absorbance of the supernatant at 214 nm to determine the concentration of oxalate remaining in the solution.
-
The rate of oxalate depletion is calculated, and the percentage inhibition of crystal growth is determined by comparing the rates in the presence and absence of the inhibitor.
Mandatory Visualizations
Caption: Inhibition of Calcium Oxalate Crystallization by Potassium Citrate.
Caption: Workflow for Screening Inhibitors of Calcium Oxalate Crystallization.
Caption: Physiological Mechanism of Potassium Citrate in Preventing CaOx Stones.
References
- 1. mdpi.com [mdpi.com]
- 2. RACGP - Citrate salts for preventing kidney stones [racgp.org.au]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Potassium Citrate? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Citrate salts for preventing and treating calcium containing kidney stones in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CITRATE TO PREVENT CALCIUM AND URIC ACID STONES | Kidney Stone Program [kidneystones.uchicago.edu]
- 9. "Effects of Citrate on the Different Phases of Calcium Oxalate Crystall" by H. -G. Tiselius, C. Berg et al. [digitalcommons.usu.edu]
- 10. How to adjust potassium citrate to minimize calcium oxalate | College of Veterinary Medicine [vetmed.umn.edu]
- 11. mims.com [mims.com]
- 12. Effects of citrate on the different phases of calcium oxalate crystallization. | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. Concave Urinary Crystallines: Direct Evidence of Calcium Oxalate Crystals Dissolution by Citrate In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Biochemical effects of potassium citrate in the treatment of calcium oxalate lithiasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Changes in urinary nanocrystallites in calcium oxalate stone formers before and after potassium citrate intake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studying inhibition of calcium oxalate stone formation: an in vitro approach for screening hydrogen sulfide and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application of Potassium Citrate in Food Science as a Buffering Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium citrate (B86180), the potassium salt of citric acid, is a multifunctional ingredient widely employed in the food and pharmaceutical industries. Its primary role in food science is as a buffering agent to control and maintain pH in a variety of products. Beyond pH regulation, it also contributes to flavor enhancement, emulsification, and preservation, and serves as a potassium supplement. This document provides detailed application notes and experimental protocols for the utilization of potassium citrate as a buffering agent in food systems. Potassium citrate is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA), allowing its use in food with no limitation other than current good manufacturing practice.
Mechanism of Action as a Buffering Agent
Potassium citrate is effective as a buffering agent due to the properties of the citrate ion, which is the conjugate base of a weak polyprotic acid (citric acid). Citric acid has three pKa values (approximately 3.1, 4.8, and 6.4), which allows citrate to buffer effectively over a broad pH range. In a food system, the citrate ion can accept or donate protons (H+), thereby resisting significant changes in pH when an acid or alkali is introduced. This is crucial for maintaining product stability, controlling microbial growth, and ensuring consistent flavor and texture.
Applications in Food Products
Potassium citrate is utilized in a diverse range of food and beverage products to control acidity and enhance quality.[1][2][3] Its high solubility in water makes it easy to incorporate into various food matrices.
Beverages
In soft drinks, energy drinks, and fruit juices, potassium citrate is used to regulate tartness and buffer the system against pH changes, which can affect flavor perception and stability.[3][4] It can also help to mask the aftertaste of some artificial sweeteners.
Dairy Products
In processed cheese and other dairy products, potassium citrate acts as an emulsifying salt, preventing the separation of fat and water and ensuring a smooth, consistent texture.[5][6] It also helps to control the pH, which is critical for the desired meltability and firmness of the cheese.
Jams, Jellies, and Preserves
The gelling of pectin (B1162225) in jams and jellies is highly pH-dependent. Potassium citrate is used to adjust and maintain the pH within the optimal range for gel formation, ensuring a consistent and desirable texture.
Low-Acid Canned Foods
In certain canned vegetables and other low-acid foods, controlling the pH is a critical safety measure to inhibit the growth of harmful microorganisms, such as Clostridium botulinum. Potassium citrate can be used to help maintain the pH at a safe level.
Quantitative Data
The usage level of potassium citrate as a buffering agent is governed by Good Manufacturing Practices (GMP) and varies depending on the specific application and the desired final pH of the product. The following table summarizes typical, though not exhaustive, usage levels based on available literature and industry practices.
| Food Category | Typical Usage Level (% w/w) | Primary Function |
| Beverages | 0.1 - 0.5 | pH control, flavor enhancement |
| Processed Cheese | 1.0 - 3.0 (as part of emulsifying salt blend) | Emulsification, pH control |
| Jams and Jellies | 0.2 - 0.5 | pH control for pectin gelation |
| Confectionery | 0.1 - 0.4 | Acidity regulation, flavor enhancement |
Note: These values are indicative and may need to be optimized for specific product formulations.
Experimental Protocols
Protocol 1: Determination of Buffering Capacity of a Food Product
This protocol is adapted from standard methods for determining the buffering capacity of food systems.[7]
Objective: To quantify the buffering capacity of a food product with and without the addition of potassium citrate.
Materials:
-
Food product sample
-
Potassium citrate (food grade)
-
Deionized water
-
0.1 N Hydrochloric acid (HCl) solution, standardized
-
0.1 N Sodium hydroxide (B78521) (NaOH) solution, standardized
-
pH meter with a suitable electrode, calibrated
-
Magnetic stirrer and stir bars
-
Beakers (250 mL)
-
Burettes (50 mL)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Homogenize the food sample to a uniform consistency. If the sample is solid, create a slurry by blending a known weight of the sample with a specific volume of deionized water (e.g., 10 g sample in 90 mL water).
-
-
Initial pH Measurement:
-
Place a known amount of the prepared sample (e.g., 50 g) into a 250 mL beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the sample and record the initial pH while stirring gently.
-
-
Titration with Acid:
-
Fill a burette with 0.1 N HCl.
-
Add the HCl in small increments (e.g., 0.5 mL) to the sample.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH drops to a predetermined endpoint (e.g., pH 3.0).
-
-
Titration with Base:
-
Using a fresh sample, repeat the process using 0.1 N NaOH, titrating to a predetermined alkaline endpoint (e.g., pH 8.0).
-
-
Analysis with Potassium Citrate:
-
Prepare a second set of samples with a known concentration of added potassium citrate (e.g., 0.5% w/w).
-
Repeat the acid and base titrations for these samples.
-
-
Calculation of Buffering Capacity (β):
-
Plot the titration curves (pH vs. volume of titrant added) for all samples.
-
The buffering capacity (β) can be calculated for each interval as the amount of acid or base added (in moles) per unit change in pH per liter of sample: β = ΔB / (ΔpH * V) where: ΔB = moles of acid or base added ΔpH = change in pH V = volume of the sample in liters
-
-
Data Presentation:
-
Present the titration curves graphically.
-
Summarize the calculated buffering capacities at different pH ranges in a table for comparison.
-
Protocol 2: Measurement of pH and Titratable Acidity (Adapted from AOAC Methods)
This protocol outlines the general procedure for measuring pH and titratable acidity, which are key parameters for evaluating the effectiveness of a buffering agent.[8][9][10][11][12]
Objective: To measure the pH and titratable acidity of a food product containing potassium citrate.
Materials:
-
Food product sample
-
Deionized water
-
0.1 N Sodium hydroxide (NaOH) solution, standardized
-
Phenolphthalein (B1677637) indicator solution (1% in ethanol)
-
pH meter with electrode, calibrated with standard buffers (pH 4.0, 7.0, and 10.0)
-
Magnetic stirrer and stir bars
-
Beakers (250 mL)
-
Burette (50 mL)
-
Pipettes
-
Analytical balance
Procedure for pH Measurement (AOAC Official Method 981.12): [10][12]
-
Calibrate the pH meter using standard buffers at the temperature of the sample.
-
Homogenize the food sample. For solid or semi-solid samples, a slurry may be prepared with deionized water.
-
Immerse the pH electrode into the sample and allow the reading to stabilize.
-
Record the pH value to two decimal places.
Procedure for Titratable Acidity (Adapted from AOAC Official Method 942.15): [8][11]
-
Weigh a known amount of the homogenized food sample (e.g., 10 g) into a 250 mL beaker.
-
Add a known volume of deionized water (e.g., 90 mL) and a few drops of phenolphthalein indicator.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode if performing a potentiometric titration.
-
Titrate the sample with standardized 0.1 N NaOH solution to a phenolphthalein endpoint (a faint pink color that persists for 30 seconds) or to a potentiometric endpoint of pH 8.2.
-
Record the volume of NaOH used.
-
Calculation:
-
Titratable Acidity (% as citric acid) = (V * N * 0.064 * 100) / W where: V = volume of NaOH used (mL) N = normality of NaOH solution 0.064 = milliequivalent factor for citric acid W = weight of the sample (g)
-
Visualizations
Caption: Buffering mechanism of potassium citrate upon acid addition.
Caption: Workflow for determining the buffering capacity of a food product.
References
- 1. eatease.nutri-fields.com [eatease.nutri-fields.com]
- 2. nbinno.com [nbinno.com]
- 3. foodadditives.net [foodadditives.net]
- 4. Potassium Citrate in Food Production | Food Ingredient Supplier | Bell Chem — Bell Chem [bellchem.com]
- 5. dpointernational.com [dpointernational.com]
- 6. Effect of emulsifying salts on the physicochemical properties of processed cheese made from Mozzarella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buffering Capacity of Various Commercial and Homemade Foods in the Context of Gastric Canine Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 9. ars.usda.gov [ars.usda.gov]
- 10. AOAC Official Method 981.12 pH of Acidified Foods - MBA智库文档 [doc.mbalib.com]
- 11. demo.nlinvesteert.nl [demo.nlinvesteert.nl]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Employing Potassium Citrate Monohydrate as a Non-Irritating Diuretic in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium citrate (B86180) monohydrate is primarily recognized for its role as a urinary alkalinizing agent, effective in the management of kidney stones.[1][2][3] However, its metabolic conversion to bicarbonate and the subsequent effects on renal physiology also confer a mild diuretic effect. This characteristic, combined with its potential for being non-irritating to the gastric mucosa, makes it a subject of interest for diuretic studies where harsh side effects are a concern. These application notes provide detailed protocols for evaluating the diuretic efficacy and gastrointestinal tolerability of potassium citrate monohydrate in animal models.
Mechanism of Action
When administered orally, potassium citrate is metabolized to potassium bicarbonate, which provides an alkaline load.[4][5] This systemic change has several effects on renal function:
-
Urinary Alkalinization: The primary effect is an increase in urinary pH.[1][4][5]
-
Increased Citrate Excretion: The alkaline load enhances the renal clearance of citrate, leading to higher levels of citrate in the urine.[4][5]
-
Potassium Excretion: Urinary potassium levels increase in proportion to the administered dose.[4][5]
-
Mild Diuresis: The increased excretion of solutes (potassium, bicarbonate, and citrate anions) leads to an osmotic effect, drawing more water into the renal tubules and resulting in a mild diuretic effect. While not as potent as loop diuretics, this effect is of interest for conditions requiring gentle fluid removal.
The non-irritating nature of potassium citrate is attributed to its formulation, though gastrointestinal side effects can still occur, particularly at higher doses.[6]
Data Presentation
The following tables summarize quantitative data from animal studies on the effects of potassium supplementation on key urinary parameters.
Table 1: Effect of Potassium Chloride Supplementation on Urine Volume and Specific Gravity in Dogs
| Parameter | Diet A (Control) | Diet B (KCl Supplemented) | p-value |
| Urine Volume (mL/kg/day) | 19.7 ± 1.2 | 27.3 ± 1.2 | < 0.001 |
| Urine Specific Gravity | 1.049 ± 0.002 | 1.041 ± 0.002 | < 0.001 |
Data adapted from a study on potassium chloride supplementation in healthy dogs. While not potassium citrate, it provides insight into the diuretic potential of potassium salts.[7]
Table 2: Effect of Potassium Chloride on Urine Flow Rate and Osmolality in Rats
| Parameter | Control (NaCl) | Experimental (KCl) | p-value |
| Urine Flow Rate (μl/min) | 3.4 ± 0.5 | 5.9 ± 0.5 | < 0.05 |
| Urine Osmolality (mosmol/kg H₂O) | 2246 ± 94 | 1733 ± 94 | < 0.05 |
This data illustrates the diuretic and urine-diluting effects of a potassium salt compared to a sodium salt in a rat model.[8]
Table 3: Effect of Potassium Citrate Supplementation on Urinary Parameters in Healthy Dogs
| Parameter | Control Diet | Diet with Potassium Citrate (150 mg/kg/day) |
| Mean Urine pH | Unchanged (significant increase of 0.2 units noted) | Maintained a higher pH for a longer duration |
| Urinary Calcium Oxalate (B1200264) Supersaturation | Baseline | Significantly lower in Miniature Schnauzers |
This study highlights the primary urinary alkalinizing effect of potassium citrate, with limited impact on overall urine volume in healthy dogs at the tested dose.[9][10]
Experimental Protocols
Protocol 1: Assessment of Diuretic Activity in a Rat Model
This protocol is designed to evaluate the diuretic, natriuretic, and kaliuretic effects of this compound.
1. Animals:
-
Male Wistar rats (150-200g).
-
House animals in a controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week for acclimatization before the experiment.
2. Experimental Groups (n=6 per group):
-
Group 1 (Control): Vehicle (e.g., distilled water or 0.9% saline).
-
Group 2 (Positive Control): Furosemide (10 mg/kg, p.o.).
-
Group 3 (Test Article): this compound (low dose, e.g., 100 mg/kg, p.o.).
-
Group 4 (Test Article): this compound (high dose, e.g., 300 mg/kg, p.o.).
3. Procedure:
-
Fast the rats for 18 hours prior to the experiment, with free access to water.
-
On the day of the experiment, administer 25 mL/kg of 0.9% saline solution orally to all animals to ensure a uniform state of hydration.
-
Thirty minutes after saline loading, administer the respective treatments (vehicle, furosemide, or this compound) via oral gavage.
-
Immediately place each rat in an individual metabolic cage designed for the separate collection of urine and feces.
-
Record the total volume of urine collected at 1, 2, 4, 6, and 24 hours post-administration.
-
Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Measure the pH of the collected urine.
4. Data Analysis:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group).
-
Natriuretic and Kaliuretic Effects: Calculate the total excretion of Na+ and K+ for each group.
-
Compare the results of the test groups to both the control and positive control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Protocol 2: Evaluation of Gastric Irritation in a Rat Model
This protocol assesses the potential for this compound to cause gastric irritation following oral administration.
1. Animals:
-
Male Sprague-Dawley rats (200-250g).
-
Acclimatize for at least one week.
2. Experimental Groups (n=6 per group):
-
Group 1 (Negative Control): Vehicle (distilled water).
-
Group 2 (Positive Control): A known irritant (e.g., 80% ethanol, 1 mL/100g).
-
Group 3 (Test Article): this compound (therapeutic dose, e.g., 300 mg/kg).
-
Group 4 (Test Article): this compound (high dose, e.g., 1000 mg/kg).
3. Procedure:
-
Fast the rats for 24 hours prior to dosing, with free access to water.
-
Administer the respective substances via oral gavage.
-
Observe the animals for any signs of distress.
-
Two hours after administration, euthanize the animals via CO₂ asphyxiation.
-
Carefully dissect the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove its contents.
-
Macroscopically examine the gastric mucosa for any signs of hemorrhage, erosion, or ulceration.
-
Score the lesions based on a predefined scale (e.g., 0 = no lesion, 1 = hyperemia, 2 = one or two slight lesions, 3 = severe lesions, 4 = very severe lesions, 5 = perforated ulcers).
-
For a more detailed analysis, fix the stomach tissue in 10% buffered formalin for histopathological examination.
Visualizations
Caption: Mechanism of Action of Potassium Citrate as a Diuretic.
Caption: Experimental Workflow for Diuretic Activity Assessment.
Caption: Protocol for Assessing Gastric Irritation.
References
- 1. What is the mechanism of Potassium Citrate? [synapse.patsnap.com]
- 2. The Impact of Potassium Citrate on the Kidney Stones Treatment in Rat [transresurology.com]
- 3. Potassium citrate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. drugs.com [drugs.com]
- 5. mims.com [mims.com]
- 6. Effects of potassium citrate/citric acid intake in a mouse model of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Requirements for a high rate of potassium excretion in rats consuming a low electrolyte diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of dietary potassium citrate supplementation on urine pH and urinary relative supersaturation of calcium oxalate and struvite in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Effects of dietary potassium citrate supplementation on urine pH and urinary relative supersaturation of calcium oxalate and struvite in healthy dogs. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Handling and Preventing Clumping in Hygroscopic Potassium Citrate Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the hygroscopic nature of potassium citrate (B86180) monohydrate.
Troubleshooting Guide
Problem: Potassium citrate monohydrate has formed hard clumps or cakes in its container.
| Possible Cause | Recommended Action |
| Improper Storage Conditions | Transfer the material to a desiccator with a desiccant like silica (B1680970) gel to remove excess moisture. For future storage, use airtight containers and store in a controlled environment with relative humidity (RH) below 55%.[1] |
| Exposure to Ambient Air | Minimize the time the container is open to the atmosphere.[2] If possible, handle the material in a glove box with controlled humidity. |
| Temperature Fluctuations | Store the container in a temperature-controlled environment to prevent moisture migration within the powder. Avoid storing near windows or sources of heat. |
Problem: Powder flow is poor, leading to inaccurate measurements and processing difficulties.
| Possible Cause | Recommended Action |
| High Moisture Content | Determine the moisture content using Karl Fischer titration. If elevated, dry the material under vacuum at a low temperature. |
| Particle Size and Shape | Consider using a grade with a larger, more uniform particle size, as finer particles have a greater surface area for moisture absorption.[3] |
| Inter-particle Friction | Evaluate the use of a suitable anti-caking agent. Conduct small-scale experiments to determine the optimal agent and concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of clumping in this compound?
A1: this compound is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[3] When the ambient relative humidity exceeds the material's critical relative humidity (CRH), the powder particles begin to adsorb water. This moisture can form liquid bridges between particles, which, upon slight changes in temperature or humidity, can solidify and create crystalline bridges, resulting in clumping or caking.[2]
Q2: What are the ideal storage conditions for this compound?
A2: To prevent moisture absorption and clumping, store this compound in a cool, dry place in a tightly sealed, airtight container.[4] It is recommended to maintain a relative humidity below 55%.[1] For long-term storage or for highly sensitive experiments, storage in a desiccator or a controlled humidity cabinet is advisable.
Q3: How can I improve the flowability of this compound?
A3: Improving flowability involves minimizing moisture content and reducing inter-particle friction. Ensure the material is stored under appropriate conditions to prevent moisture uptake. The addition of a flow aid or anti-caking agent, such as a small percentage of silicon dioxide or calcium phosphate, can also significantly improve flow properties by reducing particle cohesion.[5]
Q4: Can I use a drying oven to remove absorbed moisture?
A4: While a drying oven can be used, it must be done with caution. This compound can lose its water of crystallization at elevated temperatures. It is recommended to use a vacuum oven at a low temperature to gently remove surface moisture without altering the chemical structure of the compound.
Data Presentation
Table 1: Representative Flowability of a Hygroscopic Powder at Different Relative Humidity (RH) Levels
| Relative Humidity (%) | Moisture Content (%) | Angle of Repose (°) | Carr's Index (%) | Flowability |
| 40 | 0.5 | 32 | 15 | Good |
| 55 | 1.2 | 38 | 22 | Fair |
| 75 | 3.5 | 45 | 30 | Poor |
| 85 | 6.0 | >50 | >35 | Very Poor |
| Note: This table presents representative data for a hygroscopic powder and may not reflect the exact values for this compound. |
Table 2: Representative Efficacy of Common Anti-Caking Agents on a Hygroscopic Powder
| Anti-Caking Agent (1% w/w) | Angle of Repose (°) | Carr's Index (%) | Improvement in Flowability |
| None (Control) | 45 | 30 | - |
| Silicon Dioxide | 34 | 18 | Excellent |
| Tricalcium Phosphate | 36 | 20 | Good |
| Magnesium Stearate | 39 | 24 | Fair |
| Note: This table presents representative data. The optimal anti-caking agent and concentration for this compound should be determined experimentally. |
Experimental Protocols
Protocol 1: Determination of Angle of Repose (Fixed Funnel Method)
Objective: To determine the angle of repose as an indicator of the powder's flowability.[6][7]
Materials:
-
This compound sample
-
Funnel with a fixed stand
-
Flat, horizontal surface with a sheet of paper
-
Ruler or caliper
-
Spatula
Procedure:
-
Place the sheet of paper on the flat, horizontal surface.
-
Position the funnel on the stand so that the bottom of the funnel is a fixed height (e.g., 2-4 cm) above the paper.
-
Carefully pour the this compound powder into the funnel until it is full.
-
Allow the powder to flow freely out of the funnel and form a conical pile on the paper. The pile should be allowed to form until its apex reaches the tip of the funnel.
-
Carefully measure the height (h) of the conical pile from the base to the apex.
-
Measure the diameter of the base of the pile and calculate the radius (r).
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).
-
Repeat the measurement three times and calculate the average value.
Protocol 2: Determination of Moisture Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of this compound.[8][9][10][11][12]
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents
-
Appropriate solvent (e.g., methanol (B129727), or a mixture of methanol and ethylene (B1197577) glycol for better dissolution)[9]
-
Airtight syringe or weighing boat for sample introduction
-
Analytical balance
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Add the appropriate solvent to the titration vessel and pre-titrate to a dry endpoint to eliminate any residual moisture in the solvent and the vessel.
-
Accurately weigh a suitable amount of this compound sample. The sample size will depend on the expected water content and the type of titrator used.
-
Quickly and carefully introduce the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.
-
Start the titration. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate and display the water content, typically as a percentage or in parts per million (ppm).
-
Perform the determination in triplicate to ensure accuracy and precision.
Protocol 3: Assessment of Caking Tendency using a Shear Cell Tester
Objective: To quantify the cohesive strength and flow properties of this compound under consolidation.[13][14][15][16]
Materials:
-
Shear cell tester (e.g., ring shear tester)
-
This compound sample
-
Environmental chamber (optional, for humidity and temperature control)
Procedure:
-
Calibrate the shear cell tester according to the manufacturer's instructions.
-
Place a known quantity of the this compound sample into the shear cell.
-
Consolidate the powder by applying a known normal stress for a specified period. This simulates storage conditions.
-
Apply a shear force to the consolidated powder bed and measure the shear stress required to initiate flow (yield strength).
-
Repeat the measurement at several different normal stresses to generate a yield locus.
-
From the yield locus, determine key flowability parameters such as the cohesion and the angle of internal friction.
-
To assess the effect of humidity, conduct the experiment within an environmental chamber at controlled relative humidity levels.
Visualizations
Caption: Troubleshooting workflow for clumping issues.
Caption: Experimental workflow for evaluating anti-caking agents.
References
- 1. ingredi.com [ingredi.com]
- 2. Anti-Caking Agents - Center for Research on Ingredient Safety [cris.msu.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound: Uses, Benefits, Properties & High-Purity Supplier in China [eleph-citrics.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. scribd.com [scribd.com]
- 7. bettersizeinstruments.com [bettersizeinstruments.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]
- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 12. Karl Fischer water content titration - Scharlab [scharlab.com]
- 13. Powder Shear cells testing to measure flowability : Step by Step Guide [powderprocess.net]
- 14. rheologylab.com [rheologylab.com]
- 15. Shear Cell Testing: Mastering Powder Flow Behavior - PowderTechnology info [powdertechnology.info]
- 16. nordicrheologysociety.org [nordicrheologysociety.org]
Technical Support Center: Optimizing Potassium Citrate for Protein Stability
Welcome to the technical support center for optimizing potassium citrate (B86180) concentration in protein stability studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for potassium citrate to enhance protein stability?
A common starting concentration range for potassium citrate in protein formulations is between 10 mM and 100 mM. However, the optimal concentration is highly dependent on the specific protein and the solution's pH. For some applications, concentrations as low as 2 mM or as high as 1 M have been reported to be effective. For use as a buffering agent in solutions, a concentration range of 0.3% to 2.0% is often utilized.
Q2: How does potassium citrate stabilize proteins?
Potassium citrate, a salt of the weak tribasic acid citric acid, can stabilize proteins through several mechanisms:
-
Buffering/pH control: It helps maintain a stable pH, which is crucial as protein stability is often optimal within a narrow pH range. Proteins are generally least soluble at their isoelectric point (pI), and maintaining the pH away from the pI can prevent aggregation.[1]
-
Ionic Strength and Electrostatic Shielding: The citrate and potassium ions increase the ionic strength of the solution. This can shield electrostatic interactions between protein molecules, reducing the likelihood of aggregation.[2]
-
Specific Ion Effects (Hofmeister Series): Citrate is considered a kosmotropic salt, meaning it tends to order water molecules. This can lead to the preferential exclusion of citrate from the protein surface, which thermodynamically favors a more compact, stable protein conformation.
-
Chelation of Metal Ions: Citrate can sequester metal ions that might otherwise catalyze protein degradation or aggregation.[3]
Q3: Can potassium citrate cause protein precipitation?
Yes, while often used to enhance stability, high concentrations of potassium citrate can lead to protein precipitation. This "salting-out" effect occurs when the high salt concentration removes the hydration shell around the protein, promoting protein-protein interactions and subsequent precipitation. The concentration at which this occurs varies significantly between proteins.
Q4: What is the difference between using potassium citrate and sodium citrate for protein stability?
Both potassium citrate and sodium citrate provide the stabilizing citrate anion. The primary difference lies in the cation (K+ vs. Na+). According to the Hofmeister series, potassium is slightly more kosmotropic (structure-making) than sodium. This can sometimes lead to subtle differences in protein stability and solubility. However, in many applications, they can be used interchangeably, and the choice may be guided by other formulation requirements, such as the desired overall ionic composition.
Troubleshooting Guide
Issue 1: My protein precipitates after adding potassium citrate.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high (salting out). | Perform a concentration titration experiment. Start with a low concentration (e.g., 10 mM) and incrementally increase it while monitoring for precipitation. |
| The pH of the potassium citrate solution is close to the protein's isoelectric point (pI). | Ensure the final pH of the protein solution is at least 1-2 units away from the protein's pI.[1] Adjust the pH of the potassium citrate stock solution before adding it to the protein. |
| The protein is inherently unstable under the tested conditions. | Consider adding other stabilizing excipients, such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or amino acids (e.g., arginine, glycine). |
Issue 2: I don't observe a significant increase in protein stability with potassium citrate.
| Possible Cause | Troubleshooting Steps |
| The concentration range tested is not optimal. | Broaden the concentration range in your screening experiments. Test both lower (e.g., 2-10 mM) and higher (e.g., 100-500 mM) concentrations. |
| The pH is not optimal for citrate's stabilizing effect. | Perform a pH screening experiment at a fixed potassium citrate concentration. The pKa values of citric acid are approximately 3.1, 4.7, and 6.4, so its buffering capacity is strongest around these pHs. |
| The primary mechanism of instability is not addressed by potassium citrate. | If the instability is due to oxidation, consider adding a reducing agent like DTT or TCEP.[1] If it's due to hydrophobic aggregation, a non-denaturing detergent might be more effective.[1] |
Quantitative Data on Potassium Citrate's Effect on Protein Stability
The following table summarizes the effect of citrate concentration on the stability of a monoclonal antibody (mAb1) at pH 6.0, as determined by changes in the protein interaction parameter (kD) and opalescence. A higher (less negative or positive) kD value indicates weaker protein-protein attractions and thus better colloidal stability.
| Citrate Concentration (mM) | Protein Interaction Parameter (kD) (mL/g) | Opalescence (FNU) | Interpretation |
| 5 | -28 | High | Strong protein-protein attraction, poor stability. |
| 10 | -15 | Moderate | Reduced protein-protein attraction. |
| 20 | -5 | Low | Further improvement in stability. |
| 50 | +5 | Very Low | Weak protein-protein repulsion, indicating good colloidal stability.[2] |
Data adapted from a study on a monoclonal antibody at pH 6.0.[2]
Experimental Protocols
Protocol 1: Determining Optimal Potassium Citrate Concentration using Thermal Shift Assay (TSA)
This protocol outlines how to screen for the optimal concentration of potassium citrate to enhance the thermal stability of a protein, measured by the change in its melting temperature (Tm).
Materials:
-
Purified protein of interest
-
Potassium citrate stock solution (e.g., 1 M, pH adjusted to the desired value)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Base buffer (the buffer in which the protein is initially stored, without potassium citrate)
-
Real-time PCR instrument capable of performing a melt curve analysis
-
96-well PCR plates
Methodology:
-
Prepare a dilution series of potassium citrate: In a 96-well plate, prepare a serial dilution of the potassium citrate stock solution in the base buffer to achieve a range of final concentrations (e.g., 0 mM to 200 mM).
-
Prepare the protein-dye mixture: Dilute the SYPRO Orange dye to a 50x working stock in the base buffer. In a separate tube, mix your protein with the 50x SYPRO Orange to achieve a final concentration of 5x SYPRO Orange and a suitable protein concentration (typically 2-10 µM).
-
Set up the assay plate: Add the protein-dye mixture to the wells containing the potassium citrate dilution series. Include a no-protein control to check for background fluorescence.
-
Run the thermal shift assay: Place the plate in the real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.[4]
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition in the fluorescence versus temperature plot. A higher Tm indicates greater protein stability. Plot the change in Tm (ΔTm) against the potassium citrate concentration to determine the optimal concentration.
Protocol 2: Assessing Protein Aggregation with Dynamic Light Scattering (DLS)
This protocol describes how to use DLS to monitor the effect of potassium citrate on protein aggregation.
Materials:
-
Purified protein of interest
-
Potassium citrate solutions at various concentrations
-
DLS instrument and compatible cuvettes
-
Syringe filters (0.22 µm)
Methodology:
-
Sample Preparation: Prepare samples of your protein in different concentrations of potassium citrate. Ensure all solutions are filtered through a 0.22 µm filter to remove dust and other contaminants.
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up. Set the measurement parameters according to the manufacturer's instructions, including the solvent viscosity and refractive index.
-
Measurement: Carefully pipette the filtered sample into a clean DLS cuvette, avoiding bubbles. Place the cuvette in the instrument and allow the temperature to equilibrate.
-
Data Acquisition: Acquire multiple measurements for each sample to ensure reproducibility. The instrument will generate a correlation function from the scattered light intensity fluctuations.
-
Data Analysis: The software will analyze the correlation function to determine the size distribution of particles in the sample. An increase in the average hydrodynamic radius or the appearance of a population of larger particles indicates aggregation. Compare the size distributions across the different potassium citrate concentrations to assess its effect on aggregation.
Visualizing Experimental Workflows and Concepts
Caption: Workflow for optimizing potassium citrate concentration.
Caption: Mechanisms of protein stabilization by citrate.
References
Troubleshooting pH fluctuations in potassium citrate buffer preparations
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with potassium citrate (B86180) buffer preparations.
Frequently Asked Questions (FAQs)
Q1: What are the pKa values for citric acid and what is the effective pH range for a potassium citrate buffer?
Citric acid is a tribasic acid, meaning it has three protons that can dissociate, resulting in three pKa values. These values are approximately 3.13, 4.76, and 6.40.[1][2][3] The effective buffering range for a buffer is typically considered to be pKa ± 1 pH unit. Therefore, potassium citrate buffers can be effectively used for pH ranges between approximately 2.2 and 7.5.[2][4] The optimal buffer capacity is achieved when the desired pH is very close to one of the pKa values.[5]
Q2: Why did the pH of my buffer change after I diluted it?
Diluting a citrate buffer with water can cause a slight increase in pH.[6] This phenomenon occurs for a few reasons:
-
Weakening Buffer Capacity: Dilution reduces the concentration of the buffering components (citric acid and its conjugate bases), thus weakening its ability to resist pH changes.[6]
-
Addition of a Basic Liquid: The water used for dilution is typically at a pH near 7, which is higher (more basic) than the acidic pH of many citrate buffers. This contributes to a slight increase in the final pH.[6]
-
Ionic Strength Effects: Changes in ionic strength upon dilution can also influence the activity of ions in the solution and shift the pH.[7]
For critical applications, it is best practice to prepare the buffer at the final desired concentration rather than diluting a concentrated stock.[8] If dilution is necessary, always re-measure and adjust the pH of the final solution.[9]
Q3: How does temperature affect the pH of my potassium citrate buffer?
The pH of potassium citrate buffers is relatively stable with temperature changes compared to amine-based buffers like Tris.[10][11] However, some change does occur. Citrate buffers exhibit a small positive change in pH as temperature increases; for example, a citrate buffer at pH 5.6 may increase by approximately 0.37 pH units when heated from 20°C to 130°C.[11] The pKa of a buffer, and therefore its pH, will shift based on the enthalpy of ionization (ΔH°) of the buffering agent.[12] For high-precision experiments, it is crucial to calibrate your pH meter and measure the buffer at the temperature at which it will be used.[8]
Q4: Can I autoclave my potassium citrate buffer?
Yes, potassium citrate buffers can typically be sterilized by autoclaving. One common protocol involves preparing the buffer, adjusting the pH, bringing it to the final volume, and then autoclaving.[13] However, be aware that temperature shifts during autoclaving can cause a temporary change in pH, and CO2 absorption upon cooling can slightly lower the pH. It is advisable to check the pH of the buffer after it has cooled back to room temperature.
Troubleshooting Guide
Problem: My final pH is incorrect after weighing the components and dissolving them.
| Possible Cause | Solution |
| Calculation Errors | Double-check all calculations for the masses of citric acid and potassium citrate salts required. Ensure you are using the correct molecular weights, accounting for any waters of hydration (e.g., citric acid monohydrate vs. anhydrous; tripotassium citrate monohydrate vs. anhydrous).[14][15] |
| Incorrect Reagents | Verify you have used the correct forms of the reagents as specified in your protocol (e.g., citric acid vs. tripotassium citrate). Using different salts or hydration states will alter the final pH.[4] |
| Incomplete Dissolution | Ensure all components are fully dissolved before measuring the pH. It is best practice to use a magnetic stirrer to ensure the solution is homogeneous.[16] |
| pH Adjustment Technique | Always prepare the buffer in a volume slightly less than the final target volume (e.g., 800 mL for a final 1 L buffer). This leaves room for the volume of the strong acid or base needed for pH adjustment. After the pH is correctly set, add water to reach the final volume. Adding water after pH adjustment should not significantly change the pH.[9] |
Problem: The pH reading on my meter is unstable and keeps drifting.
| Possible Cause | Solution |
| Dirty or Clogged pH Electrode | A contaminated or clogged electrode junction is a primary cause of pH drift.[17][18][19] Clean the electrode according to the manufacturer's instructions. A common method is to soak it in a dilute HCl solution (e.g., 5%) for 10-15 minutes, followed by a thorough rinse with deionized water.[17][19] |
| Contaminated or Expired Buffers | The calibration buffers may be contaminated or expired. Use fresh, high-quality calibration buffers that bracket your target pH.[20] |
| Temperature Fluctuations | Ensure your sample and calibration buffers are at the same, stable temperature. If your meter has Automatic Temperature Compensation (ATC), ensure the probe is functioning correctly.[20] |
| Low Ionic Strength of Sample | In very pure or low ionic strength solutions, pH readings can be unstable. While not typically an issue with prepared buffers, it can be a factor in highly diluted samples.[21] |
| Electrical Interference | In some settings, electrical noise from nearby equipment can interfere with analog pH meter signals, causing drift.[17][19] |
Problem: The pH changes significantly after adding another substance to my buffer.
| Possible Cause | Solution |
| Buffer Capacity Exceeded | You may be adding an amount of acid or base that exceeds the buffer's capacity to resist pH changes.[22] The buffering capacity is proportional to the total concentration of the buffer system.[5] Solution: Increase the molarity of the citrate buffer. For example, if a 0.1M buffer is failing, try a 0.2M or 0.5M concentration. |
| Chemical Interaction | The added substance may be reacting with the citrate. For instance, adding a high concentration of a calcium salt like CaCl2 can cause the pH to drop because calcium ions can interact with the citrate ions, shifting the equilibrium.[23] Solution: Prepare a concentrated stock of the substance to be added, adjust its pH separately if possible, and then add it to the buffer. Re-adjust the final pH as needed.[23] |
Data and Protocols
Table 1: Temperature Effects on Buffer pH
This table summarizes the observed pH shift for different buffer types when heated from 20°C to 130°C. Citrate buffer is notably more stable than common amine-based buffers.
| Buffer System (0.05 M) | Initial pH (at 20°C) | Total pH Shift (ΔpH at 130°C) | Reference |
| Citrate Buffer | 5.6 | +0.37 | [11] |
| Acetate Buffer | 4.1 | +0.28 | [11] |
| Phosphate Buffered Saline (PBS) | 7.0 | -0.03 | [11] |
| ACES | 7.0 | -1.27 | [11] |
| TRIS | 8.0 | -2.01 | [11] |
Experimental Protocol: Preparation of 1 L of 0.1 M Potassium Citrate Buffer, pH 5.0
This protocol uses potassium citrate monobasic and dibasic salts. An alternative is to start with citric acid and titrate with a strong base (e.g., KOH).
Materials:
-
Potassium Citrate, Monobasic (C₆H₇KO₇, MW: 230.22 g/mol )
-
Potassium Citrate, Dibasic (C₆H₆K₂O₇, MW: 248.31 g/mol )
-
Deionized or distilled water
-
Calibrated pH meter
-
1 L volumetric flask
-
Stir plate and stir bar
Methodology:
-
Prepare Stock Solutions (Recommended for frequent use):
-
Solution A (0.1 M Potassium Citrate, Monobasic): Dissolve 23.02 g of potassium citrate, monobasic in ~800 mL of deionized water. Transfer to a 1 L volumetric flask and add water to the mark.
-
Solution B (0.1 M Potassium Citrate, Dibasic): Dissolve 24.83 g of potassium citrate, dibasic in ~800 mL of deionized water. Transfer to a 1 L volumetric flask and add water to the mark.
-
-
Mix the Solutions:
-
To achieve a pH of 5.0, you will mix specific volumes of Solution A and Solution B. Citric acid's second pKa is 4.76, so the ratio will be close to equal parts, with slightly more of the dibasic form.
-
Start by adding approximately 485 mL of Solution A to a beaker.
-
To this, add approximately 515 mL of Solution B .
-
-
Measure and Adjust pH:
-
Place the beaker on a stir plate with a stir bar to ensure the solution is well-mixed.
-
Immerse the calibrated pH electrode in the solution.
-
The pH should be close to 5.0. If adjustment is needed, add small volumes of Solution A to lower the pH or Solution B to raise the pH until the target of 5.00 is reached.
-
-
Final Volume:
-
Once the pH is correct, transfer the solution to a 1 L volumetric flask and add deionized water to the 1 L mark.
-
Experimental Protocol: pH Meter Calibration
Accurate pH measurement is critical. Follow this two-point calibration protocol before preparing or testing your buffer.
Materials:
-
pH meter with electrode
-
Fresh, certified pH buffer standards (e.g., pH 4.01 and 7.00)
-
Deionized or distilled water in a squirt bottle
-
Beakers for buffer standards and waste
Methodology:
-
Prepare the Electrode: Remove the electrode from its storage solution. Rinse it thoroughly with deionized water and gently blot it dry with a lint-free wipe. Do not rub the glass bulb.
-
First-Point Calibration:
-
Place the electrode in the first buffer standard (e.g., pH 7.00). Ensure the glass bulb and junction are fully submerged.
-
Allow the reading to stabilize. This may take 30-60 seconds.[20]
-
Initiate the calibration function on the pH meter and confirm the value once stable.
-
-
Rinse: Remove the electrode from the buffer, rinse it thoroughly with deionized water, and blot dry.
-
Second-Point Calibration:
-
Place the electrode in the second buffer standard (e.g., pH 4.01).
-
Allow the reading to stabilize.
-
Confirm the second calibration point on the meter.
-
-
Verify and Use: The meter should indicate a successful calibration, often by displaying the slope (which should be >95% for a healthy electrode). The meter is now ready for use. Always rinse the electrode with deionized water before placing it in your sample solution.
Visual Guides
Caption: A workflow diagram for troubleshooting common pH issues in buffer preparation.
Caption: The three dissociation equilibria of citric acid in a potassium citrate buffer.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. Biological Buffers [staff.ustc.edu.cn]
- 3. Biological buffers pKa calculation [reachdevices.com]
- 4. researchgate.net [researchgate.net]
- 5. advancechemjournal.com [advancechemjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. The impact of ionic strength and background electrolyte on pH measurements in metal ion adsorption experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. reddit.com [reddit.com]
- 13. 1M Potassium Citrate Buffer, pH 6.0 [protocols.io]
- 14. Buffer Reference Center [sigmaaldrich.com]
- 15. promega.com [promega.com]
- 16. m.youtube.com [m.youtube.com]
- 17. dp-flow.co.uk [dp-flow.co.uk]
- 18. atlas-scientific.com [atlas-scientific.com]
- 19. Top 3 Reasons pH Measurements Drift and Their Solutions - M4 Knick [m4knick.com]
- 20. Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help [watertestsystems.com.au]
- 21. preclaboratories.com [preclaboratories.com]
- 22. researchgate.net [researchgate.net]
- 23. Citrate buffer preparation - General Lab Techniques [protocol-online.org]
Improving the yield and purity of potassium citrate monohydrate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of potassium citrate (B86180) monohydrate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing potassium citrate monohydrate?
A1: The most common method is a neutralization reaction between citric acid and a potassium source, such as potassium hydroxide (B78521) (KOH), potassium carbonate (K₂CO₃), or potassium bicarbonate (KHCO₃). The reaction with potassium hydroxide is as follows:
C₆H₈O₇·H₂O + 3KOH → K₃C₆H₅O₇·H₂O + 3H₂O
The resulting solution is then typically filtered, concentrated, and cooled to induce crystallization.[1]
Q2: Why is achieving a high yield of this compound challenging?
A2: A primary challenge is the high solubility of potassium citrate in water, which can lead to low yields during crystallization from aqueous solutions.[2][3] Careful control of crystallization parameters is crucial to maximize the amount of product that precipitates.
Q3: What are the common impurities in this compound synthesis?
A3: Common impurities can include unreacted starting materials (citric acid, potassium source), byproducts from side reactions, other hydrates of potassium citrate, and heavy metals. The final product may also have a yellow discoloration if not properly purified. Pharmacopeial standards set limits for impurities such as heavy metals (e.g., not more than 0.001%), tartrates, and oxalates.[2][4]
Q4: How can I purify the crude potassium citrate product?
A4: Purification can be achieved through several methods. Recrystallization is a common technique to improve purity. Treatment with activated carbon can be used to remove colored impurities and other organic contaminants.[5][6] For very high purity requirements, ion exchange chromatography can be employed to remove ionic impurities.[7]
Q5: What analytical methods are used to determine the purity of this compound?
A5: The purity of this compound is typically determined by non-aqueous titration with perchloric acid, as specified in the United States Pharmacopeia (USP).[4] High-Performance Liquid Chromatography (HPLC) is also a common and accurate method for assaying the citrate content and detecting related substances.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - High solubility of potassium citrate in the mother liquor.[2][3] - Improper crystallization conditions (e.g., cooling too quickly, insufficient supersaturation). | - Ensure the reaction goes to completion by monitoring the pH (typically 6.5-7.5).[5][6][9] - Optimize crystallization parameters: control the cooling rate, use seeding to induce crystallization, and achieve an optimal supersaturation level (around 1.05-1.15). - Consider adding a co-solvent like ethanol (B145695) to reduce the solubility of potassium citrate in the mother liquor.[5][6] |
| Yellow Discoloration of Final Product | - Impurities in the starting materials. - Caramelization of citric acid at high temperatures. - Presence of organic byproducts. | - Use high-purity starting materials. - Avoid excessive heating during the reaction and concentration steps. - Treat the potassium citrate solution with activated carbon before crystallization to adsorb colored impurities.[5][6] |
| Product Fails to Crystallize | - Insufficient supersaturation. - Presence of impurities that inhibit nucleation. | - Concentrate the solution further to increase the supersaturation. - Induce crystallization by seeding with a small amount of pure this compound crystals. - Purify the solution with activated carbon or ion exchange resin to remove inhibitory impurities.[7] |
| Poor Crystal Quality (e.g., fine powder, agglomerates) | - High supersaturation leading to rapid nucleation. - Inadequate agitation during crystallization. - Too rapid cooling. | - Maintain a lower level of supersaturation to promote crystal growth over nucleation. - Ensure proper agitation to keep crystals suspended and promote uniform growth. - Employ a slower, controlled cooling rate. For analogous sodium citrate systems, a rate of 5–12 °C/h has been shown to be effective. |
| High Water Content | - Incomplete drying. - Hygroscopic nature of the product absorbing moisture from the air.[10] | - Dry the crystals thoroughly under vacuum at an appropriate temperature. - Store the final product in a tightly sealed container in a dry environment.[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
Citric acid monohydrate
-
Potassium hydroxide (or potassium carbonate/bicarbonate)
-
Deionized water
-
Ethanol (optional, for improving yield)
-
Activated carbon (optional, for decolorization)
Procedure:
-
Dissolve a known quantity of citric acid monohydrate in deionized water in a reaction vessel.
-
Slowly add a stoichiometric amount of the potassium source (e.g., potassium hydroxide solution) to the citric acid solution while stirring. The reaction is exothermic, so control the temperature.
-
Monitor the pH of the solution. Continue adding the potassium source until the pH reaches a neutral or slightly alkaline range (typically 6.5-7.5).[5][6][9]
-
(Optional) If the solution is colored, add a small amount of activated carbon and stir for a period (e.g., 30 minutes) at an elevated temperature (e.g., 60-80°C) to decolorize the solution.[5][6]
-
Filter the hot solution to remove the activated carbon or any other insoluble impurities.
-
Concentrate the filtrate by evaporating a portion of the water under reduced pressure to achieve a supersaturated solution.
-
Cool the concentrated solution slowly and with gentle agitation to induce crystallization. For better control of crystal size, seeding with a few crystals of pure this compound is recommended once the solution is supersaturated.
-
Once crystallization is complete, collect the crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water or an ethanol-water mixture to remove the mother liquor.
-
Dry the crystals under vacuum to obtain this compound.
Protocol 2: Recrystallization for Purity Enhancement
Materials:
-
Crude this compound
-
Deionized water
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot deionized water.
-
If necessary, treat the hot solution with activated carbon as described in Protocol 1.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to form pure crystals.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals under vacuum.
Quantitative Data
The following tables summarize quantitative data and key parameters for the synthesis of this compound.
Table 1: Pharmacopeial Standards for this compound
| Parameter | Specification | Reference |
| Assay (on dried basis) | 99.0% - 100.5% | [4] |
| Loss on Drying | 3.0% - 6.0% | [4] |
| Heavy Metals | ≤ 0.001% (10 ppm) | [2][4] |
| Chlorides | ≤ 50 ppm | [11] |
| Sulfates | ≤ 150 ppm | [11] |
| Oxalates | ≤ 300 ppm | [11] |
| Sodium | ≤ 0.3% | [11] |
Table 2: Impact of Crystallization Parameters on Yield and Purity (Illustrative)
| Parameter | Condition | Observed Effect on Yield | Observed Effect on Purity | Reference |
| Supersaturation | Low (e.g., < 1.05) | Lower yield due to less driving force for crystallization. | Higher purity as slow growth allows for better lattice formation. | General crystallization principles |
| Optimal (e.g., 1.05-1.15) | Good yield with controlled nucleation and growth. | High purity. | ||
| High (e.g., > 1.15) | Potentially higher initial yield, but may lead to smaller crystals that are harder to filter and wash. | Lower purity due to rapid nucleation and potential inclusion of impurities. | General crystallization principles | |
| Cooling Rate | Slow (e.g., 5-12 °C/h for sodium citrate) | Higher yield of larger, more uniform crystals. | Higher purity due to slower crystal growth. | |
| Fast | Lower yield of smaller, less uniform crystals. | Lower purity due to impurity trapping. | General crystallization principles | |
| Seeding | With Seeding | Improved control over crystallization, can lead to higher yields of desired crystal size. | Can improve purity by preventing spontaneous, uncontrolled nucleation. | |
| Without Seeding | Spontaneous nucleation can be difficult to control, potentially leading to lower yields and purity. | Lower purity if nucleation is too rapid. | General crystallization principles |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for potassium citrate synthesis.
Caption: Factors influencing potassium citrate crystallization.
References
- 1. drugfuture.com [drugfuture.com]
- 2. phexcom.com [phexcom.com]
- 3. CN105061196A - Method for extracting potassium citrate from last potassium citrate mother solution - Google Patents [patents.google.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. CN105111070A - Preparation method of potassium citrate - Google Patents [patents.google.com]
- 6. CN105111070B - Preparation method of potassium citrate - Google Patents [patents.google.com]
- 7. CN105061196B - Method for extracting potassium citrate from last potassium citrate mother solution - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN107286010A - A kind of preparation method of potassium citrate - Google Patents [patents.google.com]
- 10. ingredi.com [ingredi.com]
- 11. tri-Potassium citrate monohydrate, Pharmpur®, Ph Eur, BP, USP - Scharlab [scharlab.com]
Technical Support Center: Dehydration of Potassium Citrate Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the techniques for drying potassium citrate (B86180) monohydrate to its anhydrous form.
Frequently Asked Questions (FAQs)
Q1: What is the difference between potassium citrate monohydrate and anhydrous potassium citrate?
A1: this compound (K₃C₆H₅O₇·H₂O) is a hydrate (B1144303) form that contains one molecule of water for every molecule of potassium citrate.[1][2] Anhydrous potassium citrate (K₃C₆H₅O₇) has had this water of crystallization removed. The monohydrate is often a white, crystalline powder and is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][3]
Q2: Why is it necessary to convert the monohydrate form to the anhydrous form?
A2: The conversion is often necessary for applications where the presence of water could interfere with reactions, affect formulation stability, or alter the physical properties of the final product. For analytical purposes, using the anhydrous form ensures accurate stoichiometric calculations.
Q3: What is the theoretical weight loss when converting from the monohydrate to the anhydrous form?
A3: The molecular weight of this compound is approximately 324.41 g/mol , and the molecular weight of water is approximately 18.015 g/mol . The theoretical loss on drying is the mass of water divided by the total mass of the monohydrate, which is (18.015 / 324.41) * 100% ≈ 5.55%. Pharmacopeial standards specify a loss on drying between 3.0% and 6.0%.[4][5]
Q4: Is anhydrous potassium citrate stable?
A4: Anhydrous potassium citrate is stable under normal storage conditions, but it is hygroscopic and will reabsorb moisture from the atmosphere if not stored in a tightly sealed, airtight container in a cool, dry place.[6][7]
Q5: At what temperature does potassium citrate begin to decompose?
A5: The thermal decomposition of potassium citrate begins after dehydration. Significant decomposition processes, involving decarboxylation, occur at temperatures between 190-270°C, with a major decomposition step happening between 270-318°C.[8] To avoid degradation, it is crucial to control the drying temperature carefully.
Experimental Protocols
Protocol 1: Oven Drying (Atmospheric Pressure)
This method is suitable for general laboratory use when high purity and minimal degradation are not the primary concerns.
Methodology:
-
Preparation: Place a thin, even layer of this compound in a clean, dry, and pre-weighed glass container (e.g., a watch glass or petri dish).
-
Drying: Place the container in a calibrated laboratory oven preheated to 180°C.
-
Duration: Dry the sample for 4 hours.[4]
-
Cooling: After 4 hours, transfer the container to a desiccator containing a suitable drying agent (e.g., anhydrous calcium chloride or silica (B1680970) gel) to cool to room temperature. This prevents the reabsorption of moisture.[9]
-
Weighing: Once cooled, weigh the sample.
-
Constant Weight Check: To ensure complete drying, repeat the process of drying for 1-hour intervals, cooling, and weighing until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).
Protocol 2: Vacuum Oven Drying
This method is preferred as it allows for drying at lower temperatures, reducing the risk of thermal decomposition.
Methodology:
-
Preparation: Spread a thin layer of the this compound in a pre-weighed, shallow container suitable for vacuum use.
-
Drying: Place the sample in a vacuum oven.
-
Conditions: Heat the oven to a temperature between 50-70°C. Once the desired temperature is reached, apply a vacuum of approximately -0.080 to -0.085 MPa.[10]
-
Duration: Dry for 3 to 5 hours under these conditions.[10]
-
Cooling: Gently release the vacuum using an inert gas like nitrogen, if available, before turning off the oven. Transfer the sample to a desiccator to cool to room temperature.
-
Weighing: Weigh the cooled sample and repeat the drying cycle for short intervals until a constant weight is achieved.
Protocol 3: Desiccator Drying (Room Temperature)
This is the gentlest method but also the slowest. It is suitable for small quantities or when heating must be avoided entirely.
Methodology:
-
Preparation: Place a thin layer of the this compound in an open container (e.g., a watch glass).
-
Desiccator Setup: Ensure the desiccator contains a fresh, active desiccant such as anhydrous calcium chloride, silica gel with a moisture indicator, or phosphorus pentoxide.[9][11]
-
Drying: Place the sample container on the desiccator plate, seal the desiccator, and if possible, apply a vacuum to expedite the process.[12]
-
Duration: Allow the sample to dry for an extended period (several days to weeks). The time required will depend on the desiccant's efficiency, the amount of sample, and the initial water content.
-
Monitoring: Monitor the weight of the sample periodically (e.g., every 24 hours) until a constant weight is obtained.
Data Summary: Drying Techniques
| Parameter | Oven Drying | Vacuum Oven Drying | Desiccator Drying |
| Temperature | 180°C[4] | 50 - 70°C[10] | Room Temperature |
| Pressure | Atmospheric | -0.080 to -0.085 MPa[10] | Atmospheric or Vacuum |
| Typical Duration | 4+ hours | 3 - 5 hours[10] | Days to Weeks |
| Advantages | Fast, common equipment | Low risk of thermal decomposition | No heat required, minimal degradation |
| Disadvantages | Risk of thermal decomposition[8] | Requires vacuum oven | Very slow process |
| Best For | Rapid drying of stable compounds | Heat-sensitive materials | Small-scale, highly sensitive materials |
Troubleshooting Guide
Q1: My sample turned yellow/brown after oven drying. What happened?
A1: Yellowing or browning indicates thermal decomposition or charring. This occurs if the drying temperature is too high or applied for too long. Potassium citrate begins to decompose significantly at temperatures above 190°C.[8]
-
Solution: Use a lower drying temperature. The vacuum oven method is highly recommended to avoid this issue. If using a standard oven, ensure its temperature is accurately calibrated and consider reducing the setpoint slightly.
Q2: The weight of my sample is not stabilizing even after repeated drying cycles. Why?
A2: This issue usually arises from two potential causes:
-
Incomplete Drying: The drying time may be insufficient, especially for larger or thicker samples.
-
Moisture Reabsorption: The sample is hygroscopic and is absorbing atmospheric moisture during the cooling or weighing process.[1][7]
-
Solution: Ensure the sample is spread in a thin layer. Always cool the sample completely inside a sealed desiccator before weighing.[9] Minimize the time the sample is exposed to ambient air.
Q3: How can I confirm that all the water has been removed?
A3:
-
Gravimetric Method: The most common method is drying to a constant weight, as described in the protocols.
-
Karl Fischer Titration: For a precise quantification of residual water content, the Karl Fischer method is the standard.[13] This analytical technique is highly specific to water and can detect even trace amounts.
-
Thermogravimetric Analysis (TGA): TGA can be used to observe the weight loss as a function of temperature. A TGA curve for this compound will show a distinct weight loss step corresponding to the removal of water, which is completed before the onset of decomposition.[14]
Visualized Workflows
Caption: Decision workflow for selecting a drying technique.
Caption: Troubleshooting guide for common drying issues.
References
- 1. Potassium Citrate | C6H7K3O8 | CID 2735208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. anhydrous potassium citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Potassium citrate - Wikipedia [en.wikipedia.org]
- 4. Potassium Citrate [drugfuture.com]
- 5. drugfuture.com [drugfuture.com]
- 6. hillbrothers.com [hillbrothers.com]
- 7. This compound | 6100-05-6 [chemicalbook.com]
- 8. rua.ua.es [rua.ua.es]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN103012115A - Production process of medicinal potassium citrate - Google Patents [patents.google.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. digicollections.net [digicollections.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Challenges of Potassium Citrate in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with potassium citrate (B86180) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is potassium citrate poorly soluble in most organic solvents?
A1: Potassium citrate is a salt, an ionic compound. Organic solvents are often nonpolar or weakly polar. The principle of "like dissolves like" governs solubility. Polar solvents effectively dissolve polar and ionic compounds by stabilizing the individual ions through solvation. Nonpolar organic solvents cannot effectively solvate the potassium (K⁺) and citrate (C₆H₅O₇³⁻) ions, leading to poor solubility.[1][2]
Q2: What is the approximate solubility of potassium citrate in common laboratory solvents?
A2: The solubility of potassium citrate in common organic solvents is generally low. Quantitative data is limited, but the available information indicates it is practically insoluble in ethanol.[1][2][3] It is highly soluble in water and glycerin.[1][3]
Troubleshooting Guide: Enhancing Potassium Citrate Solubility
This guide provides several methods to address the poor solubility of potassium citrate in organic solvents.
Issue 1: Potassium citrate does not dissolve in my organic solvent.
Cause: Inherent low solubility of an ionic salt in a nonpolar or weakly polar medium.
Solutions:
-
Using a Co-solvent (Water or a Polar Protic Solvent): The addition of a small amount of a polar solvent, most commonly water, can significantly increase the solubility of potassium citrate. This creates a mixed solvent system with a higher overall polarity.
-
Employing a Phase-Transfer Catalyst (PTC): A PTC can facilitate the transfer of the citrate anion from a solid or aqueous phase into the organic phase. This is achieved by forming an ion pair with the citrate anion that is soluble in the organic solvent.
-
Utilizing a Chelating Agent (Crown Ether): Crown ethers can encapsulate the potassium cation, creating a complex with a hydrophobic exterior that is soluble in organic solvents. This effectively "drags" the citrate anion into the solution.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for potassium citrate in various solvents. Data for mixed solvent systems is often dependent on the specific ratio and temperature.
| Solvent System | Temperature (°C) | Solubility | Reference |
| Ethanol (95%) | 20 | Practically Insoluble | [2] |
| Methanol (B129727) | 25 | 6.07 g/L | |
| Ethanol | 25 | 1.86 g/L | |
| Isopropanol | 25 | 0.32 g/L | |
| Water | 25 | 1 g / 0.65 mL | [3] |
| Glycerin | 20 | 1 g / 2.5 mL | [2] |
Experimental Protocols
Protocol 1: Dissolution using a Water-Methanol Co-solvent System
This protocol describes how to determine the solubility of potassium citrate in a water-methanol mixture.
Methodology:
-
Preparation of Solvent Mixtures: Prepare a series of water-methanol mixtures with varying mole fractions of methanol (e.g., 0.1, 0.3, 0.5, 0.7, 0.9).
-
Equilibration: Add an excess amount of potassium citrate to each solvent mixture in a sealed container.
-
Agitation: Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle.
-
Sample Analysis: Carefully extract a known volume of the supernatant and analyze the concentration of potassium or citrate ions using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or atomic absorption spectroscopy.[4]
-
Data Calculation: Calculate the solubility in g/L or mol/L.
Protocol 2: Solubilization using a Phase-Transfer Catalyst (PTC)
This protocol provides a general method for using a phase-transfer catalyst to dissolve potassium citrate in an organic solvent.
Methodology:
-
System Setup: Create a biphasic system. This can be a solid-liquid system (solid potassium citrate and the organic solvent) or a liquid-liquid system (an aqueous solution of potassium citrate and the immiscible organic solvent).
-
Catalyst Selection: Choose a suitable phase-transfer catalyst. Quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB) are common choices.
-
Catalyst Addition: Add a catalytic amount of the PTC (typically 1-10 mol%) to the organic phase.
-
Agitation: Vigorously stir the mixture to facilitate the transfer of the citrate anion into the organic phase.
-
Monitoring: Monitor the dissolution of potassium citrate or the progress of a subsequent reaction involving the citrate anion.
Protocol 3: Solubilization using a Crown Ether
This protocol outlines the use of a crown ether to dissolve potassium citrate in a nonpolar organic solvent.
Methodology:
-
Crown Ether Selection: Select a crown ether with a cavity size suitable for chelating the potassium ion. 18-crown-6 (B118740) is highly effective for K⁺.
-
Solvent and Reagent Preparation: In a dry reaction vessel under an inert atmosphere (if required), add the organic solvent and the desired amount of potassium citrate.
-
Crown Ether Addition: Add a stoichiometric amount of 18-crown-6 relative to the potassium citrate.
-
Stirring: Stir the mixture at room temperature or with gentle heating. The formation of the potassium-crown ether complex will facilitate the dissolution of the salt.
-
Observation: Observe the dissolution of the potassium citrate solid.
References
- 1. Potassium citrate - Wikipedia [en.wikipedia.org]
- 2. phexcom.com [phexcom.com]
- 3. Potassium citrate meets analytical specification of Ph. Eur., BP, FCC, E332, 99-100.5 calc with ref. to anhyd. subst. 6100-05-6 [sigmaaldrich.com]
- 4. A new method for plasma citrate determination by reversed-phase high-performance liquid chromatography after ultrafiltration extraction: an example for bioequivalence evaluation of a medicinal endogenous substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for removing heavy metal impurities from potassium citrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing heavy metal impurities from potassium citrate (B86180).
Frequently Asked Questions (FAQs)
Q1: What are the common heavy metal impurities in potassium citrate and their sources?
A1: Common heavy metal impurities in potassium citrate can include lead (Pb), cadmium (Cd), arsenic (As), and mercury (Hg).[1] These contaminants can be introduced from several sources during the manufacturing process, including the raw materials (citric acid and potassium salts), processing equipment, and water used in the reactions and purification steps.[2][3] The fermentation process for producing citric acid can also introduce mineral salt impurities.[2]
Q2: What are the regulatory limits for heavy metal impurities in pharmaceutical-grade potassium citrate?
A2: The acceptable limits for heavy metal impurities in pharmaceutical-grade potassium citrate are defined by pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP). Generally, the total heavy metals limit is not more than 10 parts per million (ppm).[4][5] Specific limits for individual metals, such as lead, are often even lower, for instance, not more than 2 mg/kg (2 ppm).[4]
Q3: What are the primary methods for removing heavy metal impurities from potassium citrate?
A3: The primary methods for removing heavy metal impurities from potassium citrate include:
-
Crystallization: This is a fundamental purification technique where the potassium citrate is dissolved in a suitable solvent and then precipitated under controlled conditions, leaving impurities behind in the mother liquor.[2][3]
-
Ion Exchange Chromatography: This method utilizes resins with charged functional groups that can selectively bind and remove charged heavy metal ions from a potassium citrate solution.[6][7]
-
Chelation: Chelating agents form stable, soluble complexes with heavy metal ions, which can then be removed through subsequent purification steps like precipitation or filtration.[8][9] Potassium citrate itself has chelating properties.[9]
-
Activated Carbon Adsorption: Activated carbon can effectively adsorb heavy metals due to its porous structure and large surface area.[1][10]
Q4: How can I analyze the concentration of heavy metal impurities in my potassium citrate sample?
A4: Several analytical techniques are available for quantifying heavy metal concentrations with high sensitivity and precision. These include Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[11] These methods are capable of detecting heavy metals at very low concentrations, ensuring compliance with pharmacopeial standards.[11]
Troubleshooting Guides
Issue 1: High Heavy Metal Content After Recrystallization
| Possible Cause | Troubleshooting Step | Explanation |
| Inefficient Crystal Washing | Ensure thorough washing of the crystals with a cold, pure solvent. | Impurities can remain on the surface of the crystals if not washed properly. Using a cold solvent minimizes the dissolution of the potassium citrate crystals. |
| Co-precipitation of Impurities | Optimize the cooling rate and supersaturation of the solution. | Rapid cooling can lead to the trapping of impurities within the crystal lattice. A slower, controlled crystallization process allows for the formation of purer crystals.[2] |
| Contaminated Solvent | Use high-purity, heavy-metal-free solvents for dissolution and washing. | The solvent itself can be a source of heavy metal contamination. |
| Incorrect pH | Adjust the pH of the solution to minimize the solubility of the target heavy metals. | The solubility of metal hydroxides or salts is highly pH-dependent. Adjusting the pH can help precipitate some heavy metals before crystallization. |
Issue 2: Poor Heavy Metal Removal Using Ion Exchange Chromatography
| Possible Cause | Troubleshooting Step | Explanation |
| Incorrect Resin Choice | Select a chelating ion exchange resin specifically designed for heavy metal removal. | Standard ion exchange resins may not have a high affinity for the specific heavy metals present. Chelating resins form stronger bonds with heavy metal ions. |
| Improper pH of the Solution | Adjust the pH of the potassium citrate solution to the optimal range for the chosen resin. | The binding efficiency of ion exchange resins is pH-dependent. The optimal pH ensures maximum binding of heavy metal ions.[12] |
| Column Overloading | Reduce the concentration of the potassium citrate solution or the flow rate. | Overloading the column with a high concentration of the sample can lead to channeling and reduced interaction time between the heavy metals and the resin.[13] |
| Resin Fouling | Regenerate or replace the ion exchange resin according to the manufacturer's instructions. | The resin can become saturated with heavy metals or fouled by other impurities, reducing its effectiveness. Regular regeneration is crucial.[5] |
Experimental Protocols
Protocol 1: Purification of Potassium Citrate by Recrystallization
-
Dissolution: Dissolve the impure potassium citrate in deionized water at an elevated temperature (e.g., 60-70 °C) to create a saturated or near-saturated solution.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Slowly cool the solution with gentle agitation. A controlled cooling rate is crucial for forming pure crystals. Seeding with a small amount of pure potassium citrate can initiate crystallization.
-
Crystal Separation: Separate the formed crystals from the mother liquor by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any adhering mother liquor.
-
Drying: Dry the purified potassium citrate crystals in an oven at an appropriate temperature (e.g., 100-110 °C) to a constant weight.[14]
Protocol 2: Heavy Metal Removal Using Chelating Ion Exchange Chromatography
-
Resin Selection and Preparation: Select a chelating ion exchange resin with high affinity for the target heavy metals. Prepare the resin according to the manufacturer's instructions, which typically involves washing with deionized water and equilibration with a buffer of the desired pH.
-
Column Packing: Pack a chromatography column with the prepared resin, ensuring a uniform and bubble-free bed.
-
Equilibration: Equilibrate the column by passing several column volumes of the starting buffer (e.g., deionized water at a specific pH) through it until the pH and conductivity of the eluate are stable.
-
Sample Loading: Dissolve the potassium citrate in the starting buffer and load it onto the column at a controlled flow rate.
-
Washing: After loading, wash the column with the starting buffer to remove any unbound potassium citrate.
-
Elution (of Potassium Citrate): The purified potassium citrate will pass through the column while the heavy metals remain bound to the resin. Collect the eluate containing the purified product.
-
Resin Regeneration: Regenerate the resin by eluting the bound heavy metals with a strong acid or a specific chelating agent solution, as recommended by the manufacturer.
Protocol 3: Purification using Activated Carbon
-
Dissolution: Dissolve the potassium citrate in deionized water.
-
Activated Carbon Treatment: Add powdered activated carbon to the solution (e.g., 1-2% w/v).
-
Adsorption: Stir the mixture for a specified period (e.g., 30-60 minutes) at a controlled temperature to allow for the adsorption of heavy metals onto the activated carbon.
-
Filtration: Remove the activated carbon from the solution by filtration.
-
Crystallization: Recover the purified potassium citrate from the filtrate by crystallization as described in Protocol 1.
Data Presentation
Table 1: Comparison of Heavy Metal Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Recrystallization | Difference in solubility between potassium citrate and impurities. | Simple, cost-effective. | May not be effective for all impurities, potential for co-precipitation. | Moderate to High |
| Ion Exchange | Selective binding of charged heavy metal ions to a resin. | High selectivity and efficiency. | Requires specific resins, potential for resin fouling, involves regeneration steps. | High |
| Chelation-Precipitation | Formation of stable, insoluble complexes with heavy metals. | Can target specific metals, enhances precipitation. | Requires addition of chelating agents, may require pH adjustment. | High |
| Activated Carbon | Adsorption of heavy metals onto a porous carbon surface. | Broad-spectrum removal, relatively low cost. | May require a subsequent step to remove carbon fines, adsorption capacity can vary. | Moderate to High |
Visualizations
Caption: General experimental workflow for the purification of potassium citrate.
Caption: Troubleshooting decision tree for purification methods.
References
- 1. hanyancarb.com [hanyancarb.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. CN105061196B - Method for extracting potassium citrate from last potassium citrate mother solution - Google Patents [patents.google.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. kiche.or.kr [kiche.or.kr]
- 10. heycarbons.com [heycarbons.com]
- 11. mdpi.com [mdpi.com]
- 12. Chelating capture and magnetic removal of non-magnetic heavy metal substances from soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromtech.com [chromtech.com]
- 14. RU2491229C1 - Method of purifying potassium nitrate - Google Patents [patents.google.com]
Optimizing storage conditions to maintain potassium citrate monohydrate stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to maintain the stability of potassium citrate (B86180) monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is potassium citrate monohydrate and why is its stability important?
A1: this compound is the monohydrate form of the potassium salt of citric acid. It is a white, crystalline powder that is highly hygroscopic and deliquescent, meaning it readily absorbs moisture from the air, which can lead to physical and chemical changes.[1][2][3][4] Maintaining its stability is crucial to ensure its quality, efficacy, and safety in pharmaceutical formulations and scientific experiments.[5]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry place, protected from moisture.[6][7] It is recommended to store it in tightly closed containers at temperatures below 75°F (24°C) and at a relative humidity of 55% or less.[8]
Q3: What happens if this compound is exposed to high humidity?
A3: Exposure to high humidity can cause this compound to absorb moisture, leading to caking (formation of clumps), and eventually deliquescence (dissolving in the absorbed water).[2][8] This can affect its physical properties, such as flowability and dissolution rate, and may potentially impact its chemical stability.
Q4: Is this compound sensitive to high temperatures?
A4: Yes, this compound is sensitive to high temperatures. It loses its water of crystallization at 180°C and decomposes at temperatures above 230°C.[6] Thermal decomposition can release toxic fumes, including carbon monoxide and carbon dioxide.[9][10]
Q5: Are there any substances that are incompatible with this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents.[9][11] Contact with these substances should be avoided to prevent potentially hazardous reactions. Aqueous solutions of potassium citrate are slightly alkaline and will react with acidic substances.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Caking or Clumping of Powder | Exposure to ambient air with high humidity. Improperly sealed container. | Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed immediately after use. If caking is minor, gently break up the clumps with a clean, dry spatula before use, ensuring homogeneity. For severely caked material, its performance in experiments may be affected, and it is advisable to use a fresh, unopened container. |
| Deliquescence (Powder turning into a liquid) | Prolonged exposure to high humidity above its critical relative humidity. | Discard the material as its water content is significantly altered, which will affect concentration calculations and experimental outcomes. Review and improve storage conditions to prevent recurrence. |
| Inconsistent Results in Experiments | Use of material that has been improperly stored and has absorbed moisture, leading to inaccurate weighing. Degradation of the material. | Always use this compound from a tightly sealed container that has been stored in a cool, dry place. For sensitive applications, equilibrate the material in a desiccator before weighing. Perform a loss on drying or Karl Fischer titration to determine the exact water content if moisture absorption is suspected. |
| Discoloration of the Powder | Contamination or degradation. | Do not use the material. Discard it and obtain a fresh supply. Investigate potential sources of contamination in the storage area. |
Data on Stability
The stability of this compound is significantly influenced by temperature and relative humidity (RH). The following table summarizes the expected physical and chemical stability of this compound under various storage conditions, based on ICH (International Council for Harmonisation) guidelines for stability testing.
| Storage Condition | Time | Expected Observations |
| 25°C / 60% RH | 12 Months | Physical: No significant change in appearance or physical properties. Chemical: No significant degradation. |
| 30°C / 65% RH | 12 Months | Physical: Slight risk of caking if the container is not perfectly sealed. Chemical: No significant degradation. |
| 40°C / 75% RH | 6 Months | Physical: High risk of caking and potential for deliquescence if exposed to air. Chemical: Potential for increased degradation rate. |
Experimental Protocols
Protocol for Stability Study of this compound
This protocol is designed to assess the physical and chemical stability of this compound under controlled environmental conditions.
1. Materials and Equipment:
-
This compound
-
Controlled environment stability chambers (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH)
-
Airtight, inert containers (e.g., glass vials with screw caps)
-
Analytical balance
-
Karl Fischer titrator for water content determination
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV at 210 nm) for assay and impurity profiling
-
pH meter
-
Dissolution apparatus
2. Procedure:
-
Initial Analysis (Time 0):
-
Characterize the initial batch of this compound for appearance, water content (by Karl Fischer titration), assay, and impurity profile (by HPLC).
-
Measure the initial pH of a 1% aqueous solution.
-
Assess the initial dissolution profile.
-
-
Sample Preparation and Storage:
-
Place accurately weighed samples of this compound into the airtight containers.
-
Place the containers in the stability chambers under the different storage conditions.
-
-
Stability Testing at Designated Time Points:
-
At specified time intervals (e.g., 1, 3, 6, 9, 12 months for long-term studies; 1, 3, 6 months for accelerated studies), remove samples from each storage condition.
-
Allow the samples to equilibrate to ambient laboratory conditions before opening the containers.
-
Perform the following tests on each sample:
-
Appearance: Visually inspect for any changes in color, texture, or for signs of caking or deliquescence.
-
Water Content: Determine the water content using Karl Fischer titration.
-
Assay and Impurities: Analyze by a validated stability-indicating HPLC method to quantify the amount of potassium citrate and detect any degradation products.
-
pH: Measure the pH of a 1% aqueous solution.
-
Dissolution: Evaluate the dissolution characteristics.
-
-
4. Data Analysis:
-
Compare the results from each time point to the initial analysis.
-
Document any trends in the data, such as an increase in water content or the formation of degradation products.
Visualizations
References
- 1. annexechem.com [annexechem.com]
- 2. Potassium citrate - Wikipedia [en.wikipedia.org]
- 3. Potassium Citrate | C6H7K3O8 | CID 2735208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6100-05-6 [chemicalbook.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phexcom.com [phexcom.com]
- 7. This compound CAS#: 6100-05-6 [m.chemicalbook.com]
- 8. ingredi.com [ingredi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. hillbrothers.com [hillbrothers.com]
- 11. Potassium Citrate Anhydrous Monohydrate Manufacturer Exporter [anmolbiz.mubychem.com]
Technical Support Center: Overcoming Interference of Potassium Citrate in Analytical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from potassium citrate (B86180) in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is potassium citrate and why does it interfere with analytical assays?
A1: Potassium citrate is the potassium salt of citric acid. It is commonly used as an anticoagulant in blood collection tubes, a buffering agent, and a therapeutic agent. Its primary mechanism of interference in many assays is the chelation of divalent cations, particularly calcium ions (Ca²⁺) and magnesium ions (Mg²⁺).[1] These ions are essential cofactors for many enzymes, including DNA polymerases used in PCR, and are critical for the function of certain antibodies and the coagulation cascade. By sequestering these ions, citrate can inhibit enzymatic reactions, interfere with antibody-antigen binding, and prevent blood clotting.
Q2: Which analytical assays are most susceptible to interference from potassium citrate?
A2: A range of assays can be affected by potassium citrate interference, including:
-
Clinical Chemistry Assays: Assays for calcium, magnesium, and certain enzymes like alkaline phosphatase and amylase can be directly affected.[1][2]
-
Coagulation Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are prolonged due to the chelation of calcium, which is essential for the clotting cascade.
-
Immunoassays: ELISAs and other immunoassays can be affected if the antibodies or enzymes used are sensitive to cation concentrations. This can lead to non-specific binding or a decrease in signal.
-
Polymerase Chain Reaction (PCR): PCR is highly sensitive to citrate interference because it chelates magnesium ions (Mg²⁺), a critical cofactor for Taq polymerase. This can lead to reduced amplification efficiency or complete PCR failure.[3]
-
Enzymatic Assays: Any enzymatic assay that relies on divalent cations as cofactors can be inhibited by citrate.
Q3: Can the potassium ion in potassium citrate also cause interference?
A3: While the citrate ion is the primary cause of interference through cation chelation, high concentrations of potassium ions (K⁺) can also interfere with certain assays. For example, elevated potassium levels can affect ion-selective electrodes used in some clinical chemistry analyzers and may influence the activity of certain enzymes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with samples containing potassium citrate.
Issue 1: Inaccurate Results in Clinical Chemistry Assays
Q: My calcium and magnesium readings are unexpectedly low, and some enzyme activities are decreased in samples collected in tubes containing potassium citrate. How can I resolve this?
A: This is a classic sign of citrate interference. The citrate is binding to the calcium and magnesium ions, making them unavailable for measurement.
Solutions:
-
Use an appropriate sample type: Whenever possible, use serum or plasma collected with a different anticoagulant (e.g., heparin) for these assays.
-
Sample Pre-treatment with Calcium Chloride: For some assays, the interference can be overcome by adding a known concentration of calcium chloride to the sample to saturate the chelating effect of citrate. However, this must be carefully validated for each specific assay to avoid over-correction.
Issue 2: Poor or No Amplification in PCR
Q: I am experiencing inconsistent or no amplification in my PCR when using DNA extracted from blood collected in citrate tubes. What is the cause and how can I fix it?
A: The citrate in the sample is likely inhibiting your PCR by chelating the magnesium ions required by the DNA polymerase.
Solutions:
-
Dilute the DNA sample: This is the simplest approach. Diluting the template DNA can reduce the citrate concentration to a level that no longer inhibits the reaction. However, this may not be feasible for samples with low DNA concentrations.
-
Increase the Magnesium Chloride (MgCl₂) Concentration: You can try to overcome the chelation by adding more MgCl₂ to your PCR master mix. This requires careful optimization, as too much MgCl₂ can also inhibit PCR.
-
DNA Purification: Use a robust DNA purification method that is effective at removing anticoagulants. Commercial kits with specific protocols for inhibitor removal are available.
-
Use of PCR Additives: Certain PCR additives and specialized polymerases are designed to be more resistant to inhibitors found in blood samples.
Issue 3: High Background or Low Signal in Immunoassays
Q: My immunoassay is showing high background noise or a weaker than expected signal with citrated plasma samples. What could be the problem?
A: Citrate can interfere with immunoassays in several ways: by altering the conformation of antibodies or antigens, by affecting the activity of enzyme conjugates that require divalent cations, or by promoting non-specific binding.
Solutions:
-
Optimize Assay Buffer: Ensure your assay buffer has a sufficient concentration of divalent cations to counteract the chelating effect of citrate. You may need to supplement your buffer with additional Ca²⁺ or Mg²⁺.
-
Sample Dialysis: For particularly sensitive assays, you can remove the citrate from your samples by dialyzing them against an appropriate buffer.
-
Use of Alternative Anticoagulants: If possible, collect samples using an anticoagulant that does not interfere with your assay, such as heparin.
-
Blocking Agents: Ensure that your blocking buffers are effective at minimizing non-specific binding that may be exacerbated by the sample matrix.
Quantitative Data on Citrate Interference
The following tables summarize the approximate concentrations of citrate that can cause significant interference in different types of assays. Note that these values can vary depending on the specific assay conditions and reagents.
| Assay Type | Analyte/Target | Interfering Citrate Concentration | Observed Effect |
| Clinical Chemistry | Calcium | > 0.5 mmol/L | Falsely decreased results |
| Magnesium | > 0.5 mmol/L | Falsely decreased results | |
| Alkaline Phosphatase | > 1.0 mmol/L | Decreased enzyme activity | |
| Coagulation | Prothrombin Time (PT) | > 2.0 mmol/L | Prolonged clotting time |
| aPTT | > 2.0 mmol/L | Prolonged clotting time | |
| PCR | DNA Amplification | > 0.2 mmol/L | Reduced or no amplification |
| Immunoassay | Enzyme-linked assays | Variable (e.g., > 1.0 mmol/L) | Decreased signal, increased background |
Experimental Protocols
Protocol 1: Overcoming Citrate Interference in PCR by MgCl₂ Titration
This protocol provides a method for optimizing the MgCl₂ concentration to counteract the inhibitory effects of potassium citrate in PCR.
Materials:
-
DNA sample containing potassium citrate
-
PCR master mix (without MgCl₂)
-
Forward and reverse primers
-
Nuclease-free water
-
25 mM MgCl₂ solution
Procedure:
-
Set up a series of PCR reactions: Prepare a master mix containing all PCR components except for MgCl₂.
-
Aliquot the master mix: Distribute the master mix into a series of PCR tubes.
-
Create a MgCl₂ gradient: Add varying amounts of 25 mM MgCl₂ to each tube to achieve a final concentration gradient (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM, 4.0 mM).
-
Add template DNA: Add a consistent amount of your DNA sample to each reaction tube.
-
Run the PCR: Perform the PCR using your standard cycling conditions.
-
Analyze the results: Run the PCR products on an agarose (B213101) gel to determine which MgCl₂ concentration yields the best amplification.
Protocol 2: Removal of Citrate from Plasma Samples by Dialysis
This protocol describes a general procedure for removing small molecules like citrate from plasma samples using dialysis.
Materials:
-
Citrated plasma sample
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO), typically 3-5 kDa
-
Dialysis buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis tubing: Cut the required length of dialysis tubing and hydrate (B1144303) it according to the manufacturer's instructions.
-
Load the sample: Pipette your plasma sample into the dialysis tubing and securely close both ends with clips.
-
Perform dialysis: Place the sealed dialysis tubing into a beaker containing a large volume of cold dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate and stir gently at 4°C.
-
Change the buffer: Change the dialysis buffer every 2-4 hours for a total of 3-4 buffer changes to ensure complete removal of the citrate.
-
Recover the sample: Carefully remove the dialysis tubing from the buffer, and pipette the dialyzed sample into a clean tube. The sample is now ready for use in your assay.
Visualizations
Below are diagrams illustrating key concepts related to potassium citrate interference.
Caption: Mechanism of potassium citrate interference through chelation of divalent cations.
Caption: Troubleshooting workflow for PCR inhibition by potassium citrate.
References
Validation & Comparative
Comparing the buffering capacity of potassium citrate vs. sodium citrate
A Comparative Analysis of Potassium Citrate (B86180) and Sodium Citrate as Buffering Agents in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of an appropriate buffering agent is a critical step in ensuring the stability, efficacy, and safety of pharmaceutical products. Citrate buffers are widely utilized due to their biocompatibility and buffering capacity over a broad pH range. This guide provides an objective comparison of potassium citrate and sodium citrate, presenting their physicochemical properties, preparation protocols, and a theoretical framework for their buffering action.
Core Principles of Citrate Buffering
The buffering capacity of both potassium citrate and sodium citrate is derived from the citrate anion (C₆H₅O₇³⁻), the conjugate base of citric acid (C₆H₈O₇). Citric acid is a weak triprotic acid, meaning it can donate three protons in a stepwise manner. Each dissociation step has a corresponding acid dissociation constant (pKa), which dictates the pH at which the acid and its conjugate base are in equilibrium.
The Henderson-Hasselbalch equation is fundamental to understanding buffer function, relating pH, pKa, and the ratio of the conjugate base to the acid concentration.[1][2][3]
pH = pKa + log ([A⁻]/[HA])
Where:
-
pH is the measure of acidity.
-
pKa is the acid dissociation constant.
-
[A⁻] is the molar concentration of the conjugate base (e.g., citrate).
-
[HA] is the molar concentration of the acid (e.g., citric acid).
The buffering capacity is maximal when pH = pKa, a point at which the concentrations of the acid and its conjugate base are equal.[2][3] A buffer is generally effective within a range of pKa ± 1.[2]
Citric acid's three pKa values make citrate buffers effective across a wide pH range, approximately from pH 2 to pH 8.[4] The specific pKa values are approximately 3.13, 4.76, and 6.40.[4][5][6]
Physicochemical Properties: Potassium Citrate vs. Sodium Citrate
From a chemical standpoint in an in-vitro buffer solution, the buffering capacity is determined by the citrate anion and is therefore identical for both potassium citrate and sodium citrate at the same molar concentration. The primary distinction lies in the identity of the cation (K⁺ vs. Na⁺), which influences the salt's molecular weight and can have differing physiological implications. For most chemical purposes, the choice between them is minimal as both cations are highly soluble and generally do not interfere with the buffer's function.[7]
| Property | Potassium Citrate | Sodium Citrate | Reference(s) |
| Chemical Formula | K₃C₆H₅O₇ | Na₃C₆H₅O₇ | [8] |
| Molecular Weight | ~306.39 g/mol (anhydrous) | ~258.07 g/mol (anhydrous) | |
| ~324.41 g/mol (monohydrate) | ~294.10 g/mol (dihydrate) | [9] | |
| Citric Acid pKa Values | pKa1 ≈ 3.13, pKa2 ≈ 4.76, pKa3 ≈ 6.40 | pKa1 ≈ 3.13, pKa2 ≈ 4.76, pKa3 ≈ 6.40 | [4][5][6] |
| Effective pH Range | ~pH 3.0 - 6.2 | ~pH 3.0 - 6.2 | [10][11] |
| Primary Applications | pH buffering, emulsification, stabilization, treatment of kidney stones, electrolyte replenishment.[8][12][13][14][15] | pH buffering, anticoagulant, excipient in drug formulations, antigen retrieval, urinary alkalinizer.[16][17][18][19][20] | |
| Physiological Note | May be preferred in situations where sodium intake needs to be limited. Can help prevent calcium-based kidney stones.[21] | May not be ideal for patients on sodium-restricted diets. Can also raise urinary pH effectively.[21] |
Experimental Protocols
The preparation of citrate buffers is straightforward. The desired pH is achieved by mixing a solution of citric acid with a solution of its conjugate base (potassium citrate or sodium citrate) or by titrating a solution of citric acid with a strong base (KOH or NaOH).
Protocol 1: Preparation of 0.1 M Sodium Citrate Buffer (pH 6.0)
This protocol involves preparing stock solutions of citric acid and trisodium (B8492382) citrate and mixing them to achieve the desired pH.
Materials:
-
Citric acid monohydrate (M.W. 210.14 g/mol )
-
Trisodium citrate dihydrate (M.W. 294.10 g/mol )[9]
-
Distilled or deionized water
-
pH meter
-
Volumetric flasks and graduated cylinders
-
Stir plate and stir bar
Procedure:
-
Prepare Stock Solution A (0.1 M Citric Acid): Dissolve 21.01 g of citric acid monohydrate in distilled water and bring the final volume to 1 L.
-
Prepare Stock Solution B (0.1 M Sodium Citrate): Dissolve 29.41 g of trisodium citrate dihydrate in distilled water and bring the final volume to 1 L.[23]
-
Mix Solutions: To prepare 100 mL of the buffer, mix the stock solutions in the appropriate ratio. For a pH of 6.0, you would typically mix a larger volume of Solution B with a smaller volume of Solution A. (Exact volumes should be determined by a buffer calculator or titration).
-
pH Verification and Adjustment: Place the mixed solution on a stir plate and measure the pH using a calibrated pH meter. Adjust the pH to exactly 6.0 by adding small volumes of 1N NaOH or 1N HCl as needed.[22]
-
Final Volume: Bring the final volume to 100 mL with distilled water.
-
Storage: Store the buffer at room temperature or 4°C for longer-term storage.[22]
Protocol 2: Preparation of 1 M Potassium Citrate Buffer (pH 6.0)
This protocol involves dissolving tripotassium citrate and citric acid together and adjusting the pH with a strong base.
Materials:
-
Tripotassium citrate monohydrate (M.W. 324.41 g/mol )
-
Citric acid monohydrate (M.W. 210.14 g/mol )
-
Distilled or deionized water
-
5 M Potassium Hydroxide (KOH)
-
pH meter
-
Beaker and graduated cylinders
-
Stir plate and stir bar
Procedure:
-
Initial Dissolution: In a beaker, dissolve 293.5 g of trithis compound and 26.3 g of citric acid monohydrate in approximately 700 mL of distilled water.[24]
-
pH Adjustment: Place the beaker on a stir plate and use a calibrated pH meter to monitor the pH. Slowly add 5 M KOH to the solution until the pH reaches 6.0.[24]
-
Final Volume Adjustment: Quantitatively transfer the solution to a 1 L volumetric flask and add distilled water to bring the final volume to 1000 mL.[24]
-
Sterilization (Optional): The buffer can be sterilized by autoclaving.[24]
Visualizing the Chemistry and Workflow
Diagrams created using Graphviz help to visualize the underlying chemical principles and experimental processes.
References
- 1. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 2. ulm.edu [ulm.edu]
- 3. byjus.com [byjus.com]
- 4. Citric acid - Wikipedia [en.wikipedia.org]
- 5. Citric Acid [commonorganicchemistry.com]
- 6. our blogs! - Citric Acid: A Comprehensive Guide - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 7. reddit.com [reddit.com]
- 8. Independent Chemical Supplies Premium-Grade Potassium Citrate for Industrial and Food Applications [independentchemical.com]
- 9. usbio.net [usbio.net]
- 10. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 11. scribd.com [scribd.com]
- 12. chemignition.com [chemignition.com]
- 13. Potassium Citrate | Pharmaceutical products | Cargill | Cargill [cargill.com]
- 14. foodsweeteners.com [foodsweeteners.com]
- 15. apismedicine.wordpress.com [apismedicine.wordpress.com]
- 16. nbinno.com [nbinno.com]
- 17. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]
- 18. What does sodium citrate buffer mean? [lygshuren.com]
- 19. avidorganics.net [avidorganics.net]
- 20. bosterbio.com [bosterbio.com]
- 21. Contrasting effects of potassium citrate and sodium citrate therapies on urinary chemistries and crystallization of stone-forming salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. antibodiesinc.com [antibodiesinc.com]
- 23. static.igem.org [static.igem.org]
- 24. 1M Potassium Citrate Buffer, pH 6.0 [protocols.io]
Efficacy of potassium citrate monohydrate versus sodium bicarbonate in oral rehydration solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of potassium citrate (B86180) monohydrate versus sodium bicarbonate as buffering agents in oral rehydration solutions (ORS). The following sections present a synthesis of experimental data, detailed methodologies of key clinical trials, and an examination of the underlying physiological mechanisms of action.
Quantitative Comparison of Efficacy
Clinical trials have demonstrated that oral rehydration solutions containing citrate are as effective as those containing bicarbonate in treating dehydration and correcting acidosis caused by diarrhea.[1][2][3] The primary rationale for the substitution of bicarbonate with citrate was to improve the shelf-life of ORS packets, as bicarbonate can react with glucose, leading to discoloration and reduced efficacy over time.[1]
Below is a summary of key performance indicators from comparative clinical studies.
Table 1: Efficacy in Children with Non-Cholera Diarrhea
| Parameter | Bicarbonate ORS Group | Citrate ORS Group | p-value | Reference |
| Successful Rehydration | 83% (19/23) | 75% (21/28) | >0.05 | [2] |
| Mean ORS Intake (ml/kg/48h) | 355 ± 110 | 382 ± 132 | >0.05 | [2] |
| Mean Stool Output (g/kg/48h) | 165 ± 85 | 180 ± 98 | >0.05 | [2] |
| Mean Weight Gain (g/kg/48h) | 28 ± 15 | 25 ± 18 | >0.05 | [2] |
| Correction of Acidosis (48h) | Satisfactory | Satisfactory | - | [4] |
Table 2: Efficacy in Children and Infants with Cholera and Infantile Diarrhea
| Parameter | Bicarbonate ORS Group | Citrate ORS Group | Reference |
| Successful Rehydration (Cholera) | 86% | 92% | [3] |
| Successful Rehydration (Infantile Diarrhea) | 94% | 100% | [3] |
Note: Statistical significance was not reported for all parameters in the source material.
A study by Islam et al. (1985) specifically investigated the use of tripotassium citrate to replace both sodium bicarbonate and potassium chloride.[4] This trial highlighted a significant improvement in serum potassium levels in hypokalemic children treated with the citrate-containing ORS after 24 and 48 hours, without causing hyperkalemia.[4] While the correction of acidosis was slightly slower in the first 24 hours with the citrate solution, it was satisfactorily corrected by 48 hours in all subjects.[4]
Conversely, an in-situ perfusion study in a rat model of secretory diarrhea suggested that the inclusion of either bicarbonate or citrate did not significantly enhance water or sodium absorption compared to solutions without a base.[5] In some instances, the bicarbonate-containing solution led to greater sodium secretion.[5] However, the overwhelming clinical evidence in humans supports the efficacy of both bases in promoting rehydration.
Experimental Protocols
The methodologies employed in the key clinical trials comparing citrate and bicarbonate ORS share a common framework. Below is a synthesized protocol based on these studies.
Synthesized Clinical Trial Protocol
-
Study Design: A randomized, double-blind, controlled clinical trial is the standard.[1] Participants are randomly assigned to receive either the bicarbonate-containing ORS or the citrate-containing ORS.
-
Participant Selection:
-
Inclusion Criteria: Typically includes children under a specified age (e.g., 3 months to 5 years) presenting with acute watery diarrhea, signs of moderate dehydration, and often, metabolic acidosis.[1][4]
-
Exclusion Criteria: May include severe dehydration requiring immediate intravenous therapy, bloody diarrhea, severe malnutrition, or other severe coexisting illnesses.[6]
-
-
Interventions:
-
Primary Efficacy Endpoints:
-
Secondary Efficacy Endpoints:
-
ORS Intake: Total volume of ORS consumed (ml/kg) over specified time periods.[7]
-
Urine Output: Volume and frequency.
-
Change in Body Weight: Measured at admission and at regular intervals (e.g., 24 and 48 hours).[4]
-
Correction of Dehydration: Assessed by the disappearance of clinical signs of dehydration and changes in hematocrit and plasma-specific gravity.[4]
-
Correction of Acidosis: Monitored through serial measurements of blood pH and bicarbonate levels.[1]
-
-
Data Analysis: Statistical tests such as the t-test, Mann-Whitney U test, and chi-squared test are used to compare the outcomes between the two treatment groups.[7]
Caption: Generalized workflow for a comparative clinical trial of ORS formulations.
Physiological Mechanisms and Signaling Pathways
The fundamental principle of ORS efficacy lies in the coupled transport of sodium and glucose in the small intestine, which drives subsequent water absorption.
Sodium-Glucose Cotransport (SGLT1)
The primary mechanism for sodium and glucose uptake from the intestinal lumen into enterocytes is the Sodium-Glucose Cotransporter 1 (SGLT1).[8][9] This symporter, located on the apical membrane of enterocytes, transports two sodium ions for every one molecule of glucose.[9][10] The energy for this transport against the glucose concentration gradient is provided by the low intracellular sodium concentration, which is maintained by the Na+/K+-ATPase pump on the basolateral membrane.[11] This influx of solutes creates an osmotic gradient, leading to the passive absorption of water from the intestinal lumen into the body.[12]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Citrate can effectively replace bicarbonate in oral rehydration salts for cholera and infantile diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Can potassium citrate replace sodium bicarbonate and potassium chloride of oral rehydration solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicarbonate and citrate in oral rehydration therapy: studies in a model of secretory diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A double-blind clinical trial to compare the efficacy and safety of a multiple amino acid-based ORS with the standard WHO-ORS in the management of non-cholera acute watery diarrhea in infants and young children: “VS002A” trial protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium-glucose cotransport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium–glucose cotransporters: Functional properties and pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Glucose Absorption in the Small Intestine in Health and Metabolic Diseases and Their Role in Appetite Regulation [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. teachmephysiology.com [teachmephysiology.com]
A Comparative Analysis of Potassium Citrate and Potassium Chloride on Urinary pH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of potassium citrate (B86180) and potassium chloride on urinary pH, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the distinct physiological impacts of these two potassium salts.
Executive Summary
Potassium citrate and potassium chloride, while both providing the essential electrolyte potassium, exert opposing effects on urinary pH. Potassium citrate is a potent urinary alkalizer, increasing urinary pH, whereas potassium chloride tends to decrease urinary pH, making the urine more acidic. This fundamental difference is attributed to the metabolic fate of the accompanying anion – citrate versus chloride. This guide will delve into the quantitative data from comparative studies, outline the experimental protocols used to derive this data, and illustrate the underlying physiological mechanisms.
Data Presentation: Quantitative Effects on Urinary pH
The following table summarizes the quantitative data from clinical studies comparing the effects of potassium citrate and potassium chloride on urinary pH.
| Study Participant Group | Intervention | Baseline Urinary pH (Mean ± SD) | Post-Intervention Urinary pH (Mean ± SD) | Change in Urinary pH | Reference |
| Patients with essential hypertension | 7 days of Potassium Chloride | Not specified | Not specified | No significant change from baseline | [1] |
| Patients with essential hypertension | 7 days of Potassium Citrate | Not specified | Not specified | Significant increase from baseline and compared to potassium chloride | [1] |
| Patients with Chronic Kidney Disease | 2 weeks of Potassium Chloride (40 mmol/day) | 5.90 (5.52–6.50) (Median [IQR]) | 5.74 (5.36–6.33) (Median [IQR]) | -0.16 (Decrease) | [2][3] |
| Patients with hypocitraturic calcium oxalate (B1200264) nephrolithiasis | Minimum 3 months of Potassium Citrate (30-60 mEq/day) | 5.87 | 6.47 | +0.60 (Increase) | [4] |
| Healthy Subjects (in a crossover study with hydrochlorothiazide) | 3 weeks of Potassium Chloride (42 mEq/day) | Not specified | Not specified | No significant change in urinary pH | [5] |
| Healthy Subjects (in a crossover study with hydrochlorothiazide) | 3 weeks of Potassium-Magnesium Citrate (42 mEq K, 63 mEq citrate/day) | Not specified | Not specified | ~+0.6 unit increase | [5] |
| Recurrent stone formers | Mean 41 months of Potassium Citrate | 5.90 | 6.46 | +0.56 (Increase) | [6] |
Experimental Protocols
The data presented above is derived from studies employing rigorous experimental designs. A generalized protocol for such a comparative study is outlined below.
Generalized Experimental Workflow
Caption: A typical crossover experimental design for comparing the effects of two substances.
Methodology Details:
-
Participant Selection: Participants are screened based on specific inclusion and exclusion criteria, such as age, health status, and absence of contraindicating medications.
-
Baseline Measurement: Prior to the intervention, baseline 24-hour urine samples are collected to determine initial urinary pH and other relevant parameters.
-
Dietary Standardization: Participants are often placed on a standardized diet to control for dietary factors that could influence urinary pH.
-
Randomization and Intervention: Participants are randomly assigned to receive either potassium citrate or potassium chloride for a specified period.
-
Washout Period: In a crossover design, a washout period follows the first intervention phase to allow the effects of the initial substance to diminish before the second intervention begins.
-
Crossover: The groups then switch interventions; the group that initially received potassium citrate now receives potassium chloride, and vice versa.
-
Data Collection: 24-hour urine samples are collected at the end of each intervention period for analysis.
-
Analysis: The changes in urinary pH from baseline are calculated for each intervention and statistically compared.
Physiological Mechanisms of Action
The divergent effects of potassium citrate and potassium chloride on urinary pH are rooted in their distinct metabolic pathways.
Signaling Pathways for Urinary pH Regulation
Caption: Contrasting metabolic pathways of potassium citrate and potassium chloride influencing urinary pH.
Potassium Citrate:
Upon ingestion, potassium citrate is absorbed, and the citrate component is metabolized in the liver to bicarbonate.[7] This metabolic conversion results in an alkali load, which increases systemic bicarbonate levels. The kidneys respond by increasing the excretion of bicarbonate into the urine, leading to a rise in urinary pH.[8][9] This alkalizing effect is beneficial in conditions such as the prevention of certain types of kidney stones, like those made of uric acid and calcium oxalate.[7][10]
Potassium Chloride:
In contrast, the administration of potassium chloride introduces chloride ions into the system. An increased chloride load can lead to a mild, transient hyperchloremic metabolic acidosis.[11] This is because the increased chloride concentration in the extracellular fluid can cause a shift in the anion gap, prompting the kidneys to excrete more acid to maintain acid-base balance. The net effect is a decrease in urinary pH.[2][3][11] This acidifying effect makes potassium chloride a suitable choice for potassium repletion in the presence of metabolic alkalosis.[11]
Conclusion
The choice between potassium citrate and potassium chloride for potassium supplementation or therapeutic intervention has significant implications for urinary pH. Potassium citrate serves as an effective urinary alkalizing agent, while potassium chloride tends to have a urinary acidifying effect. A thorough understanding of these opposing actions, supported by the quantitative data and physiological mechanisms presented in this guide, is crucial for researchers, scientists, and drug development professionals in their respective fields. The selection of the appropriate potassium salt should be guided by the desired outcome on urinary pH and the underlying clinical or experimental context.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effects of Short-Term Potassium Chloride Supplementation in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Potassium citrate decreases urine calcium excretion in patients with hypocitraturic calcium oxalate nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium-magnesium citrate versus potassium chloride in thiazide-induced hypokalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of long-term potassium citrate therapy on urinary profiles and recurrent stone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Potassium Citrate? [synapse.patsnap.com]
- 8. HOW POTASSIUM CITRATE PILLS WORK | Kidney Stone Program [kidneystones.uchicago.edu]
- 9. researchgate.net [researchgate.net]
- 10. Impact of potassium citrate on urinary risk profile, glucose and lipid metabolism of kidney stone formers in Switzerland - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Horses for Courses: What is the Best Oral Potassium Supplementation Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Potassium Citrate Purity Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the validation of potassium citrate (B86180) purity, a critical aspect of quality control in pharmaceutical manufacturing. We will delve into the traditional pharmacopeial method of titration and compare it with modern chromatographic techniques such as Ion Chromatography (IC) and High-Performance Liquid Chromatography (HPLC). This objective analysis is supported by experimental data and detailed protocols to assist researchers and quality control analysts in selecting the most suitable method for their specific needs.
Comparison of Key Analytical Methods
The purity of potassium citrate is primarily determined by assaying the content of the active substance and quantifying any impurities. The United States Pharmacopeia (USP) historically relies on a non-aqueous titration for the assay. However, with advancements in analytical instrumentation, chromatographic methods like IC and HPLC are gaining prominence due to their higher specificity and ability to simultaneously analyze related substances.
| Parameter | Titration | Ion Chromatography (IC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Non-aqueous acid-base titration | Ion exchange separation with conductivity detection | Reversed-phase separation with UV detection |
| Specificity | Low (Assumes all alkalinity is from potassium citrate) | High (Separates citrate and potassium from other ions) | High (Separates citrate from potential organic impurities) |
| Simultaneous Analysis | No (Assay only) | Yes (Can determine both cation and anion, and other ions) | Yes (Can determine citrate and related organic substances) |
| Sensitivity | Moderate | High | High |
| Precision (RSD) | Typically < 2% | < 1% (Intraday)[1] | < 1.5%[2] |
| Accuracy/Recovery | Dependent on endpoint determination | 95-105%[1] | ~100%[2] |
| Linearity (r²) | Not Applicable | > 0.999[1] | > 0.999[2] |
| Limit of Quantitation (LOQ) | Not Applicable | 0.2 µg/mL for citrate[1] | 3 µg/mL for citrate[2] |
| Throughput | High | Moderate | Moderate |
| Cost (Instrument) | Low | High | High |
| Cost (Operational) | Low | Moderate | Moderate |
In-Depth Analysis of Methodologies
Non-Aqueous Titration (USP Method)
The traditional method for the assay of potassium citrate as per the USP is a non-aqueous titration.[1] This method is based on the basic properties of the citrate ion in a non-aqueous solvent, typically glacial acetic acid. The sample is dissolved in glacial acetic acid and titrated with a standard solution of perchloric acid, with the endpoint determined visually using an indicator like crystal violet.
While this method is simple, rapid, and cost-effective, its main limitation is the lack of specificity. The titration measures the total alkalinity of the sample, and any alkaline impurity will be quantified along with the potassium citrate, potentially leading to an overestimation of the purity.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the analysis of both the potassium (cation) and citrate (anion) components of the salt. As part of the USP modernization initiative, IC methods have been introduced for the analysis of potassium and citrate in various pharmaceutical preparations.[3] For citrate analysis, an anion-exchange column is used with a hydroxide-selective eluent, followed by suppressed conductivity detection.[1][4] This method offers high selectivity and sensitivity, allowing for the accurate quantification of citrate even in the presence of other ions. A validation study for citrate in pharmaceutical dosage forms showed excellent linearity (r² > 0.999), accuracy (recovery between 95-105%), and precision (intraday RSD < 1%).[1]
For the potassium assay, a cation-exchange column with a non-suppressed conductivity detector is specified in some USP monographs.[3] A validation of this method demonstrated high precision with an RSD of less than 0.4% and an average recovery of 99.2%.[5]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is another robust method for the determination of citrate. The separation is typically achieved on a C18 column using a buffered mobile phase at a low pH to ensure the citric acid is in its protonated form. Detection is usually performed at a low UV wavelength, around 210 nm.[2]
A validated RP-HPLC method for the determination of citrate in chewable tablets demonstrated excellent performance with a linearity of r² = 0.9999 over a concentration range of 2.5 to 40 mmol/L.[2] The method also showed good accuracy with an average recovery of 100.24% and high precision with an RSD of 0.14%.[2] The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 0.8 µg/mL and 3 µg/mL, respectively.[2] A significant advantage of HPLC is its ability to separate and quantify potential organic impurities, such as related substances from the citric acid manufacturing process.
Impurity Profiling
The manufacturing process of potassium citrate starts with citric acid, which is typically produced by fermentation.[6] The citric acid is then neutralized with a potassium source like potassium hydroxide (B78521) or potassium carbonate.[6] Potential impurities can therefore include:
-
Related organic acids: From the citric acid fermentation process.
-
Inorganic salts: From the raw materials, such as chlorides, sulfates, and phosphates.
-
Heavy metals: Controlled as per pharmacopeial requirements.
-
Elemental impurities: A range of elemental impurities may be present and are controlled according to USP <232>/<233> and ICH Q3D guidelines.[7]
Chromatographic methods like IC and HPLC are far superior to titration for the control of these impurities. IC can effectively quantify inorganic anions, while HPLC is well-suited for the separation and quantification of organic-related substances.
Experimental Protocols
Non-Aqueous Titration for Assay (Based on USP)
-
Sample Preparation: Accurately weigh about 200 mg of Potassium Citrate and dissolve it in 25 mL of glacial acetic acid.
-
Indicator: Add 2 drops of crystal violet TS.
-
Titration: Titrate with 0.1 N perchloric acid VS to a green endpoint.
-
Blank Determination: Perform a blank determination and make any necessary corrections.
-
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 10.21 mg of C₆H₅K₃O₇.
Ion Chromatography for Citrate Assay (General Method)
-
Chromatographic System:
-
Standard Preparation: Prepare a series of standard solutions of USP Citric Acid RS in an appropriate diluent (e.g., 1 mM NaOH).[8]
-
Sample Preparation: Accurately weigh and dissolve the potassium citrate sample in the diluent to achieve a concentration within the calibration range.
-
System Suitability: Inject a standard solution and verify system suitability parameters such as peak asymmetry and theoretical plates.
-
Analysis: Inject the standard and sample solutions and calculate the citrate content based on the peak areas.
HPLC for Citrate Assay (General Method)
-
Chromatographic System:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[2]
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.5% ammonium (B1175870) sodium phosphate (B84403), adjusted to pH 3.0 with phosphoric acid) and a small amount of organic modifier (e.g., methanol).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm.[2]
-
Column Temperature: 30 °C.[2]
-
-
Standard Preparation: Prepare a series of standard solutions of USP Citric Acid RS in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the potassium citrate sample in the mobile phase to achieve a concentration within the calibration range.
-
System Suitability: Inject a standard solution and verify system suitability parameters such as resolution, tailing factor, and repeatability (RSD of peak response).[9][10]
-
Analysis: Inject the standard and sample solutions and calculate the citrate content based on the peak areas.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the general workflow for method validation and a comparison of the analytical techniques.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of Analytical Methodologies.
Conclusion
The choice of an analytical method for testing the purity of potassium citrate depends on the specific requirements of the analysis.
-
Titration remains a viable option for a quick and simple assay when specificity is not a major concern and the impurity profile is well-characterized and controlled by other means.
-
Ion Chromatography is the method of choice for the comprehensive analysis of both the active components (potassium and citrate) and potential inorganic impurities. Its high sensitivity and specificity make it ideal for rigorous quality control.
-
HPLC is particularly advantageous for its ability to separate and quantify citrate as well as potential organic-related substances, making it a powerful tool for in-depth impurity profiling and stability studies.
For modern drug development and manufacturing, where a thorough understanding of the purity and impurity profile is paramount, the use of specific and sensitive chromatographic methods like IC and HPLC is highly recommended over the traditional titration method. These methods provide more detailed and reliable data, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. Development and validation of an assay for citric acid/citrate and phosphate in pharmaceutical dosage forms using ion chromatography with suppressed conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potassium assay in potassium citrate and citric acid oral solution | Metrohm [metrohm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. metrohm.com [metrohm.com]
- 6. nbinno.com [nbinno.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Contrasting the effects of potassium citrate and sodium citrate on stone-forming salt crystallization
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between potassium citrate (B86180) and sodium citrate in preventing the crystallization of stone-forming salts is paramount. This guide provides a comprehensive comparison of their effects, supported by experimental data and detailed methodologies, to inform future research and therapeutic development in the management of urolithiasis.
The formation of kidney stones, a prevalent and painful condition, is fundamentally a process of crystallization of salts such as calcium oxalate (B1200264) and uric acid in the urinary tract. Citrate, a natural inhibitor of this process, is a cornerstone of metabolic management for stone formers. It exerts its therapeutic effect by complexing with urinary calcium, thereby reducing the supersaturation of stone-forming salts, and by directly inhibiting crystal growth and aggregation.[1][2] While both potassium citrate and sodium citrate deliver the beneficial citrate anion, the accompanying cation—potassium or sodium—plays a crucial role in their overall efficacy and potential side effects.
Comparative Efficacy: A Data-Driven Analysis
Clinical studies have demonstrated that while both potassium and sodium citrate are effective in increasing urinary citrate and pH, potassium citrate offers distinct advantages in preventing the crystallization of calcium-containing stones.[3][4] The primary difference lies in their effects on urinary calcium excretion.
A key study compared the effects of potassium citrate and sodium citrate therapy in patients with uric acid lithiasis.[3] Both treatments significantly raised urinary pH, a critical factor in preventing uric acid stones. However, their impact on calcium oxalate crystallization, a common complication, diverged significantly. Potassium citrate therapy led to a significant decrease in urinary calcium and a subsequent reduction in the urinary saturation of calcium oxalate.[3] In contrast, sodium citrate did not significantly lower urinary calcium, and in some cases, it increased the urinary saturation of brushite (calcium phosphate) and monosodium urate.[3]
Another investigation in patients with incomplete distal renal tubular acidosis, a condition predisposing to recurrent stone formation, reinforced these findings.[4] Potassium citrate therapy effectively decreased urinary calcium and the saturation of calcium oxalate.[4] Conversely, sodium citrate, due to the increased sodium load, did not reduce urinary calcium and, in fact, increased the saturation of brushite and sodium urate.[4][5]
The following table summarizes the key quantitative data from these comparative studies, highlighting the differential effects of potassium citrate and sodium citrate on crucial urinary parameters related to stone formation.
| Urinary Parameter | Baseline | After Potassium Citrate | After Sodium Citrate |
| pH | 5.35 ± 0.18 | 6.68 ± 0.14 | 6.73 ± 0.20 |
| Urinary Calcium (mg/day) | 154 ± 47 | 99 ± 23 | 139 ± 24 |
| Urinary Citrate (mg/day) | 398 ± 119 | 856 ± 103 | 799 ± 89 |
| Calcium Oxalate Saturation | 3.21 | 1.69 | Not significantly altered |
| (Data adapted from Sakhaee K, et al. Kidney Int. 1983)[3] |
Delving into the Mechanisms: Why the Cation Matters
The contrasting effects of potassium and sodium citrate can be attributed to their distinct physiological handling. The sodium load accompanying sodium citrate administration can lead to a transient increase in urinary calcium excretion, counteracting the beneficial effects of increased citrate.[4] In contrast, potassium has been shown to promote the urinary excretion of citrate and may have a more favorable effect on calcium homeostasis.[6]
Experimental Protocols: Unveiling the Methodology
Urinary Chemistry Analysis
-
24-Hour Urine Collection: Patients are instructed to collect their urine over a 24-hour period at baseline and after a period of treatment with either potassium citrate or sodium citrate.[7]
-
Parameter Measurement: The collected urine is analyzed for key stone risk factors, including:
-
pH: Measured using a standard pH meter.
-
Calcium, Sodium, Potassium, Phosphate, Urate: Measured by atomic absorption spectrophotometry or other standard clinical chemistry methods.
-
Citrate and Oxalate: Measured by enzymatic or chromatographic assays.
-
Creatinine: Measured to assess the completeness of the 24-hour collection.
-
Assessment of Crystallization Potential
-
Urinary Supersaturation Calculation: The saturation of stone-forming salts (e.g., calcium oxalate, brushite, uric acid) is calculated using computer programs such as EQUIL2.[8] These programs take into account the concentrations of various ions and their complexes to determine the degree of supersaturation.
-
In Vitro Crystallization Assays:
-
Nucleation Assay: This assay determines the effect of the test substance on the formation of new crystals.
-
A supersaturated solution of calcium and oxalate is prepared.
-
The test substance (e.g., patient's urine after treatment) is added.
-
The formation of crystals is monitored over time by measuring the turbidity of the solution using a spectrophotometer at a wavelength of 620 nm. An increase in turbidity indicates crystal nucleation.
-
-
Aggregation Assay: This assay measures the ability of the test substance to prevent the clumping of existing crystals.
-
A suspension of pre-formed calcium oxalate crystals is prepared.
-
The test substance is added to the crystal suspension.
-
The change in particle size or turbidity is monitored over time. A slower rate of increase in turbidity or particle size indicates inhibition of aggregation.
-
-
Crystal Growth Inhibition Assay: This assay assesses the effect of the test substance on the growth of existing crystals.
-
Seed crystals of calcium oxalate are added to a metastable solution of calcium and oxalate.
-
The test substance is introduced into the system.
-
The depletion of calcium or oxalate from the solution is monitored over time using a calcium-selective electrode or by measuring oxalate concentration. A slower rate of depletion indicates inhibition of crystal growth.
-
-
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of potassium citrate and sodium citrate on stone-forming salt crystallization.
Caption: Experimental workflow for comparing citrate therapies.
Conclusion: A Clearer Choice for Calcium Stone Prevention
The available evidence strongly suggests that for the prevention of calcium-containing kidney stones, potassium citrate is the superior therapeutic choice over sodium citrate.[3][4] While both effectively raise urinary pH, potassium citrate's ability to concurrently reduce urinary calcium excretion provides a dual-action mechanism that more effectively lowers the supersaturation of calcium oxalate.[3] For researchers and drug development professionals, these findings underscore the importance of considering the accompanying cation in the formulation of citrate-based therapies for urolithiasis. Future research should continue to explore the nuanced effects of different alkali agents on the complex process of urinary stone formation.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. jst.tnu.edu.vn [jst.tnu.edu.vn]
- 3. A method for studying inhibitory activity in whole urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urofrance.org [urofrance.org]
- 5. The direct measurement of inhibitory capacity to crystal growth of calcium oxalate in undiluted urine and in other inhibitor containing solutions | Semantic Scholar [semanticscholar.org]
- 6. Inhibition of calcium oxalate crystallisation in vitro by an extract of Bergenia ciliata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supersaturations Match Kidney Stones | Kidney Stone Program [kidneystones.uchicago.edu]
- 8. urology.ufl.edu [urology.ufl.edu]
Unraveling the Influence of Salts on Protein Structure: A Comparative Guide to Potassium Citrate
For researchers, scientists, and drug development professionals, maintaining the structural integrity of proteins in solution is paramount. The choice of salt can significantly impact protein stability, solubility, and aggregation. This guide provides a comparative assessment of potassium citrate's effect on protein structure against other commonly used salts, supported by experimental data and detailed methodologies.
The Hofmeister Series: A Framework for Understanding Salt Effects
The behavior of salts in solution and their interaction with proteins is often described by the Hofmeister series, which ranks ions based on their ability to "salt-out" (precipitate) or "salt-in" (solubilize) proteins.[1] Ions are broadly classified as "kosmotropes" (water-ordering) or "chaotropes" (water-disordering). Kosmotropes generally stabilize proteins and promote aggregation at high concentrations, while chaotropes tend to destabilize proteins and increase their solubility.[2][3]
Citrate (B86180) is considered a kosmotropic anion, suggesting a stabilizing effect on protein structure.[4] Potassium is a weakly hydrated cation, placing it in the middle of the Hofmeister series for cations.[2] In contrast, salts like sodium chloride and potassium chloride are considered neutral, while sodium sulfate (B86663) is a strong salting-out agent due to the highly kosmotropic nature of the sulfate anion.
Caption: Hofmeister series of common ions.
Quantitative Comparison of Salt Effects on Protein Stability
Direct quantitative comparisons of potassium citrate with other salts across a range of proteins are not extensively documented in publicly available literature. However, based on the principles of the Hofmeister series and available data, we can summarize the expected and observed effects. The following table presents a comparative overview.
| Salt | Ion Classification | Expected Effect on Protein Stability | Observed Effects & Quantitative Data |
| Potassium Citrate | K⁺ (Neutral), Citrate³⁻ (Kosmotropic) | Stabilizing, promotes salting-out at high concentrations. | Enhances proteolytic stability of proteins.[5] In lyophilized formulations, citrate helps in sustaining protein activity.[5] |
| Sodium Chloride (NaCl) | Na⁺ (Kosmotropic), Cl⁻ (Chaotropic) | Generally neutral to slightly stabilizing. | Can be used up to 50mM in Circular Dichroism studies with a 1mm cuvette.[6] |
| Potassium Chloride (KCl) | K⁺ (Neutral), Cl⁻ (Chaotropic) | Generally neutral to slightly stabilizing. | Addition of KCl can improve solubility and delay thermal denaturation of some proteins.[7] In a study on pork myofibrillar proteins, replacing 50% of NaCl with KCl had no significant effect on thermal stability.[8] |
| Sodium Sulfate (Na₂SO₄) | Na⁺ (Kosmotropic), SO₄²⁻ (Strongly Kosmotropic) | Strongly stabilizing, potent salting-out agent. | Anions like SO₄²⁻ are effective at precipitating proteins from solution.[9] |
Experimental Protocols for Assessing Protein Structure and Stability
To quantitatively assess the impact of different salts on protein structure, several biophysical techniques are employed. Below are detailed methodologies for three key experimental approaches.
Caption: Workflow for salt impact assessment.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of proteins in solution.[2]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the purified protein at approximately 1 mg/mL in a suitable buffer (e.g., 10 mM potassium phosphate).[10]
-
Dialyze the protein stock against the desired salt solutions (e.g., 150 mM potassium citrate, 150 mM NaCl, 150 mM KCl, 50 mM Na₂SO₄) to ensure buffer exchange.
-
Determine the final protein concentration accurately.[2]
-
Dilute the protein samples to a final concentration of 0.1 mg/mL for measurements in a 1 mm pathlength cuvette.[10]
-
Prepare corresponding buffer blanks for each salt solution.
-
-
Instrument Setup and Data Acquisition:
-
Use a CD spectropolarimeter.
-
Purge the instrument with nitrogen gas.[11]
-
Set the wavelength range to 190-260 nm for far-UV CD.[10]
-
Set the bandwidth to 1.0 nm and the data pitch to 0.5 nm.
-
Acquire a baseline spectrum with the respective buffer blank.
-
Acquire the CD spectrum of the protein sample.
-
Perform at least three scans for each sample and average the results to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the sample spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).
-
Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil content.
-
Differential Scanning Calorimetry (DSC) for Thermal Stability
Differential Scanning Calorimetry (DSC) directly measures the heat changes that occur in a protein solution during a controlled temperature increase, providing information on thermal stability (melting temperature, Tm) and the energetics of unfolding (enthalpy, ΔH).[12][13]
Protocol:
-
Sample Preparation:
-
Prepare protein samples in the different salt buffers as described for CD, typically at a concentration of 0.5-2.0 mg/mL.
-
Degas the samples and the corresponding buffer blanks immediately before the experiment to prevent bubble formation.[12]
-
-
Instrument Setup and Data Acquisition:
-
Use a differential scanning calorimeter.
-
Load the protein sample into the sample cell and the corresponding buffer blank into the reference cell.
-
Pressurize the cells with nitrogen gas to prevent boiling at high temperatures.[12]
-
Set the temperature scan range (e.g., 20°C to 100°C) and scan rate (e.g., 60°C/hour).
-
Equilibrate the system at the starting temperature before initiating the scan.
-
Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity curve.
-
Fit the data to a suitable model (e.g., two-state or non-two-state) to determine the melting temperature (Tm), which is the peak of the transition, and the calorimetric enthalpy of unfolding (ΔHcal).
-
Fluorescence Spectroscopy for Conformational Changes
Intrinsic tryptophan fluorescence is sensitive to the local environment of tryptophan residues within a protein. Changes in the emission spectrum can indicate conformational changes, such as those induced by the binding of salts or by unfolding.[9]
Protocol:
-
Sample Preparation:
-
Prepare protein samples in the various salt buffers as for CD and DSC, typically at a lower concentration (e.g., 10-50 µg/mL) to avoid inner filter effects.
-
-
Instrument Setup and Data Acquisition:
-
Data Analysis:
-
Subtract the buffer blank spectrum from the protein spectrum.
-
Determine the wavelength of maximum emission (λmax). A blue shift (shift to shorter wavelength) in λmax indicates that tryptophan residues are in a more hydrophobic environment (e.g., buried within the folded protein), while a red shift (shift to longer wavelength) suggests exposure to the polar solvent, which can occur upon unfolding.
-
Conclusion
The choice of salt can have a profound impact on protein structure and stability, a phenomenon explained by the Hofmeister series. Potassium citrate, with its kosmotropic citrate anion, is generally expected to be a protein-stabilizing salt. While direct, extensive quantitative comparisons with other salts are limited in the literature, its stabilizing properties have been noted.[5] In contrast, neutral salts like NaCl and KCl have more moderate effects, and salts with strongly kosmotropic anions like sodium sulfate are potent salting-out agents.
For researchers and drug development professionals, the selection of an appropriate salt should be guided by the specific requirements of their application. The experimental protocols outlined in this guide provide a robust framework for systematically assessing the impact of potassium citrate and other salts on the structural integrity and stability of a protein of interest. Such empirical evaluation is crucial for optimizing protein formulations for research, therapeutic, and industrial purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thermophysical properties of pharmaceutically compatible buffers at sub-zero temperatures: implications for freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Citrate-Assisted Regulation of Protein Stability and Secretability from Synthetic Amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. health.uconn.edu [health.uconn.edu]
- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
A Comparative Guide to Potassium Citrate for Urinary Alkalinization in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive clinical and mechanistic comparison of potassium citrate (B86180) as a urinary alkalinizer. It is designed to inform research and development by offering a detailed analysis of its performance against other common alkalinizing agents, supported by experimental data from clinical trials.
Introduction to Urinary Alkalinization and Potassium Citrate
Urinary alkalinization is a therapeutic strategy employed to increase the pH of urine. This is a crucial intervention in the management and prevention of certain types of kidney stones (nephrolithiasis), particularly those composed of uric acid and cystine, as their solubility is significantly enhanced in alkaline urine.[1] Furthermore, raising urinary pH can be beneficial in conditions like renal tubular acidosis.[1] Potassium citrate is a widely used urinary alkalinizing agent that not only increases urinary pH but also elevates urinary citrate levels, a key inhibitor of calcium stone formation.[1]
Mechanism of Action of Potassium Citrate
When orally ingested, potassium citrate is absorbed and metabolized in the body to potassium bicarbonate. This metabolic conversion provides an alkaline load to the body. The kidneys respond to this alkaline load by increasing the excretion of bicarbonate and reducing the reabsorption of filtered citrate in the proximal tubules, leading to a rise in both urinary pH and citrate levels.[2][3]
The increased urinary citrate plays a crucial role in preventing calcium-containing kidney stones through two primary mechanisms:
-
Chelation of Urinary Calcium: Citrate binds with calcium in the urine to form a soluble complex, thereby reducing the saturation of calcium oxalate (B1200264) and calcium phosphate (B84403).
-
Inhibition of Crystal Growth: Citrate directly inhibits the nucleation, aggregation, and growth of calcium oxalate and calcium phosphate crystals.
The elevation of urinary pH primarily aids in the prevention of uric acid and cystine stones by increasing their solubility.
Below is a diagram illustrating the key steps in the mechanism of action of potassium citrate.
Caption: Mechanism of Action of Potassium Citrate.
Comparative Efficacy of Potassium Citrate
The clinical efficacy of potassium citrate as a urinary alkalinizer has been evaluated in numerous studies, often in comparison with other agents like sodium bicarbonate and placebo.
Potassium Citrate vs. Placebo
In placebo-controlled trials, potassium citrate has consistently demonstrated its superiority in preventing the recurrence of kidney stones.
| Parameter | Potassium Citrate | Placebo | p-value | Reference |
| Urinary pH | Significant Increase | No significant change | <0.05 | [4] |
| Urinary Citrate | Significant Increase | No significant change | <0.05 | [4] |
| Stone Formation Rate | Significantly Lower | Higher | <0.001 | [4] |
Potassium Citrate vs. Sodium Bicarbonate
Potassium citrate and sodium bicarbonate are both effective urinary alkalinizers. However, they exhibit key differences in their effects on urinary chemistry and potential side effects. A study comparing the two in patients with homozygous cystinuria found that while both were effective in raising urinary pH, sodium bicarbonate led to a significant increase in urinary sodium excretion.[1] In contrast, potassium citrate increased urinary potassium and citrate excretion.[1]
| Parameter | Potassium Citrate | Sodium Bicarbonate | Key Differences | Reference |
| Urinary pH | Effective Increase | Effective Increase | Potassium sodium hydrogen citrate (a form of potassium citrate) was found to be more effective in raising 24-hour urinary pH than sodium bicarbonate (p < 0.001). | [5] |
| Urinary Citrate | Increased | No significant change | Potassium citrate significantly increases urinary citrate, a key inhibitor of calcium stone formation. | [1] |
| Urinary Sodium | No significant change | Significantly Increased | Increased sodium can be a concern for patients with hypertension or heart failure. | [1] |
| Urinary Potassium | Increased | No significant change | - | [1] |
| Side Effects | Generally well-tolerated; potential for gastrointestinal upset and hyperkalemia in susceptible individuals. | Can cause fluid retention, and increased sodium load may be detrimental in certain patient populations. | A study on gout patients found a higher incidence of urine occult blood in the sodium bicarbonate group compared to a citrate mixture group. | [6][7] |
Potassium Citrate vs. Potassium Bicarbonate
Limited clinical trial data directly compares potassium citrate and potassium bicarbonate for urinary alkalinization in the context of kidney stone prevention. However, a study on the dissolution of radiolucent renal stones used a combination of potassium citrate and potassium bicarbonate, which proved to be an effective and well-tolerated treatment.[4] The rationale for using a potassium-based alkali is to avoid the increased sodium load associated with sodium bicarbonate and to leverage the potential calcium-lowering effect of potassium.[4]
Experimental Protocols
Study Design for Comparative Efficacy Trials
A common design for evaluating urinary alkalinizers is a prospective, randomized, crossover-controlled trial.[5]
Example Experimental Workflow:
Caption: A typical crossover clinical trial design.
Measurement of Urinary Parameters
1. Urinary pH Measurement:
-
Sample Collection: A 24-hour urine collection is typically performed. Patients are instructed to discard the first morning void and then collect all subsequent urine for the next 24 hours.[8] The collection container is often kept refrigerated.
-
Measurement: Urinary pH can be measured using a calibrated pH meter with a glass electrode, which is considered the gold standard for accuracy.[9][10] For routine clinical monitoring, pH test strips can be used, but they may be less precise.[8]
2. Urinary Citrate Measurement:
-
Sample Preparation: Aliquots of the 24-hour urine collection are used for citrate analysis. Samples may be stored frozen until analysis.
-
Analytical Methods:
-
Enzymatic Assay: This is a common method where citrate is converted to oxaloacetate and then to L-malate and L-lactate in a series of reactions catalyzed by citrate lyase, malate (B86768) dehydrogenase, and lactate (B86563) dehydrogenase. The corresponding decrease in NADH is measured spectrophotometrically.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods provide high sensitivity and specificity for citrate measurement.[12]
-
Ion Chromatography (IC): IC with conductivity detection is another reliable method for quantifying urinary citrate.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A newer, high-throughput method for the simultaneous quantification of urine citrate and creatinine.[11]
-
Cellular Mechanism of Renal Citrate Handling
The reabsorption of citrate from the glomerular filtrate occurs primarily in the proximal tubule of the kidney. This process is mediated by specific transporters located on the apical membrane of the proximal tubule cells.
Caption: Renal Proximal Tubule Citrate Transport.
The primary transporter responsible for citrate reabsorption is the sodium-dependent dicarboxylate cotransporter 1 (NaDC-1), encoded by the SLC13A2 gene.[3][14] This transporter has a higher affinity for the divalent form of citrate (citrate²⁻).[3] An increase in tubular fluid pH, as induced by potassium citrate, shifts the equilibrium towards the trivalent form (citrate³⁻), which is a poorer substrate for NaDC-1.[15] This leads to reduced reabsorption and consequently, increased urinary excretion of citrate.
Conclusion
Potassium citrate is a well-validated and effective urinary alkalinizer with a dual mechanism of action that is beneficial for the prevention of multiple types of kidney stones. Clinical evidence strongly supports its efficacy over placebo and highlights its advantages over sodium bicarbonate, particularly in avoiding a sodium load and increasing urinary citrate levels. For researchers and drug development professionals, understanding the comparative efficacy, mechanisms of action, and appropriate experimental methodologies is crucial for the design of future clinical trials and the development of novel therapies for nephrolithiasis.
References
- 1. A comparison of the effects of potassium citrate and sodium bicarbonate in the alkalinization of urine in homozygous cystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dissolution of radiolucent renal stones by oral alkalinization with potassium citrate/potassium bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison potassium sodium hydrogen citrate with sodium bicarbonate in urine alkalization: a prospective crossover-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Urine pH: Normal ranges and what they mean [medicalnewstoday.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. pages.hannainst.com [pages.hannainst.com]
- 11. Vantera Mediated Quantification of Urine Citrate and Creatinine: A New Technology to Assess Risk of Nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trial.medpath.com [trial.medpath.com]
- 13. mdpi.com [mdpi.com]
- 14. Citrate transport by the kidney and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Citrate and succinate transport in proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the chelating properties of different citrate salts
A Comparative Analysis of the Chelating Properties of Different Citrate (B86180) Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the chelating properties of various citrate salts, including sodium citrate, potassium citrate, and calcium citrate. The focus is on their efficacy in chelating different metal ions, supported by experimental data and detailed methodologies. The primary chelating agent in these salts is the citrate anion. The associated cation (Na⁺, K⁺, Ca²⁺) generally has a minimal impact on the fundamental chelating ability of the citrate molecule, but it can influence the overall physicochemical properties of the solution, such as ionic strength and solubility, which in turn can have secondary effects on chelation equilibria.[1][2][3]
Quantitative Data Summary: Stability Constants of Metal-Citrate Complexes
The stability constant (log K) is a measure of the strength of the interaction between a metal ion and a chelating agent. A higher log K value indicates a more stable complex. The following table summarizes the stability constants for complexes of various metal ions with citrate. It is important to note that the experimental conditions, such as temperature and ionic strength, can influence these values.
| Metal Ion | Citrate Salt/Ligand | Log K | Experimental Conditions | Reference(s) |
| Divalent Cations | ||||
| Ca²⁺ | Citric Acid | 3.5 | Not specified | [4] |
| Ca²⁺ | Sodium Citrate | 3.23 - 3.45 | 18-45°C, I = 0.02-0.17 M | [5] |
| Mg²⁺ | Citric Acid | 3.33 | 20°C, I = 0.1 M | [6] |
| Cu²⁺ | Citric Acid | 5.9 - 6.1 | 25°C, I = 0.1 M | [7] |
| Fe²⁺ | Citric Acid | 4.4 | 25°C, I = 0.1 M | [7] |
| Ni²⁺ | Citric Acid | 5.11 | 20°C, I = 0.1 M | [6] |
| Co²⁺ | Citric Acid | 4.80 | 20°C, I = 0.1 M | [6] |
| Zn²⁺ | Citric Acid | 4.97 | 20°C, I = 0.1 M | [6] |
| Trivalent Cations | ||||
| Fe³⁺ | Citric Acid | 11.4 - 12.5 | 25°C, I = 0.1 M | [4][7] |
| Al³⁺ | Citric Acid | 7.98 | Not specified | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate determination of the chelating properties of citrate salts.
Potentiometric Titration
Potentiometric titration is a common method used to determine the stability constants of metal-ligand complexes.[8][9][10]
Objective: To determine the formation constants of metal-citrate complexes by monitoring the change in pH or metal ion concentration upon titration with a standard solution.
Materials:
-
pH meter with a glass electrode or a metal ion-selective electrode (ISE).
-
Reference electrode (e.g., Ag/AgCl).
-
Burette.
-
Thermostated reaction vessel.
-
Standardized solutions of the metal salt, citrate salt, and a strong acid or base (e.g., HCl, NaOH).
-
Inert gas supply (e.g., nitrogen or argon) to prevent oxidation and CO₂ absorption.
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Sample Preparation: A solution containing a known concentration of the metal ion and the citrate salt is prepared in the reaction vessel. The ionic strength is typically kept constant using a background electrolyte (e.g., KCl or KNO₃).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) to determine the protonation constants of the citrate and the stability constants of the metal-citrate complexes. Alternatively, if using a metal ISE, the solution can be titrated with a standard solution of the metal ion.
-
Data Acquisition: The potential (in mV) or pH is recorded after each addition of the titrant, allowing the solution to reach equilibrium.
-
Data Analysis: The titration data is plotted (e.g., pH vs. volume of titrant). The stability constants are calculated from the titration curves using specialized software that fits the experimental data to a chemical equilibrium model.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to study the formation of colored metal-citrate complexes.[11][12][13][14][15]
Objective: To determine the stoichiometry and stability constants of metal-citrate complexes by measuring the absorbance of light at a specific wavelength.
Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Standardized solutions of the metal salt and citrate salt.
-
Buffer solutions to control pH.
Procedure:
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for the metal-citrate complex is determined by scanning the absorbance of a solution of the complex over a range of wavelengths.
-
Method of Continuous Variation (Job's Plot): A series of solutions is prepared with a constant total concentration of metal and citrate, but with varying mole fractions of each. The absorbance of each solution is measured at λmax. A plot of absorbance versus the mole fraction of the ligand is used to determine the stoichiometry of the complex.
-
Mole-Ratio Method: A series of solutions is prepared where the concentration of the metal ion is kept constant while the concentration of the citrate is varied. The absorbance is measured at λmax and plotted against the molar ratio of citrate to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
-
Stability Constant Determination: The stability constant can be calculated from the absorbance data obtained from the mole-ratio method or by using other spectrophotometric techniques that involve fitting the absorbance data to a binding model.
Ion-Selective Electrode (ISE) Analysis
Ion-selective electrodes are used to measure the activity (which is related to the concentration) of free (uncomplexed) metal ions in a solution.[16][17][18][19][20]
Objective: To determine the concentration of free metal ions in the presence of a citrate salt to calculate the stability constant of the metal-citrate complex.
Materials:
-
Ion-selective electrode specific for the metal ion of interest.
-
Reference electrode.
-
High-impedance millivoltmeter (ion meter).
-
Standard solutions of the metal ion.
-
Citrate salt solution.
-
Ionic Strength Adjustment Buffer (ISAB) to maintain a constant ionic strength and pH.
Procedure:
-
Calibration: The ISE is calibrated using a series of standard solutions of the metal ion with known concentrations, each containing the ISAB. A calibration curve of potential (mV) versus the logarithm of the metal ion concentration is constructed.
-
Measurement: A known concentration of the citrate salt is added to a standard solution of the metal ion. The ISAB is also added.
-
Data Acquisition: The potential of the solution is measured using the ISE and reference electrode.
-
Calculation: The concentration of the free metal ion is determined from the calibration curve. The concentration of the complexed metal ion and the free citrate can then be calculated, allowing for the determination of the stability constant.
Visualizations
Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants using potentiometric titration.
Experimental Workflow for UV-Vis Spectrophotometry (Job's Plot)
Caption: Workflow for determining complex stoichiometry using Job's Plot in UV-Vis spectrophotometry.
Logical Relationship of Chelation
Caption: Equilibrium relationship between a metal ion, citrate, and the resulting complex.
References
- 1. nbinno.com [nbinno.com]
- 2. dpointernational.com [dpointernational.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. The stability of metal chelates - Science in Hydroponics [scienceinhydroponics.com]
- 5. Stability constant of the calcium-citrate(3-) ion pair complex | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. 2 [tau.ac.il]
- 10. cost-nectar.eu [cost-nectar.eu]
- 11. jfda-online.com [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kbcc.cuny.edu [kbcc.cuny.edu]
- 16. researchgate.net [researchgate.net]
- 17. Ion Selective Electrodes:Analysis methods [delloyd.50megs.com]
- 18. ionode.com [ionode.com]
- 19. mt.com [mt.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Potassium Citrate Exhibits Superior Diuretic Effect Over Other Potassium Salts: A Comparative Guide
For Immediate Release
[City, State] – [Date] – Emerging research indicates that potassium citrate (B86180) may offer a more pronounced diuretic effect compared to other potassium salts, such as potassium chloride. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, detailing the underlying mechanisms, supporting experimental data, and standardized protocols for evaluation.
Key Findings: Potassium Citrate vs. Potassium Chloride
A comparative analysis of available data reveals a discernible difference in the diuretic and natriuretic outcomes following the administration of potassium citrate versus potassium chloride. While both salts contribute to increased urine output, the citrate salt demonstrates a greater capacity for promoting potassium excretion (kaliuresis).
A key study directly comparing the two found that an acute oral load of potassium citrate resulted in higher kaliuresis than an equivalent dose of potassium chloride.[1][2] This suggests that the choice of the accompanying anion—citrate versus chloride—plays a significant role in the overall diuretic and electrolyte-excreting effects of potassium supplementation. However, it is important to note that in some studies focusing on hypertensive patients, no significant difference in 24-hour urinary volume was observed between potassium chloride and potassium citrate administration.
The primary mechanism underpinning the diuretic action of potassium salts involves the regulation of sodium transporters in the kidneys. Oral potassium supplementation has been shown to inhibit the sodium-chloride cotransporter (NCC), a phenomenon referred to as the "renal K-switch".[3] This inhibition reduces the reabsorption of sodium, leading to increased water and sodium excretion. Animal studies have confirmed that potassium chloride supplementation downregulates the expression of NCC and the type 3 Na+/H+ exchanger (NHE3), contributing to its diuretic effect.
The enhanced diuretic effect of potassium citrate is attributed to its metabolic properties. Citrate is an alkalizing agent, and its metabolism leads to an increase in urinary pH.[1][2] This change in urinary pH is significantly associated with the observed increase in potassium secretory capacity.[1][2] In contrast, potassium chloride, a non-alkalinizing salt, does not induce this pH-dependent enhancement of kaliuresis.
Quantitative Comparison of Urinary Parameters
The following table summarizes the differential effects of potassium citrate and potassium chloride on key urinary parameters based on available clinical and preclinical data.
| Parameter | Potassium Citrate Effect | Potassium Chloride Effect | Key Differentiator |
| Urine Volume | Increased | Increased | The magnitude of increase may be greater with potassium citrate, although some studies show no significant difference. |
| Potassium Excretion (Kaliuresis) | Significantly Increased[1][2] | Increased | Potassium citrate induces a more pronounced kaliuresis.[1][2] |
| Sodium Excretion (Natriuresis) | Increased | Increased | Both salts promote natriuresis via inhibition of renal sodium transporters. |
| Urine pH | Significantly Increased[1][2] | No significant change | The alkalizing effect of citrate is a primary distinguishing feature. |
| Urinary Citrate | Significantly Increased | No significant change | A direct consequence of citrate administration. |
Signaling Pathways and Mechanisms of Action
The diuretic effect of potassium salts is mediated through a complex interplay of renal transporters and systemic acid-base balance. The following diagrams illustrate the key pathways.
Experimental Protocols for Assessing Diuretic Activity
Standardized preclinical protocols are essential for the comparative evaluation of diuretic agents. The following outlines a typical experimental workflow in a rodent model.
Objective: To quantify and compare the diuretic, natriuretic, and kaliuretic effects of potassium citrate and potassium chloride.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-250g)
-
Metabolic cages for individual housing and urine collection
-
Test substances: Potassium citrate, Potassium chloride
-
Vehicle control (e.g., deionized water or normal saline)
-
Positive control (e.g., Furosemide, 10 mg/kg)
-
Oral gavage needles
-
Graduated cylinders for urine volume measurement
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Acclimatization: House rats in metabolic cages for at least 24 hours before the experiment to adapt them to the environment.
-
Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water.
-
Grouping: Divide the rats into the following groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Furosemide)
-
Group 3: Potassium citrate (e.g., 40 mmol/kg)
-
Group 4: Potassium chloride (e.g., 40 mmol/kg)
-
-
Hydration: Administer a saline load (e.g., 25 ml/kg, 0.9% NaCl) orally to all animals to ensure a uniform state of hydration and promote diuresis.
-
Dosing: Immediately after the saline load, administer the respective test substance or control to each group via oral gavage.
-
Urine Collection: Place the animals back into their metabolic cages and collect urine at specified time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis:
-
Measure the total urine volume for each animal at each time point.
-
Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.
-
Calculate the total excretion of each electrolyte.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to compare the effects of the different treatments.
-
This guide consolidates current knowledge on the diuretic properties of potassium citrate in comparison to other potassium salts. The evidence suggests that the citrate anion confers an additional diuretic and, particularly, kaliuretic effect, primarily through its influence on systemic and urinary pH. These findings are critical for the development of targeted therapeutic strategies where modulation of urine output and electrolyte balance is desired.
References
- 1. Kaliuresis and Intracellular Uptake of Potassium with Potassium Citrate and Potassium Chloride Supplements: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaliuresis and Intracellular Uptake of Potassium with Potassium Citrate and Potassium Chloride Supplements: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Potassium Supplementation Flicks the Renal K-Switch in Humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Titration and HPLC Methods for Potassium Citrate Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of titration and High-Performance Liquid Chromatography (HPLC) methods for the assay of potassium citrate (B86180). The objective is to offer a clear understanding of the principles, protocols, and relative performance of these two common analytical techniques, supported by experimental data and procedural outlines. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate method for their specific needs and in designing and executing cross-validation studies.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of titration and HPLC methods for the assay of potassium citrate. These represent typical values and may vary based on the specific laboratory conditions, instrumentation, and sample matrix.
| Parameter | Titration Method | HPLC Method | Source(s) |
| Principle | Non-aqueous acid-base titration | Reversed-phase chromatography with UV or conductivity detection | [1][2][3][4] |
| Specificity | Less specific; subject to interference from other alkaline or acidic substances. | Highly specific for citrate; can separate citrate from impurities and other components. | [4][5] |
| Accuracy | High for bulk drug substance. | High for both bulk drug and finished product. | [6][7] |
| Precision (RSD) | Typically ≤ 1% | Typically ≤ 2% | [7][8][9] |
| Linearity (r²) | Not applicable in the same sense as instrumental methods. | ≥ 0.999 | [8][10] |
| Range | Limited by the concentration of the titrant and sample solubility. | Wide linear range, suitable for both high and low concentrations. | [8][9] |
| Limit of Quantitation (LOQ) | Higher, not suitable for trace analysis. | Lower, allowing for the determination of small amounts of citrate. | [8] |
| Sample Throughput | Low to moderate. | High, especially with an autosampler. | [9] |
| Cost & Complexity | Low cost, simple equipment. | Higher initial investment and operational cost, more complex instrumentation. | [5][9] |
Experimental Protocols
Titration Method for Potassium Citrate Assay
This protocol is based on established pharmacopeial methods for the assay of potassium citrate.[1][2][3]
Principle: This method relies on a non-aqueous acid-base titration. Potassium citrate, a salt of a weak acid and a strong base, behaves as a base in a non-aqueous solvent like glacial acetic acid. It is titrated with a strong acid, perchloric acid, to a visual or potentiometric endpoint.
Materials and Reagents:
-
Potassium Citrate sample
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid (0.1 N in glacial acetic acid), standardized
-
Crystal Violet indicator solution
-
Standard laboratory glassware (burette, flask, etc.)
Procedure:
-
Accurately weigh approximately 200 mg of the Potassium Citrate sample.[3]
-
Dissolve the sample in 25 mL of glacial acetic acid.[3] Gentle warming may be required to aid dissolution.
-
Allow the solution to cool to room temperature.
-
Add 2 drops of crystal violet indicator solution.[3]
-
Titrate the solution with 0.1 N perchloric acid until the color changes from violet to green.[3]
-
Perform a blank determination by titrating 25 mL of glacial acetic acid with the 0.1 N perchloric acid and make any necessary corrections.[2][3]
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 10.21 mg of C₆H₅K₃O₇.[2][3]
Caption: Workflow for the cross-validation of titration and HPLC methods.
References
- 1. digicollections.net [digicollections.net]
- 2. fao.org [fao.org]
- 3. Potassium Citrate [drugfuture.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. metrohm.com [metrohm.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. metrohm.com [metrohm.com]
Safety Operating Guide
Navigating the Disposal of Potassium Citrate Monohydrate in a Laboratory Setting
The proper disposal of potassium citrate (B86180) monohydrate, a common laboratory chemical, requires adherence to institutional protocols and local regulations to ensure safety and environmental compliance. While potassium citrate monohydrate is not generally classified as a hazardous substance by OSHA or for transport, it is crucial to manage its disposal through a formal chemical waste program as a best practice in a professional research environment.[1][2][3][4][5][6]
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste, which may depend on whether it has been mixed with other substances.[2][4] Disposal practices must comply with local, state, and federal laws, including the guidelines established by the Resource Conservation and Recovery Act (RCRA).[7][8][9]
Standard Operating Procedure for Disposal
Below is a step-by-step guide for the safe handling and disposal of this compound in a laboratory environment.
Step 1: Waste Identification and Characterization
-
Assess Contamination: Determine if the this compound waste is pure or has been contaminated with other chemicals. If contaminated, the mixture must be evaluated based on the properties of all constituents.
-
Hazard Evaluation: Although pure potassium citrate is not considered hazardous, laboratory policy should be to treat all chemical waste as potentially hazardous until confirmed otherwise by an environmental health and safety (EHS) professional.[10][11] Under RCRA, a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9][11]
Step 2: Proper Containerization
-
Select a Compatible Container: Use a container that is chemically compatible with potassium citrate. Plastic is often preferred.[11] The original product container is a suitable option if it is in good condition and can be securely sealed.[12] Avoid using food-grade containers like jars.[12]
-
Labeling: Clearly label the waste container with "Hazardous Waste" (or as directed by your institution) and the full chemical name: "this compound". Ensure all components of a mixture are listed.
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[10][11][12]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7][11][12]
-
Segregation: Store this compound waste away from incompatible materials, such as strong oxidizing agents, to prevent any potential reactions.[2][12][13] Acids and bases should also be stored separately.[12]
-
Regular Inspection: SAAs should be inspected weekly for any signs of container leakage or deterioration.[12]
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or hazardous waste collection program to schedule a pickup.[10][11] Do not dispose of chemical waste in the regular trash or down the drain.[7][10][14]
Step 5: Handling Spills and Empty Containers
-
Spill Cleanup: For minor spills, sweep or vacuum the material into a suitable disposal container, avoiding dust generation.[3][13][15] This collected residue should be disposed of as chemical waste.
-
Empty Containers: An empty container that held non-hazardous material can often be disposed of as regular trash after the label has been defaced and the cap removed.[10] However, confirm this procedure with your institution's waste management plan.
Laboratory Waste Storage Regulations
The following table summarizes key quantitative limits for storing chemical waste in a Satellite Accumulation Area (SAA) as mandated by regulatory bodies like the EPA.
| Regulation Type | Limit | Citation(s) |
| Maximum Hazardous Waste Volume | 55 gallons | [11] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | [11] |
| Maximum Storage Time (Partial) | Up to 12 months (if volume limits not met) | [11] |
| Removal Time After Full | Within 3 calendar days | [11][12] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. hillbrothers.com [hillbrothers.com]
- 4. media.laballey.com [media.laballey.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. paipharma.com [paipharma.com]
- 7. danielshealth.com [danielshealth.com]
- 8. luriechildrens.org [luriechildrens.org]
- 9. stericycle.com [stericycle.com]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. acs.org [acs.org]
- 15. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Citrate Monohydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Potassium citrate (B86180) monohydrate, including detailed operational and disposal plans to foster a culture of safety and precision in your work.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling Potassium citrate monohydrate, a non-hazardous substance that can still pose risks with improper handling, specific personal protective equipment is required to minimize exposure and ensure safety.[1] The minimum PPE for laboratory work involving this chemical includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2]
A. Routine Handling:
For standard laboratory procedures involving this compound, the following PPE is essential:
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[3][4] For activities with a higher potential for splashes, chemical splash goggles should be worn.[3][5]
-
Hand Protection: Impervious gloves, such as nitrile gloves, are recommended for handling the chemical to protect from incidental contact.[3][4][6] It is crucial to use proper glove removal techniques to avoid skin contact.[7]
-
Body Protection: A standard laboratory coat is sufficient to protect skin and clothing from potential spills.[4][5][8]
-
Respiratory Protection: In well-ventilated areas, respiratory protection is not typically required. However, if dust is generated and ventilation is inadequate, a dust mask or particulate respirator is necessary.[5][6]
B. Large Spills or Insufficient Ventilation:
In the event of a large spill or in situations with inadequate ventilation where dust generation is likely, enhanced PPE is required:
-
Eye Protection: Chemical splash goggles are mandatory.[5]
-
Hand Protection: Chemical-resistant gloves should be worn.[3]
-
Body Protection: A full suit or chemical-resistant apron may be necessary to prevent skin contact.[3][5]
-
Respiratory Protection: A dust respirator or a self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product.[5]
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
A. Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.
-
Ensure Proper Ventilation: Work in a well-ventilated area. Use a fume hood if there is a risk of dust generation.[5]
-
Assemble PPE: Don the appropriate personal protective equipment as outlined in the section above.
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.
B. Handling:
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.[6]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[6]
-
No Eating or Drinking: Do not eat, drink, or smoke in the handling area.[9]
-
Labeling: Ensure all containers are clearly labeled.
C. Storage:
-
Container: Keep the container tightly closed in a cool, dry, and well-ventilated area.[5][10]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[6]
III. Spill and Emergency Procedures
Accidents can happen, and a clear plan is essential for a swift and safe response.
A. Small Spills:
-
Containment: Isolate the spill area.
-
Cleanup: Use appropriate tools to sweep up the spilled solid and place it in a convenient waste disposal container.[5]
-
Decontamination: Clean the spill surface by spreading water and dispose of the contaminated water according to local regulations.[5]
B. Large Spills:
-
Evacuation: Evacuate non-essential personnel from the area.[6]
-
Ventilation: Ensure the area is well-ventilated.
-
Cleanup: Use a shovel to place the material into a suitable waste disposal container.[5] Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system, if permissible by local regulations.[5]
C. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] If irritation persists, seek medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[6]
-
Inhalation: If inhaled, move the person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and then drink plenty of water.[6] Seek medical advice if you feel unwell.[6]
IV. Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
A. Chemical Disposal:
-
Dispose of this compound in accordance with local, regional, and national regulations.[11] It should be sent for recovery or disposal in suitable, labeled receptacles.[6]
B. Contaminated PPE Disposal:
-
Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[7]
-
Contaminated clothing should be washed thoroughly before reuse.[6]
Quantitative Data Summary
While specific occupational exposure limits for this compound are not established, the following table summarizes the recommended personal protective equipment based on the operational scenario.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities) | Safety glasses with side-shields[6] | Impervious gloves (e.g., nitrile)[6] | Lab coat[5] | Not generally required with adequate ventilation[6] |
| Spill Cleanup (Small) | Safety glasses with side-shields[6] | Impervious gloves[6] | Lab coat[5] | Dust mask if dust is generated[5][6] |
| Spill Cleanup (Large) | Splash goggles[5] | Impervious gloves[5] | Full suit, Boots[5] | Dust respirator, SCBA may be needed[5] |
| Weighing/Generating Dust | Safety glasses with side-shields[6] | Impervious gloves[6] | Lab coat[5] | Dust mask/particulate respirator[5][6] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Potassium Citrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. uah.edu [uah.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 6. redox.com [redox.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. saffronchemicals.com [saffronchemicals.com]
- 9. chemscience.com [chemscience.com]
- 10. pccarx.com [pccarx.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
